Butyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021515 | |
| Record name | Butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Butyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c. | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956 | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3 | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57 | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
... Butyric acid is usually contaminated with acrylic acid. | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, Colorless liquid | |
CAS No. |
107-92-6 | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | butyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UIR9Q29H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C | |
| Record name | BUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Multifaceted Signaling Network of Butyric Acid in Colonocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated by butyric acid in colonocytes. Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber, plays a pivotal role in maintaining colonic homeostasis and has emerged as a key molecule in intestinal health and disease. This document details the intricate mechanisms of butyrate action, presents quantitative data from key studies, outlines experimental protocols for investigating its effects, and provides visual representations of the signaling cascades.
Core Signaling Pathways of this compound in Colonocytes
Butyrate exerts its diverse biological effects through three primary and interconnected signaling pathways: inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and its role as a primary energy source for colonocytes.
Histone Deacetylase (HDAC) Inhibition
A hallmark of butyrate's function is its ability to inhibit HDAC activity.[1][2] In cancerous colonocytes, which preferentially utilize glucose for energy (the Warburg effect), butyrate is not readily metabolized and accumulates in the nucleus, where it acts as an HDAC inhibitor.[1] This leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[1][3] This epigenetic modification is central to butyrate's anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[1][2] Specifically, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of genes involved in cell cycle inhibition, such as p21.[4]
Caption: Butyrate-mediated HDAC inhibition in cancerous colonocytes.
G-Protein Coupled Receptor (GPCR) Activation
Butyrate acts as a ligand for several GPCRs expressed on the apical membrane of colonocytes, including GPR109A, GPR43 (FFAR2), and GPR41 (FFAR3).[5][6] Activation of these receptors initiates various downstream signaling cascades that contribute to butyrate's anti-inflammatory and barrier-protective functions. GPR109A activation has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[1][7] Furthermore, GPCR signaling can modulate the production of anti-inflammatory cytokines and enhance the gut barrier function.[5][8]
Caption: Butyrate signaling through G-protein coupled receptors.
Metabolic Reprogramming and Energy Source
In healthy, differentiated colonocytes, butyrate is the preferred energy source, providing 70-80% of their energy requirements through β-oxidation in the mitochondria.[9][10] This rapid metabolism prevents butyrate from accumulating in the nucleus and acting as an HDAC inhibitor in these cells, a phenomenon known as the "butyrate paradox".[1] The β-oxidation of butyrate consumes oxygen, contributing to the hypoxic environment of the colonic lumen, which is crucial for maintaining a healthy anaerobic microbiota.[9] In germ-free mice, the absence of luminal butyrate leads to an energy-deprived state in colonocytes, characterized by decreased ATP production and activation of autophagy.[11]
Caption: Butyrate as the primary energy source in healthy colonocytes.
Quantitative Data on Butyrate's Effects
The following tables summarize key quantitative data from studies investigating the effects of butyrate on colonocytes.
Table 1: Butyrate Concentrations and Cellular Uptake
| Parameter | Value | Cell Type/Context | Reference |
| Luminal Concentration | 10–20 mM | Human Colon | [1] |
| Primary Transporters | MCT1, SMCT1 | Colonocytes | [1] |
| Energy Contribution | 70-80% | Healthy Colonocytes | [9] |
Table 2: Effects of Butyrate on Apoptosis and Cell Viability in Colon Cancer Cells
| Cell Line | Butyrate Concentration | Effect | Reference |
| HCT116 | 2 mM (with 100 ng/ml TRAIL) | Markedly increased sub-G1 phase (apoptosis) | [3] |
| HCT116 | 5 mM | Decreased cell proliferation | [4] |
| HT-29 | 5 mM | Decreased cell proliferation | [4] |
| Caco-2 | 5 mM | Decreased cell proliferation | [4] |
| U937 (Leukemia) | Not specified | 60% decrease in viability | [4] |
| RKO | 10-40 mM | Induced apoptosis (DNA fragmentation) | [12] |
Table 3: Butyrate-Induced Gene and Protein Expression Changes
| Gene/Protein | Cell Line | Butyrate Concentration | Fold Change/Effect | Reference |
| DR5 mRNA | HCT116 | 4 mM | 4.9-fold increase | [3] |
| VEGF Protein | Caco-2 | Dose-dependent | Reduction | [4] |
| p21 | HCT116 | Not specified | Increased | [4] |
| pERK1/2 | HCT116 (cancerous) | Not specified | Decreased | [4] |
| pERK1/2 | NCM460 (non-cancerous) | Not specified | Increased | [4] |
| Bcl-2 | Not specified | Not specified | Reduced expression | [1] |
| Bcl-xL | Not specified | Not specified | Reduced expression | [1] |
| Short Chain Acyl-CoA Dehydrogenase (SCAD) | HCT116 | 5 mM | Decreased expression | [2][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of butyrate on colonocytes.
Cell Culture and Butyrate Treatment
Objective: To culture colon cancer cell lines and treat them with sodium butyrate to assess its effects on cell proliferation, apoptosis, and gene expression.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29, Caco-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sodium butyrate (stock solution, e.g., 1 M in sterile water)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks and plates
Procedure:
-
Culture the chosen colon cancer cell line in complete growth medium in a T-75 flask until 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh working solutions of sodium butyrate in complete growth medium at the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
Remove the old medium from the cells and replace it with the butyrate-containing medium or control medium (medium without butyrate).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Proceed with downstream analysis (e.g., apoptosis assay, Western blotting, RT-PCR).
Caption: Workflow for cell culture and butyrate treatment.
Apoptosis Assay by Flow Cytometry (Sub-G1 Analysis)
Objective: To quantify the percentage of apoptotic cells in a butyrate-treated cell population by analyzing DNA content.
Materials:
-
Butyrate-treated and control cells
-
PBS
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, corresponds to the apoptotic cell population.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of butyrate on the expression levels of specific proteins (e.g., p21, cleaved PARP, SCAD).
Materials:
-
Butyrate-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of this compound's complex signaling in colonocytes. The presented data and protocols offer a starting point for researchers and drug development professionals to further explore the therapeutic potential of this crucial microbial metabolite.
References
- 1. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases [mdpi.com]
- 10. articles.mercola.com [articles.mercola.com]
- 11. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Butyric Acid: A Linchpin in Intestinal Barrier Integrity and Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Butyric acid, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical regulator of intestinal homeostasis. Its profound impact on the intestinal barrier, a complex and dynamic interface, has garnered significant attention within the scientific and pharmaceutical communities. A compromised intestinal barrier is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, positioning butyrate (B1204436) as a promising therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates intestinal barrier function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Butyrate-Mediated Intestinal Barrier Enhancement
Butyrate exerts its beneficial effects on the intestinal barrier through a multi-pronged approach, primarily by enhancing the integrity of tight junctions (TJs), the primary regulators of paracellular permeability. This is achieved through the upregulation of key TJ proteins and the activation of critical intracellular signaling pathways.
Modulation of Tight Junction Protein Expression and Assembly
The intestinal epithelial barrier's integrity is largely dependent on the expression and proper localization of tight junction proteins such as claudins, occludin, and zonula occludens (ZO) proteins. Butyrate has been shown to positively influence these components. While some studies indicate that butyrate may not significantly alter the overall expression of major tight junction proteins like occludin, claudin-1, claudin-4, and ZO-1 in Caco-2 cell models, it plays a crucial role in their assembly and localization at the cell periphery.[1] Other research suggests that butyrate can increase the expression of key tight junction proteins, which is essential for maintaining barrier integrity.[[“]][[“]] For instance, butyrate has been observed to increase the mRNA expression and protein abundance of claudin-3 and claudin-4.[4] In some contexts, butyrate has been shown to enhance intestinal barrier function by up-regulating the transcription of claudin-1.[5] However, the effects can be context-dependent, with one study on human colonic biopsies showing a reduction in claudin-1 expression after treatment with a high concentration of butyrate.[5][6] Furthermore, butyrate can counteract the upregulation of the "leaky" tight junction protein claudin-2 induced by inflammatory cytokines.[7][8]
Key Signaling Pathways Activated by Butyrate
Butyrate's influence on intestinal barrier function is mediated by several key signaling pathways:
-
AMP-Activated Protein Kinase (AMPK) Pathway: A central mechanism by which butyrate enhances the intestinal barrier is through the activation of AMPK, a critical cellular energy sensor.[1][9][10][11][12] Activated AMPK facilitates the assembly of tight junctions, leading to increased transepithelial electrical resistance (TER) and reduced paracellular permeability.[1][9][10][11] This process involves the reorganization of tight junction proteins like ZO-1 and occludin from the cytoplasm to the cell periphery.[1] The activation of AMPK by butyrate can occur through an increase in intracellular calcium levels, which in turn activates the upstream kinase CaMKKβ.[13]
-
Akt/mTOR Pathway: The Akt/mTOR signaling pathway, which is crucial for protein synthesis, is also implicated in butyrate's barrier-enhancing effects.[[“]][[“]] Butyrate can activate this pathway, leading to an increase in the abundance of tight junction proteins.[4]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of histone deacetylases (HDACs).[14][15][16] By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects and enhanced barrier function.[14][16] For instance, butyrate can inhibit the HDAC8/NF-κB pathway to increase the expression of Slc26a3, a solute carrier that contributes to intestinal barrier integrity.[17][18]
-
G-Protein Coupled Receptors (GPCRs): Butyrate can act as a signaling molecule by binding to G-protein coupled receptors such as GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial cells.[19][20] Activation of these receptors can trigger downstream signaling cascades that contribute to the maintenance of intestinal homeostasis and barrier function.[19][21]
-
Anti-Inflammatory Signaling (NF-κB Pathway): Chronic inflammation can compromise the intestinal barrier. Butyrate exerts potent anti-inflammatory effects, primarily by inhibiting the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[14][22][23] By suppressing the NF-κB pathway, butyrate reduces the production of pro-inflammatory cytokines, thereby protecting the barrier from inflammatory damage.[14][22] This can also involve the generation of reactive oxygen species (ROS), which can inactivate components of the ubiquitin ligase complex required for NF-κB activation.[24]
Quantitative Data on Butyrate's Effects
The following tables summarize quantitative data from various studies investigating the impact of butyrate on intestinal barrier function.
Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TER)
| Cell Line | Butyrate Concentration | Treatment Duration | Change in TER | Reference |
| Caco-2 | 2 mmol/L | 24-72 h | Significant increase | [1] |
| Caco-2 | 1-5 mM | 24-96 h | Significant increase | [5] |
| IPEC-J2 | Dose-dependent | Not specified | Increased TEER | [4] |
| E12 human colon cells | 1-10 mM | Not specified | Significant improvement | [21] |
| E12 human colon cells | 50-100 mM | Not specified | No beneficial effect | [21] |
Table 2: Effect of Butyrate on Paracellular Permeability
| Cell Line/Model | Permeability Marker | Butyrate Concentration | Change in Permeability | Reference |
| Caco-2 | Inulin | 2 mmol/L | Decrease | [1] |
| Caco-2 | Inulin, Mannitol, FITC-dextran | 1-5 mM | Decrease | [5] |
| IPEC-J2 | FITC-dextran | Dose-dependent | Reduced permeability | [4] |
| Human Colonic Tissue (ex vivo) | FITC-dextran, Horseradish peroxidase | 5 mM, 25 mM | No protection against induced hyperpermeability | [5][6] |
Table 3: Effect of Butyrate on Tight Junction Protein Expression
| Cell Line/Model | Protein | Butyrate Concentration | Change in Expression | Reference |
| Caco-2 | Occludin, Claudin-1, Claudin-4, ZO-1 | 2 mmol/L | No significant change | [1] |
| Human Colonic Tissue (ex vivo) | Claudin-1 | 25 mM | Reduced expression | [5][6] |
| IPEC-J2 | Claudin-3, Claudin-4 | Dose-dependent | Increased mRNA and protein abundance | [4] |
| Caco-2, T84 | Claudin-2 | Not specified | Repressed expression | [7] |
| Caco-2BBe | Slc26a3, Tight junction proteins | Dose-dependent | Increased levels | [17] |
Detailed Experimental Protocols
In Vitro Model of the Intestinal Barrier using Caco-2 and HT-29 Cells
A widely used in vitro model to study intestinal barrier function involves the co-culture of Caco-2 cells, which differentiate into enterocyte-like cells, and HT-29 cells, which differentiate into mucus-producing goblet cells.[25][26][27][28]
Cell Culture:
-
Caco-2 and HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For co-culture experiments, Caco-2 and HT-29 cells are seeded at a specific ratio (e.g., 9:1 or 70:30) onto Transwell® inserts (e.g., 0.4 µm pore size).[25][29]
Measurement of Transepithelial Electrical Resistance (TER):
-
TER is a measure of the integrity of the cell monolayer and is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2).[30][31]
-
Measurements are taken every other day until a stable, high TER value is reached (typically >250 Ω·cm²), indicating the formation of a tight monolayer.[25]
-
The final TER value is calculated by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert.
Paracellular Permeability Assay (FITC-Dextran):
-
Once a stable TER is achieved, the medium in the apical chamber of the Transwell® insert is replaced with medium containing a fluorescent marker, such as fluorescein (B123965) isothiocyanate-dextran (FITC-dextran, 4 kDa).[30]
-
The medium in the basolateral chamber is replaced with fresh medium.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber.
-
The fluorescence of the samples is measured using a fluorescence plate reader.
-
The amount of FITC-dextran that has passed through the cell monolayer is calculated based on a standard curve.
Western Blotting for Tight Junction Protein Expression
-
After treatment with butyrate, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the tight junction proteins of interest (e.g., occludin, claudin-1, ZO-1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To better understand the complex interactions involved in butyrate's effects, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Butyrate activates AMPK via CaMKKβ, promoting tight junction assembly.
Caption: Butyrate's anti-inflammatory action via HDAC and NF-κB inhibition.
Caption: Workflow for assessing barrier function with TEER and permeability assays.
Conclusion
This compound stands out as a potent modulator of intestinal barrier function, with its effects underpinned by a sophisticated network of molecular interactions. By enhancing tight junction integrity through the activation of key signaling pathways like AMPK and exerting profound anti-inflammatory effects, butyrate plays a pivotal role in maintaining gut homeostasis. The experimental models and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of butyrate and its derivatives in the context of intestinal barrier dysfunction and associated diseases. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at restoring and fortifying this critical physiological barrier.
References
- 1. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial-derived Butyrate Promotes Epithelial Barrier Function Through IL-10 Receptor-dependent Repression of Claudin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. [PDF] Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. | Semantic Scholar [semanticscholar.org]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. mdpi.com [mdpi.com]
- 14. articles.mercola.com [articles.mercola.com]
- 15. pnas.org [pnas.org]
- 16. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. mdpi.com [mdpi.com]
- 27. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells | PLOS One [journals.plos.org]
- 28. Towards the Standardization of Intestinal In Vitro Advanced Barrier Model for Nanoparticles Uptake and Crossing: The SiO2 Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
Endogenous Production of Butyric Acid in the Human Colon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyric acid, a short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the human colon. It serves as the primary energy source for colonocytes and plays a pivotal role in maintaining gut homeostasis, modulating immune responses, and influencing host cellular processes through epigenetic modifications and cell signaling. This technical guide provides an in-depth overview of the endogenous production of this compound, detailing the key microbial players, metabolic pathways, and regulatory factors. It summarizes quantitative data on butyrate (B1204436) producers and concentrations, outlines detailed experimental protocols for its study, and visualizes key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of butyrate.
Introduction
The human colon harbors a dense and diverse microbial ecosystem that plays a crucial role in host health. A key function of this gut microbiota is the fermentation of complex carbohydrates that escape digestion in the upper gastrointestinal tract. This process yields a variety of metabolites, with SCFAs, particularly acetate, propionate, and butyrate, being the most abundant. Butyrate is of particular interest due to its profound effects on host physiology, including its role in maintaining the integrity of the colonic epithelial barrier, its anti-inflammatory properties, and its ability to induce apoptosis in colorectal cancer cells.[1] Understanding the intricacies of endogenous butyrate production is therefore critical for the development of novel therapeutic strategies targeting a range of gastrointestinal and systemic diseases.
Microbial Producers of this compound
Butyrate production is a characteristic feature of a specific group of anaerobic bacteria primarily belonging to the Firmicutes phylum. These bacteria are phylogenetically diverse but functionally grouped as butyrate-producing bacteria.
Key Butyrate-Producing Genera
The most abundant and well-characterized butyrate-producing bacteria in the human colon include:
-
Faecalibacterium prausnitzii : Often one of the most abundant species in the healthy human gut, it is a major contributor to butyrate production.[2][3]
-
Roseburia spp. : This genus includes several species, such as Roseburia intestinalis and Roseburia inulinivorans, that are significant butyrate producers.[2][4]
-
Eubacterium rectale : Another prominent member of the healthy gut microbiota, closely related to the genus Roseburia, and a key butyrate producer.[2]
-
Anaerostipes spp. : This genus is also known for its ability to produce butyrate.
-
Coprococcus spp. : Members of this genus contribute to the overall butyrate pool in the colon.
Quantitative Abundance of Butyrate Producers
The relative abundance of these bacteria can vary significantly between individuals, influenced by factors such as diet, age, and host genetics. However, typical abundances in healthy adults have been reported.
| Bacterial Group | Mean Relative Abundance (%) | Reference |
| Faecalibacterium prausnitzii | 5 - 15 | [2] |
| Eubacterium rectale / Roseburia spp. | 5 - 10 | [2] |
| Total Butyrate Producers | ≥ 20 | [5] |
Metabolic Pathways of Butyrate Synthesis
Bacteria in the human colon utilize several metabolic pathways to produce butyrate, primarily from the fermentation of dietary carbohydrates. The acetyl-CoA pathway is the most dominant.
Acetyl-CoA Pathway
The main pathway for butyrate synthesis starts with the conversion of pyruvate, derived from glycolysis, to acetyl-CoA. Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA. The final step involves the transfer of the CoA moiety from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. This final step is primarily catalyzed by the enzyme butyryl-CoA:acetate CoA-transferase.[6]
Other Pathways
While the acetyl-CoA pathway is predominant, other pathways can contribute to butyrate production, particularly from the fermentation of amino acids:
-
Glutarate pathway
-
4-aminobutyrate pathway
-
Lysine pathway
These pathways are generally considered to be minor contributors to the overall butyrate pool in the colon compared to carbohydrate fermentation.
Butyrate Concentration in the Human Colon
Butyrate concentrations are not uniform throughout the colon, with a gradient observed from the proximal to the distal colon. This is due to the higher availability of fermentable substrates and greater microbial activity in the proximal colon.
| Colonic Region | Butyrate Concentration (mM) | Reference |
| Proximal Colon | Higher concentrations | [7][8] |
| Distal Colon | Lower concentrations | [9][10] |
| Fecal | 10 - 25 | [7] |
Signaling Pathways Modulated by Butyrate
Butyrate exerts its biological effects through several mechanisms, primarily by acting as an energy source for colonocytes, an inhibitor of histone deacetylases (HDACs), and a ligand for G-protein coupled receptors (GPCRs).[1]
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of HDACs, particularly class I HDACs (HDAC1, HDAC2, HDAC3) and some class IIa HDACs.[6] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[11] This epigenetic modification is central to many of butyrate's effects, including the induction of apoptosis in cancer cells and the regulation of inflammatory responses.[6][12]
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate can also act as a signaling molecule by activating specific GPCRs on the surface of colonic epithelial and immune cells.[13] The key receptors for butyrate are GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1] Activation of these receptors triggers various downstream signaling cascades that influence immune cell recruitment, cytokine production, and intestinal homeostasis.[14][15]
Experimental Protocols
Studying the endogenous production of butyrate requires a combination of techniques, from anaerobic in vitro fermentation to sophisticated analytical and molecular methods.
In Vitro Batch Fermentation of Gut Microbiota
This protocol simulates the fermentation process in the human colon to study the impact of different substrates on butyrate production.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
Basal fermentation medium (see table below)
-
Test substrates (e.g., dietary fibers)
-
Sterile, anaerobic tubes or vials
-
Incubator shaker
Basal Fermentation Medium Composition: [16][17]
| Component | Concentration (per Liter) |
| Peptone Water | 2 g |
| Yeast Extract | 2 g |
| NaCl | 0.1 g |
| K₂HPO₄ | 0.04 g |
| KH₂PO₄ | 0.04 g |
| MgSO₄·7H₂O | 0.01 g |
| CaCl₂·6H₂O | 0.01 g |
| NaHCO₃ | 2 g |
| Tween 80 | 2 ml |
| Hemin | 0.05 g |
| Vitamin K1 | 10 µl |
| Cysteine HCl | 0.5 g |
| Resazurin (0.1%) | 1 ml |
| Bile salts | 0.5 g |
Procedure:
-
Prepare the basal medium and autoclave. Add sterile, anaerobic solutions of cysteine HCl and vitamins after cooling under anaerobic conditions.
-
Collect fresh fecal samples and immediately transfer to an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry in anaerobic phosphate-buffered saline (PBS). Homogenize thoroughly.
-
In anaerobic tubes, add the desired amount of test substrate.
-
Add the basal medium to each tube.
-
Inoculate each tube with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes and incubate at 37°C with gentle shaking for 24-48 hours.
-
At desired time points, collect samples for SCFA analysis and microbial community analysis. Stop the fermentation by flash-freezing in liquid nitrogen and store at -80°C.
Quantification of Fecal Butyrate by LC-MS/MS
This method allows for the sensitive and specific quantification of butyrate in fecal samples.
Materials:
-
Fecal samples
-
Internal standard (e.g., ¹³C-labeled butyrate)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH)
-
Organic solvents (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize a known weight of fecal sample in a suitable buffer or solvent. Centrifuge to pellet solids.
-
Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.
-
Derivatization: Add the derivatization agent (e.g., 3-NPH) and a coupling agent (e.g., EDC) to the sample. Incubate to allow the reaction to complete. The derivatization improves the chromatographic and mass spectrometric properties of the SCFAs.
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column to separate the derivatized SCFAs.
-
Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized butyrate and its internal standard.
-
-
Quantification: Calculate the concentration of butyrate in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
qPCR for Butyryl-CoA:acetate CoA-transferase Gene
This molecular technique quantifies the abundance of the key gene responsible for butyrate synthesis in fecal DNA.
Materials:
-
Fecal DNA extract
-
Degenerate primers targeting the butyryl-CoA:acetate CoA-transferase gene (see table below)
-
qPCR master mix (containing SYBR Green or a probe)
-
Real-time PCR instrument
Degenerate Primers for Butyryl-CoA:acetate CoA-transferase: [2]
| Primer Name | Sequence (5' to 3') |
| BCoATscrF | GCI GAI CAT TTC ACI TGG AAY |
| BCoATscrR | CCT GCC TTT GCA ATR TCI ACR AAN GC |
qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing | 60 | 30 sec | |
| Extension | 72 | 30 sec | |
| Melt Curve Analysis | (Instrument specific) | 1 |
Procedure:
-
DNA Extraction: Extract total DNA from fecal samples using a commercially available kit optimized for stool.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the fecal DNA template, primers, and master mix.
-
Real-Time PCR: Run the qPCR reaction using the specified cycling conditions.
-
Data Analysis: Determine the copy number of the butyryl-CoA:acetate CoA-transferase gene in the sample by comparing the quantification cycle (Cq) value to a standard curve generated from a known quantity of a plasmid containing the target gene. Normalize the gene copy number to the total amount of bacterial DNA (e.g., by quantifying the 16S rRNA gene).
Experimental Workflow
A typical workflow for studying endogenous butyrate production involves multiple integrated steps, from sample collection to data interpretation.
Conclusion
The endogenous production of this compound in the human colon is a complex process with significant implications for host health. This technical guide has provided a comprehensive overview of the key bacteria, metabolic pathways, and signaling mechanisms involved. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to investigate this important aspect of gut microbiology. A deeper understanding of how to modulate butyrate production through dietary or therapeutic interventions holds great promise for the prevention and treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A gene-targeted approach to investigate the intestinal butyrate-producing bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole-Genome Transcription Profiling Reveals Genes Up-Regulated by Growth on Fucose in the Human Gut Bacterium “Roseburia inulinivorans” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. A Small In Vitro Fermentation Model for Screening the Gut Microbiota Effects of Different Fiber Preparations [mdpi.com]
- 11. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Translating in vitro gut microbiota models to human context: compositional correlations under dietary fiber intervention [frontiersin.org]
- 14. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on Butyric Acid Receptors and Their Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical signaling molecule in host physiology.[1] It plays a pivotal role in maintaining intestinal homeostasis, modulating the immune system, and influencing cellular processes far beyond the gut.[1] Butyrate (B1204436) exerts its pleiotropic effects through two primary mechanisms: activation of a class of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1] This technical guide provides a comprehensive overview of the principal this compound receptors, their intricate downstream signaling pathways, and the significant physiological consequences of their activation. Furthermore, it details key experimental protocols for studying these interactions and presents quantitative data to facilitate comparative analysis.
Core Mechanisms of this compound Action
Butyrate's biological activities are multifaceted, stemming from its ability to act as both an extracellular signaling molecule and an intracellular epigenetic modifier.
-
G Protein-Coupled Receptor (GPCR) Agonism: Butyrate activates at least three distinct GPCRs: GPR41 (Free Fatty Acid Receptor 3, FFAR3), GPR43 (Free Fatty Acid Receptor 2, FFAR2), and GPR109A (Hydroxycarboxylic Acid Receptor 2, HCAR2).[2][3] These receptors are expressed in a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes, mediating a range of physiological responses from hormone secretion to inflammatory modulation.[4][5]
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, butyrate increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[6][7] This epigenetic regulation affects the transcription of a wide array of genes involved in cell cycle control, apoptosis, and inflammation.[6]
Quantitative Analysis of Butyrate Interactions
The following table summarizes the key quantitative parameters of butyrate's interaction with its primary molecular targets. This data is essential for understanding the potency and selectivity of butyrate in different biological contexts.
| Target Receptor/Enzyme | Parameter | Value (Butyrate) | Cell/System Context | Reference(s) |
| GPR41 (FFAR3) | EC50 | Ranks just after propionate (B1217596) (EC50 of 2.1 µM) | Heterologous expression systems | [8] |
| GPR43 (FFAR2) | EC50 | Acetate and propionate are the most efficient activators, followed by butyrate | Transfected cells (Ca2+ assays) | [5] |
| GPR109A (HCAR2) | EC50 | ~1.6 mM | Receptor activation assays | |
| Histone Deacetylases (HDACs) | IC50 | 0.80 mM | General HDAC activity | [9] |
Signaling Pathways of this compound Receptors
The activation of GPR41, GPR43, and GPR109A by butyrate initiates distinct downstream signaling cascades, leading to a variety of cellular responses.
GPR41 (FFAR3) Signaling
GPR41 primarily couples to the inhibitory G-protein, Gi/o.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] The reduction in cAMP can influence numerous downstream effectors, including Protein Kinase A (PKA), and modulate cellular processes such as hormone secretion and neuronal signaling.
GPR41 Signaling Pathway
GPR43 (FFAR2) Signaling
GPR43 exhibits dual coupling to both Gi/o and Gq/11 G-proteins.[5] The Gi/o pathway mirrors that of GPR41, leading to decreased cAMP. The Gq/11 pathway, however, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These pathways are crucial for immune cell function and inflammatory responses.[5]
GPR43 Signaling Pathway
GPR109A (HCAR2) Signaling
Similar to GPR41, GPR109A couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] This pathway is implicated in the anti-inflammatory and tumor-suppressive effects of butyrate in the colon.[11]
GPR109A Signaling Pathway
Histone Deacetylase (HDAC) Inhibition by Butyrate
Butyrate's entry into the cell, facilitated by transporters such as SLC5A8, allows it to act as an HDAC inhibitor.[12] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones, leading to histone hyperacetylation. This modification relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby altering the expression of genes involved in critical cellular functions.[6][7]
HDAC Inhibition Mechanism
Experimental Protocols
GPCR Activation Assays
1. Intracellular cAMP Measurement Assay
This assay quantifies changes in intracellular cAMP levels following GPCR activation. It is suitable for studying Gi/o- and Gs-coupled receptors.
-
Principle: Activation of Gi/o-coupled receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, Gs-coupled receptor activation stimulates adenylyl cyclase, increasing cAMP levels. These changes are measured using competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporter systems.
-
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293, CHO) stably or transiently expressing the GPCR of interest in a 96- or 384-well plate.
-
Ligand Preparation: Prepare serial dilutions of butyrate or other test compounds in an appropriate assay buffer.
-
Cell Stimulation: For Gi/o-coupled receptors, pre-stimulate cells with forskolin (B1673556) to induce a detectable level of cAMP. Then, add the test compounds and incubate for a specified period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercial kit following the manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the ligand concentration to determine EC50 or IC50 values.
-
cAMP Assay Workflow
2. Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors by detecting changes in intracellular calcium concentrations.
-
Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Seed cells expressing the Gq-coupled GPCR in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage.
-
Ligand Preparation: Prepare solutions of butyrate or other test compounds in an appropriate buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Inject the test compounds and continue to monitor the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the ligand concentration to determine the EC50 value.
-
Calcium Mobilization Assay Workflow
HDAC Activity and Chromatin Analysis
3. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the in vivo interaction of proteins, such as acetylated histones, with specific genomic regions.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., acetylated histone H3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
-
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
ChIP Assay Workflow
Conclusion
This compound is a pleiotropic signaling molecule that exerts its effects through a dual mechanism involving both cell surface GPCRs and intracellular HDACs. The activation of GPR41, GPR43, and GPR109A initiates a cascade of downstream signaling events that are critical for metabolic regulation and immune function. Simultaneously, its ability to inhibit HDACs allows for epigenetic reprogramming that influences gene expression related to cell fate and inflammation. A thorough understanding of these receptors and their downstream effects, supported by robust experimental methodologies and quantitative data, is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, from inflammatory bowel disease to metabolic disorders and cancer. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to harnessing the therapeutic potential of this compound and its signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. G-protein-coupled receptor 41 in cardiomyocytes: Effect of butyrate on intracellular Ca2+ and sarcomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
The Divergent Metabolic Fates of Butyric Acid: A Technical Guide for Researchers
An In-depth Exploration of Butyrate (B1204436) Metabolism Across Colonocytes, Cancer Cells, Immune Cells, and Brain Cells
Introduction
Butyric acid, a short-chain fatty acid (SCFA) predominantly produced by the microbial fermentation of dietary fibers in the colon, plays a pivotal role in cellular metabolism, signaling, and epigenetics. Its metabolic fate is highly cell-type specific, dictating its physiological and pathophysiological effects. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in various cell types, including healthy colonocytes, colorectal cancer cells, immune cells, and brain cells. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of butyrate's multifaceted role in health and disease.
Cellular Uptake and Activation of this compound
The journey of this compound into the cell and its subsequent activation are critical first steps that influence its metabolic channeling.
Transport Mechanisms
Butyrate, existing in both protonated (this compound) and deprotonated (butyrate) forms depending on the pH, traverses the cell membrane via several mechanisms:
-
Passive Diffusion: The protonated, more lipophilic form can passively diffuse across the cell membrane.
-
Carrier-Mediated Transport: The ionized form is predominantly transported by specific carriers, including:
-
Monocarboxylate Transporters (MCTs): MCT1 and MCT4 are key proton-coupled transporters. MCT1 is widely expressed, while MCT4 is often associated with highly glycolytic cells.[1]
-
Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1): This transporter utilizes the sodium gradient to drive butyrate uptake.[2]
-
The expression and activity of these transporters vary significantly among different cell types, contributing to the differential uptake and subsequent metabolic fates of butyrate.
Activation to Butyryl-CoA
Once inside the cell, this compound must be activated to its metabolically active form, butyryl-CoA. This reaction is catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2) in an ATP-dependent manner.
Metabolic Fates of Butyryl-CoA
Butyryl-CoA stands at a metabolic crossroads, with its fate largely determined by the cell's energy status and specific metabolic programming. The two primary pathways are β-oxidation for energy production and its role as a precursor for histone modification.
β-Oxidation: The Energy-Yielding Pathway
In mitochondria, butyryl-CoA undergoes β-oxidation, a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The key enzyme in the first step for short-chain fatty acids is short-chain acyl-CoA dehydrogenase (SCAD) . The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP.
Histone Deacetylase (HDAC) Inhibition: The Epigenetic Role
Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[3][4] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression. This epigenetic modification underlies many of butyrate's effects on cell proliferation, differentiation, and apoptosis. The IC50 for HDAC inhibition by butyrate is generally in the millimolar range.[3]
Cell-Type Specific Metabolism of this compound
The preference for either β-oxidation or the accumulation of butyrate to inhibit HDACs is a defining feature of its metabolism in different cell types.
Colonocytes: The Primary Consumers
Normal, healthy colonocytes are unique in their profound reliance on butyrate as their primary energy source, accounting for approximately 70% of their energy needs.[5]
-
High Oxidative Capacity: Colonocytes exhibit high rates of butyrate β-oxidation.[6]
-
Low Intracellular Accumulation: Due to its rapid metabolism, intracellular butyrate concentrations remain relatively low, minimizing its HDAC inhibitory effects under normal physiological conditions.
-
Transporter Expression: They express high levels of butyrate transporters like MCT1 and SMCT1 to facilitate efficient uptake from the gut lumen.[7]
Colorectal Cancer Cells: The "Butyrate Paradox"
In contrast to their healthy counterparts, many colorectal cancer cells exhibit a metabolic switch known as the Warburg effect, characterized by a preference for glycolysis even in the presence of oxygen. This profoundly alters their handling of butyrate.
-
Reduced Oxidation: Butyrate oxidation is often impaired in cancer cells, leading to its intracellular accumulation.[6][8] This phenomenon is central to the "butyrate paradox," where butyrate promotes the health of normal colonocytes but inhibits the growth of cancerous ones.[8]
-
Enhanced HDAC Inhibition: The accumulation of intracellular butyrate leads to significant HDAC inhibition, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]
-
Variable Sensitivity: The sensitivity of cancer cells to butyrate-induced apoptosis is cell-type specific.[10]
Immune Cells: Modulators of Inflammation
Butyrate exerts potent immunomodulatory effects, influencing the function of various immune cells, including macrophages, T cells, and dendritic cells.
-
Dual Role in Macrophages: Butyrate can have opposing effects on macrophage polarization, promoting an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype.[11][12]
-
T Cell Regulation: Butyrate can influence T cell differentiation and function, for example, by promoting the generation of regulatory T cells (Tregs).[9]
-
Metabolic Reprogramming: The effects of butyrate on immune cells are often linked to both HDAC inhibition and the modulation of cellular metabolism.[13]
Hepatocytes: A Secondary Site of Metabolism
The liver is the primary organ for clearing portal blood, and thus a significant portion of absorbed butyrate that is not utilized by colonocytes is metabolized by hepatocytes.
-
Oxidative Metabolism: Primary hepatocytes can oxidize butyrate for energy.[14]
-
Gluconeogenesis: Butyrate can serve as a substrate for gluconeogenesis in hepatocytes.[15]
-
Differences with HepG2 cells: The commonly used hepatoma cell line, HepG2, exhibits significantly different metabolic properties compared to primary hepatocytes, with lower expression of many drug-metabolizing enzymes.[15][16]
Brain Cells: A Role in Neuroinflammation and Metabolism
Butyrate can cross the blood-brain barrier and has been shown to have neuroprotective effects. Its metabolism in the brain is an active area of research.
-
Astrocyte Metabolism: Astrocytes appear to be the primary site of butyrate metabolism in the brain, favoring it over acetate (B1210297).[17][18]
-
Neuronal Metabolism: Neurons are capable of metabolizing butyrate, but to a much lesser extent than astrocytes, preferring glucose as their primary fuel source.[17]
-
Neuroinflammation: Butyrate can modulate neuroinflammation by affecting microglial activation.[19]
Quantitative Data on Butyrate Metabolism
The following tables summarize available quantitative data on butyrate uptake and its effects on cellular metabolism. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Butyrate Uptake Kinetics in Different Cell Lines
| Cell Line | Cell Type | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Human Colon LMV | Normal Colon | 14.8 ± 3.6 | 54 ± 14 | [20] |
Table 2: IC50 Values for Butyrate-Induced HDAC Inhibition and Cell Viability
| Cell Line | Cell Type | Parameter | IC50 (mM) | Time (h) | Reference |
| MDA-MB-468 | Triple Negative Breast Cancer | Cell Viability | 3.1 | 72 | [10] |
| General | Not specified | HDAC Inhibition | 0.80 | Not specified | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of this compound metabolism.
Radiolabeled Butyrate Uptake Assay
This protocol is a general guideline for measuring the uptake of radiolabeled this compound (e.g., [³H]-butyrate or [¹⁴C]-butyrate) in adherent cells.
Materials:
-
Adherent cells cultured in 24- or 96-well plates
-
Radiolabeled this compound (e.g., [³H]-butyrate or [¹⁴C]-butyrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Cold stop solution (e.g., ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer. Add fresh assay buffer and pre-incubate the plate at 37°C for 30 minutes.
-
Initiation of Uptake: To initiate the uptake, add the assay buffer containing the desired concentration of radiolabeled this compound and any test compounds.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Seahorse XF Assay for Short-Chain Fatty Acid Oxidation
This protocol provides a framework for using the Agilent Seahorse XF Analyzer to measure the oxidation of butyrate. This is adapted from protocols for long-chain fatty acid oxidation and requires optimization for short-chain fatty acids.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay Medium: XF DMEM or XF RPMI medium, supplemented with L-glutamine and pyruvate (B1213749) as needed. The medium should be bicarbonate-free for the assay.
-
Butyrate solution (prepared in assay medium)
-
Inhibitors:
-
Etomoxir (CPT1 inhibitor, as a control to ensure oxidation is not from contaminating long-chain fatty acids)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (mitochondrial uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C with Seahorse XF Calibrant.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined density and allow them to adhere overnight.
-
Assay Medium Exchange: On the day of the assay, remove the growth medium, wash the cells with pre-warmed assay medium, and add the final volume of assay medium containing the desired substrates (e.g., low glucose, with or without butyrate).
-
Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Compound Loading: Load the injector ports of the sensor cartridge with the desired compounds (e.g., Port A: Butyrate, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
Assay Execution: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time before and after each injection.
-
Data Analysis: Analyze the changes in OCR to determine the basal respiration on butyrate, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of pathways and experimental designs is crucial for a comprehensive understanding.
Metabolic Fates of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Butyrate stimulates hepatic gluconeogenesis in mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. | Semantic Scholar [semanticscholar.org]
- 17. Metabolic preferences of astrocytes: Functional metabolic mapping reveals butyrate outcompetes acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sodium butyrate ameliorates the cognitive impairment of Alzheimer's disease by regulating the metabolism of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The characterization of butyrate transport across pig and human colonic luminal membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Butyric Acid in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA) predominantly produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical signaling molecule and a key modulator of cellular metabolism.[1][2] Historically recognized as the primary energy source for colonocytes, recent research has unveiled its multifaceted functions extending beyond gut health, implicating it in the regulation of glucose homeostasis, lipid metabolism, mitochondrial function, and cellular proliferation and differentiation.[1][3][4] This technical guide provides an in-depth exploration of the novel functions of this compound in cellular metabolism, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining experimental protocols for its investigation.
This compound exerts its pleiotropic effects through two primary mechanisms: as an energy substrate and as a signaling molecule.[1] In its signaling capacity, it functions as a potent inhibitor of histone deacetylases (HDACs) and as a ligand for a class of G-protein coupled receptors (GPCRs), notably GPR41, GPR43, and GPR109a.[4][5] These interactions trigger a cascade of downstream events that profoundly influence cellular metabolism and gene expression.
Signaling Pathways of this compound in Cellular Metabolism
The metabolic influence of this compound is orchestrated through complex signaling networks. Its ability to inhibit HDACs leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in various metabolic pathways.[6] Concurrently, its activation of GPCRs initiates intracellular signaling cascades that further fine-tune metabolic processes.
Histone Deacetylase (HDAC) Inhibition and Regulation of Gene Expression
This compound's role as an HDAC inhibitor is central to its function in regulating cellular metabolism.[6] By inhibiting the removal of acetyl groups from histone proteins, this compound promotes a more open chromatin structure, facilitating the transcription of genes that can influence metabolic pathways, cell cycle, and apoptosis.[6][7]
In colorectal cancer cells with mutations in the Wnt/β-catenin pathway, this compound has been shown to hyperactivate Wnt signaling, an effect linked to the induction of apoptosis.[2][6] This hyperactivation is mediated by an increase in dephosphorylated β-catenin.[8] The interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP) is crucial in this process.[6][9]
Caption: Butyrate inhibits HDAC, leading to increased β-catenin and Wnt target gene expression, ultimately inducing apoptosis in certain cancer cells.
This compound-mediated HDAC inhibition directly influences the expression of genes central to metabolism. For instance, it can upregulate the expression of genes involved in fatty acid oxidation and the electron transport chain, thereby enhancing cellular energy production.[10] Conversely, it can downregulate genes associated with cell proliferation.[11]
G-Protein Coupled Receptor (GPCR) Activation
This compound serves as a ligand for several GPCRs, including GPR41 and GPR43, initiating signaling cascades that impact cellular metabolism.[5]
The activation of GPR41 by butyrate can trigger the extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) signaling pathways.[3][12] This cascade plays a significant role in regulating lipid metabolism by inhibiting lipid synthesis and promoting lipolysis.[12][13]
Caption: Butyrate activates the GPR41-ERK-AMPK pathway, leading to the inhibition of lipid synthesis and promotion of lipolysis.
Anti-inflammatory Effects via NF-κB Inhibition
This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][12] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines.[12][14]
Caption: Butyrate inhibits the NF-κB pathway by preventing IκBα degradation, thereby reducing the expression of pro-inflammatory genes.
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on key metabolic parameters.
Table 1: Effect of Butyrate on Lipid Metabolism in Mice
| Parameter | Control (High-Fat Diet) | Butyrate Treatment (High-Fat Diet) | Fold Change / % Change | Reference |
| Serum Triglycerides (mg/dL) | ~150 | ~75 | ~50% decrease | [8] |
| Total Cholesterol (mg/dL) | ~250 | ~180 | ~28% decrease | [8] |
| LDL-C (mg/dL) | ~180 | ~100 | ~44% decrease | [8] |
| HDL-C (mg/dL) | ~50 | ~60 | ~20% increase | [8] |
Table 2: Effect of Butyrate on Glucose Metabolism in Mice
| Parameter | Control (High-Fat Diet) | Butyrate Treatment (High-Fat Diet) | Fold Change / % Change | Reference |
| Fasting Blood Glucose (mg/dL) | ~160 | ~110 | ~31% decrease | [10] |
| Fasting Insulin (ng/mL) | ~2.0 | ~1.0 | ~50% decrease | [10] |
| Glucose Oxidation (µmol/h/mg protein) | 0.027 | 0.060 | ~2.2-fold increase | |
| Butyrate Oxidation (µmol/h/mg protein) | 0.406 | 0.177 | ~56% decrease (in colitis model) |
Table 3: Effect of Butyrate on Mitochondrial Respiration
| Parameter (Oxygen Consumption Rate) | Control | Butyrate Treatment | Fold Change / % Change | Reference |
| Basal Respiration (pmol/min) | No significant change | No significant change | - | [15] |
| Maximal Respiration (pmol/min) | ~100 | ~500 | ~5-fold increase | [15] |
| ATP Production (pmol/min) | No significant change | No significant change | - | [15] |
| Spare Respiratory Capacity | ~50 | ~235 | ~4.7-fold increase | [15] |
Table 4: Effect of Butyrate on Gene Expression in Colonic Mucosa
| Gene | Pathway | Fold Change (Butyrate vs. Control) | Reference |
| NDUFA3 | Electron Transport Chain (Complex I) | Upregulated | [10] |
| NDUFV1 | Electron Transport Chain (Complex I) | Upregulated | [10] |
| SDHD | Electron Transport Chain (Complex II) | Upregulated | [10] |
| HMGCS2 | Butyrate Metabolism | Upregulated | [16] |
| ACSM3 | Butyrate Metabolism | Upregulated | [16] |
| EHHADH | Butyrate Metabolism | Downregulated | [16] |
| BDH2 | Butyrate Metabolism | Downregulated | [16] |
Table 5: Effect of Butyrate on Cytokine Production in vitro
| Cytokine | Stimulated Control | Butyrate Treatment (≥0.25 mM) | % Inhibition | Reference |
| TNF-α | High | Significantly Decreased | Not specified | [17] |
| IFN-γ | High | Nearly Abolished | >90% | [17] |
| IL-12 | High | Nearly Abolished | >90% | [17] |
| IL-5 | High | Significantly Decreased | Not specified | [17] |
| IL-10 | High | Significantly Decreased | Not specified | [17] |
| IL-13 | High | Nearly Abolished | >90% | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Treatment of Cancer Cells with Sodium Butyrate and Apoptosis Assay
Objective: To assess the effect of sodium butyrate on the proliferation and apoptosis of HCT116 human colon cancer cells.
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Sodium Butyrate (NaB)
-
96-well plates and 6-well plates
-
MTT assay kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
For proliferation assay: Seed 5 x 10³ cells per well in a 96-well plate.
-
For apoptosis assay: Seed 2 x 10⁵ cells per well in a 6-well plate.
-
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of NaB (e.g., 0, 1, 2, 5, 10 mM) for 24, 48, and 72 hours.
-
Proliferation Assay (MTT):
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To determine the effect of butyrate on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A
-
Cells of interest (e.g., primary cells, cell lines)
-
Sodium Butyrate
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Butyrate Treatment: Treat cells with the desired concentration of sodium butyrate for the specified duration (e.g., 24 hours).
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Prepare Injection Ports: Load the injection ports of the sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration (basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity).[15][19][20]
-
Caption: Workflow for assessing mitochondrial respiration in butyrate-treated cells using the Seahorse XF Analyzer.
Protocol 3: Quantification of Cytokine Levels in Cell Culture Supernatants
Objective: To measure the effect of butyrate on the production of pro- and anti-inflammatory cytokines by immune cells in vitro.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Sodium Butyrate
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
96-well ELISA plates
Procedure:
-
Cell Culture and Seeding: Culture immune cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at an appropriate density in a 96-well plate.
-
Treatment:
-
Pre-treat cells with various concentrations of sodium butyrate (e.g., 0.1, 0.5, 1 mM) for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for a further 24 hours.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA:
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a pleiotropic molecule with profound effects on cellular metabolism that extend far beyond its role as an energy source for colonocytes. Its ability to act as an HDAC inhibitor and a ligand for GPCRs allows it to modulate a wide array of signaling pathways, influencing gene expression, lipid and glucose metabolism, mitochondrial function, and inflammatory responses. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this remarkable short-chain fatty acid. A deeper understanding of the novel functions of this compound in cellular metabolism will undoubtedly pave the way for innovative strategies to prevent and treat a range of metabolic and inflammatory diseases.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Butyrate suppresses atherosclerotic inflammation by regulating macrophages and polarization via GPR43/HDAC-miRNAs axis in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Butyrate Protects Pancreatic Beta Cells from Cytokine-Induced Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Apoptotic Induction of this compound Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Exogenous butyrate regulates lipid metabolism through GPR41-ERK-AMPK pathway in rabbits - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate suppresses atherosclerotic inflammation by regulating macrophages and polarization via GPR43/HDAC-miRNAs axis in ApoE−/− mice | PLOS One [journals.plos.org]
- 9. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Microbial metabolite butyrate promotes induction of IL-10+IgM+ plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for the butyrate metabolism as key pathway improving ulcerative colitis in both pediatric and adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Butyrate Inhibits Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460 Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Butyric Acid in Gut-Brain Axis Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut-brain axis is a bidirectional communication network that links the central nervous system (CNS) with the gastrointestinal tract. This intricate relationship is modulated by a variety of factors, including the gut microbiota and its metabolites. Among these metabolites, the short-chain fatty acid (SCFA) butyric acid has emerged as a key signaling molecule with profound effects on brain health and function.[1][2] Produced by the microbial fermentation of dietary fibers in the colon, butyrate (B1204436) traverses the gut-brain axis through multiple pathways, influencing neuroinflammation, blood-brain barrier integrity, and neurotransmitter systems.[1][3][4] This technical guide provides an in-depth exploration of the communication pathways modulated by this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its role.
Core Mechanisms of this compound in the Gut-Brain Axis
This compound exerts its pleiotropic effects on the gut-brain axis through three primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of genes involved in neuroinflammation, neuroprotection, and synaptic plasticity.[1] This mechanism is central to many of butyrate's neuroprotective effects.
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[3] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and neurons. Activation of these receptors by butyrate triggers downstream signaling cascades that influence immune responses, hormone secretion, and neuronal activity.
-
Energy Metabolism: Butyrate serves as a primary energy source for colonocytes, the epithelial cells lining the colon. It can also cross the blood-brain barrier and be utilized by the brain as an alternative energy substrate, particularly under conditions of glucose hypometabolism, which is implicated in several neurodegenerative diseases.
Quantitative Effects of this compound on Gut-Brain Axis Components
The following tables summarize the quantitative effects of this compound on key components of the gut-brain axis, as reported in various preclinical and clinical studies.
Table 1: Effects of this compound on Inflammatory Cytokines
| Cytokine | Model System | Butyrate Treatment | Change in Cytokine Level | Reference |
| TNF-α | Lipopolysaccharide (LPS)-stimulated THP-1 cells | 1 mM sodium butyrate | Enhanced production | [7] |
| Ethanol-induced gastric ulcer mouse model | 400 mg/kg butyrate | Reduced | [8] | |
| Human intestinal epithelial cells | In vitro treatment | Down-regulated gene expression | [9] | |
| IL-1β | Lipopolysaccharide (LPS)-stimulated THP-1 cells | 1 mM sodium butyrate | Enhanced production | [7] |
| Ethanol-induced gastric ulcer mouse model | 400 mg/kg butyrate | Reduced | [8] | |
| IL-6 | Lipopolysaccharide (LPS)-stimulated THP-1 cells | 1 mM sodium butyrate | Enhanced production | [7] |
| Ethanol-induced gastric ulcer mouse model | 400 mg/kg butyrate | Reduced | [8] | |
| Human intestinal epithelial cells | In vitro treatment | Down-regulated gene expression | [9] | |
| IL-10 | Human intervention study with trans-galactooligosaccharides | Increased butyrate production | Significant increase in serum levels | [10] |
Table 2: Effects of this compound on Neurotransmitter Levels
| Neurotransmitter | Model System | Butyrate Treatment | Change in Neurotransmitter Level | Reference |
| Dopamine | Rat model | 40 mM butyrate solution for 10 days | Increased urinary excretion of HVA (metabolite) | [11] |
| MPTP-induced Parkinson's disease mouse model | Sodium butyrate | Increased striatal levels | [12] | |
| Serotonin | Rat model | 40 mM butyrate solution for 10 days | Increased duodenal tissue levels, decreased in ileum and colon | [11] |
| MPTP-induced Parkinson's disease mouse model | Sodium butyrate | Increased striatal levels | [12] |
Table 3: Effects of this compound on Blood-Brain Barrier Tight Junction Proteins
| Tight Junction Protein | Model System | Butyrate Treatment | Change in Protein Expression | Reference |
| Claudin-1 | Caco-2 cell monolayers | 2 mmol/L butyrate for 72h | No significant change | [13] |
| Human colonic biopsies | 25 mM butyrate | Decreased expression | [14] | |
| cdx2-IEC monolayer | Sodium butyrate | Increased expression | [15] | |
| Claudin-2 | Caco-2 cells stimulated with TNF-α/IFN-γ | Butyrate | Attenuated upregulation | [16] |
| Occludin | Caco-2 cell monolayers | 2 mmol/L butyrate for 72h | No significant change | [13] |
| Human colonic biopsies | 5 mM and 25 mM butyrate | No significant change | [14] | |
| ZO-1 | Caco-2 cell monolayers | 2 mmol/L butyrate for 72h | No significant change | [13] |
| Human colonic biopsies | 5 mM and 25 mM butyrate | No significant change | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on the gut-brain axis.
Protocol 1: In Vivo Assessment of Blood-Brain Barrier Integrity using Evans Blue Dye Extravasation
This protocol details the steps for determining blood-brain barrier (BBB) permeability in rodents using Evans Blue (EB) dye.[5][6][17][18]
Materials:
-
2% (w/v) Evans Blue dye solution in sterile saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Perfusion pump and tubing
-
Normal saline
-
50% Trichloroacetic acid (TCA)
-
Ethanol
-
Fluorometer
Procedure:
-
Animal Preparation: Anesthetize the rodent and record its weight.
-
Dye Injection: Inject the 2% Evans Blue dye solution intravenously (e.g., via the tail vein or femoral vein) at a dose of 4 mL/kg.[19]
-
Circulation Time: Allow the dye to circulate for a specified period, typically 1 hour.
-
Perfusion: Re-anesthetize the animal and open the thoracic cavity to expose the heart. Insert a perfusion needle into the left ventricle and make an incision in the right atrium. Perfuse the animal with normal saline until the fluid running from the right atrium is clear of blood.
-
Brain Extraction: Decapitate the animal and carefully dissect the brain. The brain region of interest can be isolated.
-
Dye Extraction: Weigh the brain tissue and homogenize it in 50% TCA. Centrifuge the homogenate to pellet the tissue debris.
-
Quantification: Collect the supernatant and measure the fluorescence of Evans Blue using a fluorometer with an excitation wavelength of 620 nm and an emission wavelength of 680 nm.[19]
-
Data Analysis: Quantify the amount of extravasated dye by comparing the fluorescence readings to a standard curve of known Evans Blue concentrations. Results are typically expressed as µg of EB dye per gram of brain tissue.
Protocol 2: Quantification of this compound in Cerebrospinal Fluid (CSF) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of short-chain fatty acids, including this compound, in CSF using GC-MS.[20][21][22][23]
Materials:
-
Cerebrospinal fluid (CSF) sample
-
Internal standard (e.g., deuterated this compound)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Organic solvent (e.g., methanol (B129727), ethyl acetate)
-
GC-MS system with a suitable column (e.g., high-polarity polyethylene (B3416737) glycol type)
Procedure:
-
Sample Preparation: Thaw the CSF sample on ice. Add a known amount of the internal standard to the sample.
-
Deproteinization (if necessary): Add an organic solvent like methanol to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant.
-
Derivatization: Add the derivatization agent (e.g., MTBSTFA) to the supernatant. Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for the chemical modification of this compound, which enhances its volatility and detection by GC-MS.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the column.
-
The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass-to-charge ratio.
-
-
Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Protocol 3: Colorimetric Histone Deacetylase (HDAC) Activity Assay
This protocol describes a common colorimetric method for measuring HDAC activity in cell or tissue extracts, often used to assess the inhibitory effect of compounds like butyrate.[1][2][24][25][26]
Materials:
-
Nuclear or cell lysate sample
-
HDAC Assay Buffer
-
HDAC Colorimetric Substrate (containing an acetylated lysine)
-
Developer solution
-
HDAC inhibitor (e.g., Trichostatin A) for negative control
-
HeLa nuclear extract (or other positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation: Prepare nuclear or whole-cell extracts from cells or tissues of interest. Determine the protein concentration of the extracts.
-
Assay Setup: In a 96-well plate, add the sample (e.g., 50-200 µg of protein extract) to each well. Include wells for a background reading (buffer only), a positive control (e.g., HeLa nuclear extract), and a negative control (sample with an HDAC inhibitor).
-
Reaction Initiation: Add the HDAC Assay Buffer to each well, followed by the HDAC Colorimetric Substrate. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) to allow the HDAC enzymes in the sample to deacetylate the substrate.
-
Development: Stop the reaction by adding the Developer solution. This solution reacts with the deacetylated substrate to produce a colored product. Incubate the plate at 37°C for 30 minutes.
-
Measurement: Read the absorbance of each well at 400 or 405 nm using a microplate reader.
-
Data Analysis: The HDAC activity is inversely proportional to the amount of remaining acetylated substrate. Calculate the HDAC activity by subtracting the background absorbance from the sample absorbance. The activity can be expressed as the change in optical density per microgram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's role in the gut-brain axis.
Challenges and Future Directions in Butyrate Research
Despite the promising preclinical data, the translation of butyrate-based therapies for neurological disorders faces several challenges.
-
Dosage and Delivery: Determining the optimal therapeutic dose of butyrate in humans is challenging. Direct oral administration of butyrate is often limited by its unpleasant taste and rapid absorption in the upper gastrointestinal tract.[27] Strategies to enhance colonic delivery, such as encapsulation or the use of pro-drugs, are being explored.[28]
-
Clinical Trial Design: Rigorous, large-scale clinical trials are needed to validate the efficacy of butyrate in various neurological conditions.[11][29] These trials should incorporate robust biomarkers to assess target engagement and treatment response.
-
Individual Variability: The composition of the gut microbiota and an individual's diet can significantly influence endogenous butyrate production. This variability may impact the response to exogenous butyrate supplementation and needs to be considered in clinical study design.
Future research should focus on developing novel delivery systems for butyrate, identifying patient populations most likely to benefit from butyrate therapy, and elucidating the long-term safety and efficacy of butyrate supplementation in the context of brain health.
Conclusion
This compound is a critical mediator of gut-brain communication with multifaceted effects on neuronal function and health. Its ability to inhibit HDACs, activate GPCRs, and serve as an energy substrate provides a strong rationale for its therapeutic potential in a range of neurological and psychiatric disorders. While challenges remain in translating preclinical findings to the clinic, ongoing research into dosage, delivery, and personalized approaches holds promise for harnessing the neuroprotective properties of this key gut microbial metabolite. This technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the intricate role of this compound in the gut-brain axis and to advance the development of novel therapeutic strategies for brain disorders.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. nmc-magazine.com [nmc-magazine.com]
- 4. The Brain Boosting Power of Butyrate - BioWhole Nutrition [biowholenutrition.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Butyrate enhancement of inteleukin-1β production via activation of oxidative stress pathways in lipopolysaccharide-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Diet-Modulated Butyrate Production on Intestinal Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels [mdpi.com]
- 17. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blood–Brain Barrier Permeability Assay [bio-protocol.org]
- 20. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. shimadzu.com [shimadzu.com]
- 24. abcam.co.jp [abcam.co.jp]
- 25. resources.bio-techne.com [resources.bio-techne.com]
- 26. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of this compound dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Butyrate as a potential therapeutic agent for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Implications of Butyrate Signaling Pathways on the Motor Symptomatology of Parkinson’s Disease and Neuroprotective Effects—Therapeutic Approaches: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel Butyrate-Producing Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the discovery, isolation, and characterization of novel butyrate-producing bacterial strains. Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a critical mediator of gut health.[1][2] It serves as the primary energy source for colonocytes, enhances the intestinal barrier, and exhibits potent anti-inflammatory and immunomodulatory properties.[2][3] Consequently, the identification of novel and efficient butyrate-producing bacteria is a key objective for the development of next-generation probiotics and live biotherapeutic products.
This document outlines the complete experimental workflow, provides detailed protocols for key assays, presents quantitative data in a structured format, and visualizes complex biological pathways and processes.
Overall Discovery and Characterization Workflow
The process of discovering novel butyrate-producing bacteria is a multi-step approach that begins with sample collection and culminates in functional and genomic characterization. It integrates classical microbiology techniques with modern molecular and analytical methods.
Caption: High-level workflow for isolating and characterizing novel butyrate-producing bacteria.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the critical steps in the discovery pipeline.
Protocol: Anaerobic Cultivation and Isolation
This protocol is designed to cultivate and isolate strict anaerobes from fecal samples, with a focus on selecting for butyrate producers.
-
Media Preparation (Yeast Extract-Casitone-Fatty Acid Medium - YCFA):
-
Prepare the basal medium containing casitone, yeast extract, and mineral salts. A common approach is to use a Yeast extract–Casitone–Fatty Acid (YCFA) medium.[4]
-
Autoclave the basal medium. Once cooled to approximately 50°C, transfer it into an anaerobic chamber.
-
Separately prepare and filter-sterilize a vitamin solution, a short-chain fatty acid solution (including acetate, propionate, and isobutyrate, which some butyrate producers require for growth), and a reducing agent solution (e.g., 1% w/v cysteine).[4][5] Add these to the basal medium.
-
For selective isolation, supplement the medium with a specific substrate known to be fermented into butyrate, such as lactate (B86563) or resistant starch.[6][7]
-
-
Sample Processing and Inoculation:
-
Within 3 hours of collection, transfer approximately 1 gram of fecal sample into an anaerobic chamber.[8]
-
Homogenize the sample in an anaerobic phosphate (B84403) buffer or a suitable transport solution containing a reducing agent like sodium thioglycolate.[8][9]
-
Perform a 10-fold serial dilution of the fecal slurry (e.g., from 10⁻² to 10⁻⁸) using the anaerobic buffer.[9]
-
-
Plating and Incubation:
-
Spread-plate 0.1 mL of the higher dilutions (e.g., 10⁻⁶ to 10⁻⁸) onto pre-reduced YCFA agar (B569324) plates.[6]
-
Incubate the plates under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48-72 hours.[6]
-
-
Colony Selection and Purification:
-
From plates showing distinct colonies, pick individual colonies with unique morphologies using a sterile inoculating loop.
-
Streak each selected colony onto a fresh YCFA agar plate to ensure purity.
-
Repeat the incubation process. A pure isolate is obtained when all colonies on the plate exhibit uniform morphology.[6]
-
Inoculate purified colonies into liquid YCFA broth for subsequent analysis.
-
Protocol: Bacterial Identification via 16S rRNA Gene Sequencing
16S rRNA gene sequencing is the gold standard for accurate bacterial identification, especially for slow-growing or difficult-to-culture organisms.[10][11]
-
Genomic DNA Extraction:
-
Pellet bacteria from a 1-2 mL liquid culture by centrifugation.
-
Extract total genomic DNA using a commercial kit with a bead-beating step to ensure efficient lysis of Gram-positive bacteria.[12]
-
-
PCR Amplification:
-
Amplify the 16S rRNA gene using universal primers targeting conserved regions, such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').[13]
-
Perform PCR in a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified amplicon using Sanger or Next-Generation Sequencing (NGS) methods.[14]
-
Compare the resulting sequence to curated databases like Greengenes, SILVA, or the National Center for Biotechnology Information (NCBI) database using the BLAST tool to determine the closest known relatives and assign a putative taxonomic identification.[15]
-
Protocol: Quantification of Butyrate by Gas Chromatography (GC)
GC is the most common and robust method for quantifying SCFAs due to their volatile nature.[1] A flame ionization detector (FID) is widely used for this purpose.[1][16]
-
Sample Preparation:
-
Centrifuge the bacterial culture (e.g., 48-hour growth in YCFA broth) to pellet the cells.
-
Carefully transfer the supernatant to a new microcentrifuge tube.[17]
-
Acidify the supernatant to a pH < 3.0 using a strong acid (e.g., hydrochloric or phosphoric acid). This protonates the SCFAs, making them more volatile.[16][17]
-
Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid or isocaproic acid) to each sample to correct for variations in extraction and injection.[17]
-
Extract the SCFAs from the acidified aqueous sample into an organic solvent like diethyl ether, followed by centrifugation to separate the phases.
-
-
GC-FID Analysis:
-
Inject 1 µL of the organic phase into the GC-FID system.
-
Use a suitable capillary column (e.g., a polyethylene (B3416737) glycol column like BP20) designed for SCFA separation.[18]
-
Run a temperature program that allows for the separation of individual SCFAs based on their boiling points.[18]
-
Helium is typically used as the carrier gas.[18]
-
-
Data Analysis:
-
Identify SCFA peaks in the chromatogram based on their retention times compared to analytical standards.[1]
-
Quantify the concentration of each SCFA by integrating the area under its corresponding peak and comparing it to a standard curve generated with known concentrations of acetate, propionate, and butyrate. The internal standard is used to normalize the peak areas.[1][18]
-
Protocol: Quantification of Butyrate Synthesis Gene Abundance
The key terminal step in the primary butyrate synthesis pathway is catalyzed by butyryl-CoA:acetate CoA-transferase, encoded by the but gene.[19][20] Quantifying this gene provides a measure of the genetic potential for butyrate production.
-
Primer Design:
-
Design degenerate primers that target conserved regions of the but gene from a wide range of known butyrate-producing bacteria (e.g., from Faecalibacterium, Roseburia, and Eubacterium species).[19]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing template DNA (from the bacterial isolate), the designed primers, and a SYBR Green-based master mix.
-
Run the reaction on a real-time PCR instrument. The amplification of the target gene is monitored in real-time by measuring the fluorescence of the intercalating dye.
-
-
Data Analysis:
-
Determine the copy number of the but gene by comparing the cycle threshold (Ct) value to a standard curve generated from a plasmid containing a known copy number of the target gene.
-
Results can be expressed as gene copy number per ng of total DNA or normalized to the copy number of a universal single-copy gene like rpoB or the 16S rRNA gene to estimate the relative abundance.[19]
-
Data Presentation
Quantitative data should be summarized for clear comparison and evaluation of candidate strains.
Table 1: Butyrate and Other SCFA Production by Novel Bacterial Isolates (Illustrative Data)
| Isolate ID | Putative Identification (Closest Match) | Butyrate (mM) | Acetate (mM) | Propionate (mM) | Lactate (mM) |
|---|---|---|---|---|---|
| HFC-021 | Faecalibacterium prausnitzii | 35.2 ± 4.1 | 12.5 ± 1.8 | < 1.0 | < 0.5 |
| HFC-045 | Anaerostipes caccae[6] | 28.9 ± 3.5 | 5.4 ± 0.9 | < 1.0 | 2.1 ± 0.4 |
| SW-LB01 | Megasphaera sp.[7] | 12.1 ± 1.5 | Consumed | 4.1 ± 0.6 | Consumed |
| MUC-007 | Clostridium sp. (Cluster XIVa)[13] | 15.5 ± 2.3 | 20.1 ± 2.9 | 3.5 ± 0.5 | < 0.5 |
Data are presented as mean ± standard deviation from triplicate cultures after 48h incubation. Concentrations are illustrative and based on reported values in the literature.
Table 2: Relative Abundance of Butyryl-CoA:acetate CoA-transferase Gene in Different Human Cohorts
| Cohort | Gene Copies (per 10⁶ total bacteria) | Key Bacterial Groups | Reference |
|---|---|---|---|
| Healthy Omnivores | 1.8 x 10⁵ | Roseburia/E. rectale group, F. prausnitzii | [21][22] |
| Vegetarians | 2.5 x 10⁵ | Roseburia/E. rectale group, Clostridium cluster XIVa | [21][22] |
| Elderly | 1.1 x 10⁵ | Lower abundance of Clostridium clusters IV and XIVa |[21][22] |
This table summarizes findings on the genetic potential for butyrate synthesis across different dietary and age groups.
Key Butyrate Signaling Pathways
Butyrate exerts its beneficial effects on the host through two primary mechanisms: as a potent inhibitor of histone deacetylases (HDACs) and as a signaling molecule for G-protein coupled receptors (GPCRs).[2]
HDAC Inhibition Pathway
By inhibiting HDACs, butyrate alters gene expression, leading to anti-proliferative and anti-inflammatory effects. This is a key mechanism in preventing colorectal cancer and reducing gut inflammation.[2][23]
Caption: Butyrate's role as an HDAC inhibitor leading to beneficial cellular outcomes.
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate activates specific GPCRs, such as GPR43 and GPR109A, on the surface of intestinal epithelial and immune cells.[2] This signaling cascade is crucial for modulating immune responses and enhancing intestinal barrier integrity.[24][25]
Caption: Butyrate signaling through GPCRs to enhance barrier function and modulate immunity.
References
- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for clinical applications of butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medmixnow.com [medmixnow.com]
- 6. ovid.com [ovid.com]
- 7. [Isolation and identification of a lactate-utilizing, butyrate-producing bacterium and its primary metabolic characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Strategies to Enhance Cultivation of Anaerobic Bacteria from Gastrointestinal Tract of Chicken [jove.com]
- 10. Why 16S rRNA Sequencing is the Gold Standard for Bacterial Identification - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]
- 12. AI for rapid identification of major butyrate-producing bacteria in rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate-Producing Bacteria, Including Mucin Degraders, from the Swine Intestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 15. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Butyric Acid in Neuroinflammation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. It is characterized by the activation of glial cells, such as microglia and astrocytes, which release pro-inflammatory cytokines, reactive oxygen species (ROS), and other inflammatory mediators that contribute to neuronal damage and cognitive decline[2]. In recent years, the gut-brain axis has emerged as a crucial regulator of neurological health, with gut microbiota-derived metabolites gaining significant attention for their therapeutic potential[1][3]. Among these, butyric acid (also referred to as butyrate), a four-carbon short-chain fatty acid (SCFA), has been identified as a key molecule with potent anti-inflammatory and neuroprotective properties[2][4][5].
Produced by the bacterial fermentation of dietary fibers in the colon, butyrate (B1204436) can cross the blood-brain barrier and exert its effects directly within the central nervous system (CNS)[1][6][7]. Exploratory studies have revealed that butyrate modulates neuroinflammation through multiple mechanisms, including the inhibition of histone deacetylases (HDACs), suppression of pro-inflammatory signaling pathways like NF-κB, activation of G-protein coupled receptors (GPCRs), and inhibition of the NLRP3 inflammasome[2][3][8][9]. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative findings from key exploratory studies on this compound in neuroinflammation.
Core Mechanisms of this compound in Neuroinflammation
Butyrate's neuroprotective effects are multifaceted, targeting several key inflammatory pathways within the CNS.
Histone Deacetylase (HDAC) Inhibition
A primary mechanism of butyrate is its function as an HDAC inhibitor[2][4][5][10]. By inhibiting HDACs, butyrate increases the acetylation of histones (e.g., H3K9ac) and other proteins, leading to changes in chromatin structure and gene expression[2][9]. This epigenetic modulation can shift the balance from a pro-inflammatory to an anti-inflammatory state in microglia. In vitro and in vivo studies have shown that butyrate treatment alters the enrichment of H3K9ac at the promoters of inflammatory genes, leading to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines such as IL-10[9][11].
NF-κB Pathway Suppression
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Butyrate has been shown to inhibit this pathway, thereby reducing the expression of numerous pro-inflammatory mediators[6]. Studies using Aβ-induced BV2 microglial cells demonstrated that butyrate treatment decreases the phosphorylation of the NF-κB p65 subunit, a crucial step for its activation and translocation to the nucleus[2]. The TLR4/MyD88/NF-κB signaling cascade has been identified as a specific target of butyrate's inhibitory action in models of cerebral ischemia-reperfusion injury[12].
G-Protein Coupled Receptor (GPCR) Activation
Butyrate serves as a natural ligand for several GPCRs, including GPR109A (also known as HCAR2), FFAR2, and FFAR3, which are expressed on immune and glial cells[2][3][4]. Activation of GPR109A on microglia by butyrate suppresses neuroinflammatory processes[6][13]. This signaling pathway has been shown to protect dopaminergic neurons in models of Parkinson's disease by mitigating neuroinflammation and helping to restore intestinal barrier integrity, which is often compromised in neurodegenerative conditions[14][15].
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of highly pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that butyrate can significantly decrease the formation and activation of the NLRP3 inflammasome in endothelial cells and macrophages[8][16][17]. The proposed mechanism involves the blockade of lipid raft redox signaling platforms, which are required for inflammasome assembly[8][16]. By inhibiting this pathway, butyrate effectively curtails a powerful source of inflammation.
Summary of Quantitative Data
The following tables summarize key quantitative findings from various experimental models investigating the effects of butyrate on neuroinflammation.
Table 1: In Vivo Animal Studies
| Model/Strain | Condition | Butyrate Treatment | Key Quantitative Findings | Citation(s) |
| C57BL/6J Mice | High-Fat Diet (HFD)-Induced Obesity | 100 mg/kg/day (gavage) for 6 weeks | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cerebral cortex.Increased anti-inflammatory IL-10.Increased BDNF protein expression. | [18] |
| APP/PS1 Mice | Alzheimer's Disease | Oral gavage of Clostridium butyricum | Decreased expression of IL-1β, IL-6, and TNF-α.Reduced Aβ plaque formation and microglial activation. | [2] |
| C57BL/6J Mice | Parkinson's Disease (MPTP-induced) | 600 mg/kg/day (gavage) for 2 weeks | Ameliorated motor defects.Increased dopamine (B1211576) levels in striatum.Decreased activated microglia in substantia nigra. | [15] |
| C57BL/6NTac Mice | Ischemic Stroke (MCAO) | Sodium Butyrate (i.p.) | Downregulated expression of TNF-α and NOS2.Upregulated expression of anti-inflammatory IL-10 in microglia. | [9] |
| C57BL/6J Mice | Binge-like Ethanol Drinking + Antibiotics | Sodium Butyrate in drinking water | Prevented antibiotic-induced aggravation of neuroinflammatory markers (TNF-α, MCP-1, IL-6, IL-1β). | [19] |
Table 2: In Vitro Cell Culture Studies
| Cell Type | Stimulus | Butyrate Treatment | Key Quantitative Findings | Citation(s) |
| BV2 Microglia | Amyloid-β (Aβ) | Varies | Reduced NF-κB p65 phosphorylation.Lowered expression of CD11b and COX-2. | [2] |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | Pretreatment | Significant protection against LPS-induced inflammatory response (reduced IL-6, TNF-α, NO). | [20][21] |
| Endothelial/Glioma Co-culture (BBB Model) | N/A | Dose-dependent | Enhanced transendothelial electrical resistance (TEER), indicating improved barrier function. | [22] |
| THP-1/Caco-2 Co-culture | LPS/IFN-γ | 6 μM | Decreased NLRP3 markers (caspase-1 activity, IL-1β).Reduced basolateral nitrites (40-60%) and TNF-α. | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.
Diet-Induced Obesity and Neuroinflammation Mouse Model
-
Animals: Young C57BL/6J mice.
-
Dietary Regimen: Mice are fed a 45% high-fat diet (HFD) for 12 weeks to induce obesity and a baseline state of neuroinflammation. Control mice receive a standard control diet (CD)[18].
-
Butyrate Administration: A subgroup of HFD mice is treated via oral gavage with sodium butyrate (100 mg/kg body weight, once daily) for an additional 6 weeks. Control and untreated HFD groups receive water as a vehicle[18].
-
Tissue Collection and Analysis: At the end of the treatment period, animals are sacrificed. The brain cortex is dissected and frozen for subsequent analysis. Pro-inflammatory markers (TNF-α, IL-1β, IL-6) and anti-inflammatory markers (IL-10) are quantified using methods like ELISA or qPCR. Protein expression of neurotrophic factors like BDNF is measured by Western blot[18].
In Vitro Microglial Activation Assay
-
Cell Culture: BV2 microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM with 10% FBS)[2][20].
-
Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or oligomeric amyloid-β (Aβ) for a specified period (e.g., 24 hours)[2][20].
-
Butyrate Treatment: Cells are pre-treated or co-treated with various concentrations of sodium butyrate[2][20].
-
Inflammation Readouts:
-
Cytokine Secretion: Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are measured by ELISA[2].
-
Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess Reagent assay[20].
-
Protein Expression/Signaling: Cell lysates are collected for Western blot analysis to measure the phosphorylation status of key signaling proteins (e.g., NF-κB p65) and the expression of inflammatory markers (e.g., COX-2, CD11b)[2].
-
General Experimental Workflow
The logical flow of a typical preclinical study investigating butyrate's effects on neuroinflammation is outlined below.
Conclusion and Future Directions
Exploratory studies provide compelling evidence that this compound is a potent modulator of neuroinflammation. Its ability to act through diverse and fundamental pathways—including epigenetic regulation via HDAC inhibition, suppression of NF-κB and NLRP3 inflammasome signaling, and activation of neuroprotective GPCRs—makes it a highly promising therapeutic candidate for a range of neurological disorders[2][3][8][9]. The consistent findings across various in vivo and in vitro models underscore its potential to mitigate microglial hyperactivation, maintain blood-brain barrier integrity, and ultimately protect against neuronal damage[2][23][24].
For drug development professionals, these findings suggest that targeting butyrate signaling pathways could be a fruitful strategy. Future research should focus on optimizing delivery methods to ensure sufficient CNS bioavailability, exploring synergistic effects with other compounds[2], and conducting well-designed clinical trials to translate these promising preclinical results into effective therapies for human neuroinflammatory and neurodegenerative diseases.
References
- 1. chirowithpt.com [chirowithpt.com]
- 2. mdpi.com [mdpi.com]
- 3. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmc-magazine.com [nmc-magazine.com]
- 5. Anti-inflammatory Effects of Supplemental Butyrate | Designs for Health [casi.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Differential effects of short chain fatty acids on endothelial Nlrp3 inflammasome activation and neointima formation: Antioxidant action of butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitor Sodium Butyrate-Mediated Epigenetic Regulation Enhances Neuroprotective Function of Microglia During Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated this compound Derivatives | MDPI [mdpi.com]
- 11. Frontiers | Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis [frontiersin.org]
- 12. Sodium butyrate attenuates microglia-mediated neuroinflammation by modulating the TLR4/MyD88/NF-κB pathway and microbiome-gut-brain axis in cardiac arrest mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effects of short chain fatty acids on endothelial Nlrp3 inflammasome activation and neointima formation: Antioxidant action of butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Butyrate Improves Neuroinflammation and Mitochondrial Impairment in Cerebral Cortex and Synaptic Fraction in an Animal Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium Butyrate Supplementation Modulates Neuroinflammatory Response Aggravated by Antibiotic Treatment in a Mouse Model of Binge-like Ethanol Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of microglial inflammatory response by sodium butyrate and short-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of Blood–Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids [mdpi.com]
- 24. Butyrate preserves entorhinal-hippocampal spatial coding and blood brain barrier integrity in mice with depleted gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Maestro: A Technical Guide to Butyric Acid's Regulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyric acid, a short-chain fatty acid predominantly produced through microbial fermentation of dietary fiber in the colon, has emerged as a critical modulator of gene expression through a variety of epigenetic mechanisms. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's role as an epigenetic regulator. It details its primary function as a histone deacetylase (HDAC) inhibitor, its influence on DNA methylation patterns, and its impact on the expression of non-coding RNAs. Furthermore, this guide elucidates the downstream consequences of these epigenetic modifications on key signaling pathways implicated in cellular health and disease, with a particular focus on cancer and inflammatory conditions. Detailed experimental protocols for studying these effects, quantitative data from key studies, and visual representations of relevant pathways and workflows are provided to equip researchers and drug development professionals with the essential knowledge to harness the therapeutic potential of this compound.
Core Mechanism: Histone Deacetylase (HDAC) Inhibition
This compound's most well-characterized epigenetic function is its role as a pan-inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] By inhibiting HDACs, this compound promotes the hyperacetylation of histone proteins, leading to a more relaxed chromatin structure (euchromatin).[3][4] This open chromatin state allows for greater accessibility of transcription factors to DNA, thereby modulating the expression of target genes.[5] The inhibition of HDAC activity by butyrate (B1204436) has been shown to affect the expression of approximately 2% of mammalian genes.[5]
Quantitative Data: HDAC Inhibition
The inhibitory potency of this compound on HDAC activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.
| Parameter | Value | Cell Line / System | Reference |
| IC50 for HDAC inhibition | 0.80 mM | General | [6] |
| IC50 for HDAC inhibition | 1.13 mM | Reporter gene assay | [5 (from initial search)] |
| IC50 for HDAC inhibition | 15.2 ± 2.1 µM | Nuclear extract | [7] |
Experimental Protocol: HDAC Activity Assay
This protocol outlines a common method for measuring HDAC activity in cell lysates treated with this compound.
Materials:
-
Cells of interest
-
Sodium butyrate (or other HDAC inhibitors)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
HDAC activity assay kit (fluorometric or colorimetric)
-
96-well plate (black or clear, depending on the assay)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of sodium butyrate (e.g., 0.1, 1, 5, 10 mM) for a specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Keep samples on ice to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
HDAC Activity Assay: a. Dilute the cell lysates to a standardized protein concentration. b. Add the diluted lysates to the wells of a 96-well plate. c. Add the HDAC substrate and developer solution from the kit to each well, following the manufacturer's instructions. d. Incubate the plate at 37°C for the recommended time to allow for the deacetylation reaction. e. Stop the reaction using the provided stop solution. f. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the HDAC activity as a percentage of the untreated control. Plot the activity against the concentration of this compound to determine the IC50 value.[7][8][9]
Modulation of DNA Methylation
Beyond histone acetylation, this compound also influences DNA methylation, another crucial epigenetic mark. DNA methylation typically involves the addition of a methyl group to the cytosine residue in CpG dinucleotides, often leading to gene silencing. Studies have shown that butyrate can induce both hypermethylation and hypomethylation of DNA, depending on the cellular context and the specific genomic regions.[10][11][12]
Quantitative Data: DNA Methylation Changes
The following table summarizes the quantitative changes in DNA methylation observed in response to butyrate treatment.
| Cell Line | Butyrate Concentration | Change in 5-methylcytosine (B146107) Content | Reference |
| WI-38 fibroblasts | 5 mM | 2.94% (control) to 5.76% | [10] |
| WI-38 fibroblasts | 10 mM | 2.94% (control) to 5.91% | [10] |
| WI-38 fibroblasts | 20 mM | 2.94% (control) to 6.8% | [10] |
| HCT116 cells | 1.0 mM & 5.0 mM | Decreased methylation of KEAP1 promoter | [13] |
Regulation of Non-Coding RNA Expression
This compound also exerts epigenetic control through the modulation of non-coding RNAs, particularly microRNAs (miRNAs). [9 (from initial search), 29] MiRNAs are small RNA molecules that post-transcriptionally regulate gene expression by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Butyrate has been shown to alter the expression of numerous miRNAs involved in critical cellular processes like cell cycle control, apoptosis, and differentiation.[14][15][16][17]
Quantitative Data: MicroRNA Expression Changes
The table below presents the fold-changes in the expression of specific miRNAs in response to butyrate treatment.
| Cell Line | Butyrate Concentration | miRNA | Fold Change | Reference |
| HCT116 | 2.5 mM | miR-139 | ~2.5 | [15] |
| HCT116 | 2.5 mM | miR-542 | ~2.0 | [15] |
| HCT116 | 2 mM | miR-92a | ~0.4 | [16] |
| HCT-116 | Not Specified | miR-21 | Upregulated | [17] |
| HCT-116 | Not Specified | miR-143 | Upregulated | [17] |
| HCT-116 | Not Specified | miR-145 | Upregulated | [17] |
Impact on Signaling Pathways
The epigenetic alterations induced by this compound have profound effects on various intracellular signaling pathways that govern cellular fate.
Wnt/β-catenin Signaling
In colorectal cancer cells, butyrate can paradoxically hyperactivate the Wnt/β-catenin signaling pathway, which is often constitutively active due to mutations.[18][19][20] This hyperactivation, however, can lead to apoptosis, suggesting a potential therapeutic strategy.[19][20]
AMPK/PPAR Signaling
Butyrate can activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways. [5 (from initial search), 31, 38, 42] Activation of these pathways is associated with improved insulin (B600854) sensitivity, increased energy expenditure, and regulation of lipid metabolism.
KEAP1/NRF2 Signaling
In the context of cancer prevention, butyrate has been shown to regulate the Keap1-Nrf2 pathway.[13] It can increase the expression of KEAP1, a negative regulator of NRF2, by inhibiting the methylation of the KEAP1 promoter. This leads to the suppression of NRF2 signaling, which can be pro-tumorigenic in some contexts.
Experimental Protocols for Comprehensive Analysis
To fully elucidate the epigenetic effects of this compound, a combination of molecular biology techniques is required.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic regions associated with histone modifications.
Materials:
-
Cells treated with or without sodium butyrate
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion equipment
-
Antibodies specific to acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest. Use magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).[21][22][23][24]
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, quantitative view of the transcriptome, revealing how butyrate treatment alters gene expression.
Materials:
-
Cells treated with or without sodium butyrate
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
High-throughput sequencer
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
RNA Quality Control: Assess the integrity and purity of the RNA.
-
Library Preparation: a. Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA. b. Fragment the RNA. c. Synthesize cDNA. d. Ligate sequencing adapters. e. Amplify the library by PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Identify differentially expressed genes between treated and control samples. e. Perform pathway and gene ontology analysis to interpret the biological significance of the expression changes.[13][25][26][27][28]
Conclusion
This compound is a potent epigenetic regulator with multifaceted effects on gene expression. Its ability to inhibit HDACs, modulate DNA methylation, and alter non-coding RNA profiles makes it a molecule of significant interest for therapeutic development, particularly in the fields of oncology and immunology. The experimental frameworks and quantitative data presented in this guide offer a solid foundation for researchers to further investigate and harness the epigenetic capabilities of this remarkable short-chain fatty acid. A thorough understanding of its mechanisms of action is paramount for the design of effective therapeutic strategies that leverage the intricate interplay between diet, the microbiome, and the host epigenome.
References
- 1. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. gsartor.org [gsartor.org]
- 8. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC activity assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate Drives Metabolic Rewiring and Epigenetic Reprogramming in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Microbe-Derived Short Chain Fatty Acid Butyrate Targets miRNA-Dependent p21 Gene Expression in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate inhibits pro-proliferative miR-92a by diminishing c-Myc-induced miR-17-92a cluster transcription in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short Chain Fatty Acid Sodium Butyrate Increases miR-21, miR-143 and miR-145 Expression in Human Colorectal Cancer HCT-116 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. med.uio.no [med.uio.no]
- 23. Part 2. Detailed Method for Immunoprecipitation of Unfixed Chromatin from Mammalian Cells - Mapping Protein/DNA Interactions by Cross-Linking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells [mdpi.com]
- 26. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Transcriptome characterization by RNA-seq unravels the mechanisms of butyrate-induced epigenomic regulation in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Butyric Acid in Fecal Samples Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Detailed Protocol
Abstract
Butyric acid, a key short-chain fatty acid (SCFA) produced by the gut microbiota, is a vital energy source for colonocytes and plays a significant role in maintaining gut homeostasis.[1][2] Its accurate quantification in fecal samples is crucial for researchers, scientists, and drug development professionals studying the gut microbiome's impact on health and disease.[2] This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample collection, homogenization, extraction, derivatization, and GC-MS analysis. Furthermore, this note presents a summary of quantitative data and visual diagrams of the experimental workflow and related biological pathways to facilitate understanding and implementation.
Introduction
Short-chain fatty acids (SCFAs), such as acetic, propionic, and this compound, are the primary end-products of anaerobic bacterial fermentation of dietary fibers in the colon.[1][3] Among these, this compound is of particular interest due to its role as the main energy substrate for colonocytes and its involvement in the regulation of gene expression, inflammation, and cell proliferation.[3] Dysregulation of this compound levels has been associated with various pathological conditions, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and colorectal cancer.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the targeted quantification of volatile and semi-volatile compounds like SCFAs.[4] Its high sensitivity and specificity make it an ideal method for analyzing complex biological matrices such as fecal samples.[2] This protocol details a robust and reproducible GC-MS method for the quantification of this compound, including options for sample preparation and derivatization to enhance volatility and improve chromatographic separation.[2][4]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Butyric-d7 acid (internal standard)
-
Solvents: Methanol, Ethyl acetate (B1210297), Diethyl ether (GC grade)
-
Reagents for derivatization (select one method):
-
Method A: Isobutyl Chloroformate Derivatization: Isobutyl chloroformate, Pyridine, Isobutanol
-
Method B: Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Fecal collection containers
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-FATWAX or equivalent)
Sample Collection and Storage
Proper sample handling is critical to prevent alterations in SCFA concentrations due to microbial activity.[4] Fresh fecal samples should be collected in sterile containers and either processed immediately or stored at -80°C until analysis.[1] Lyophilization (freeze-drying) of the stool samples is also a recommended processing method for long-term storage and stability.[1][5]
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 100-200 mg of frozen or fresh fecal sample. Add a known volume of deionized water or a water:methanol (80:20 v/v) solution to the sample.[6] Homogenize the sample thoroughly using a bead beater or a mechanical homogenizer.
-
Internal Standard Spiking: Add a known amount of the internal standard, butyric-d7 acid, to each homogenized sample. The concentration of the internal standard should be within the range of the calibration curve.
-
Acidification: Acidify the homogenate to a pH of 2-3 by adding hydrochloric acid.[7] This step protonates the SCFAs, making them more soluble in organic solvents.
-
Extraction: Add an organic solvent such as ethyl acetate or diethyl ether to the acidified homogenate.[4][8] Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction of the SCFAs.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to separate the organic and aqueous layers.[7]
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the SCFAs to a clean tube.
-
Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): The extract can be concentrated under a gentle stream of nitrogen if higher sensitivity is required.
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[2][9] Two common derivatization methods are presented below.
This method is performed in an aqueous solution.[10]
-
To the aqueous extract containing SCFAs, add isobutanol and pyridine.[10]
-
Carefully add isobutyl chloroformate to the mixture.[10]
-
Vortex the sample to facilitate the reaction.
-
The resulting isobutyl esters of the SCFAs can then be extracted into an organic solvent like hexane (B92381) or chloroform (B151607) for GC-MS analysis.[10]
This method requires anhydrous conditions.[9]
-
Evaporate the organic extract from step 2.3.7 to dryness under a stream of nitrogen.
-
Add a solution of BSTFA with 1% TMCS to the dried residue.
-
Heat the mixture at 60-70°C for 30-60 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) esters.
-
After cooling, the derivatized sample is ready for injection into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-FATWAX Ultra Inert Polyethylene Glycol (PEG) Column or similar |
| Injection Mode | Splitless[6] |
| Injector Temperature | 250°C[11] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature 50-80°C, hold for 1-2 min, ramp at 8-10°C/min to 200-240°C, hold for 2-5 min[11][12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230-250°C |
| Transfer Line Temp. | 230-250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Determine the characteristic ions for derivatized this compound and the internal standard. |
Table 1: General GC-MS Parameters for this compound Analysis.
Data Analysis and Quantitative Data Summary
Quantification is performed by generating a calibration curve using standard solutions of this compound of known concentrations, each containing a fixed amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the fecal samples is then determined from this calibration curve.
The following tables summarize typical quantitative data from validated GC-MS methods for SCFA analysis.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [3][10] |
| Limit of Detection (LOD) | 0.49 - 4.31 µM | [7] |
| Limit of Quantification (LOQ) | < 1 mg/L | [13] |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy/Recovery | 85 - 115% | [3] |
Table 2: Summary of Method Validation Parameters for this compound Quantification.
| Sample Type | This compound Concentration Range | Reference |
| Human Feces | Varies significantly based on diet and health status | [1] |
| Human Serum | 935.6 ± 246.5 ng/mL | [14] |
Table 3: Reported Physiological Concentrations of this compound.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS quantification of this compound in fecal samples.
Caption: Simplified signaling pathway of this compound in colonocytes.
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound in fecal samples using GC-MS. The described methods, including sample preparation, derivatization, and analysis, are based on established scientific literature and are suitable for implementation in research and clinical laboratory settings. The accurate measurement of fecal this compound is essential for advancing our understanding of the gut microbiome's role in human health and for the development of novel therapeutic strategies targeting the gut microbiota.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. eurasiaconferences.com [eurasiaconferences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the In Vitro Assessment of Sodium Butyrate on Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium butyrate (B1204436) (NaBu), a short-chain fatty acid produced by the fermentation of dietary fiber in the colon, has garnered significant interest as a potential anti-cancer agent.[1][2] It functions primarily as a histone deacetylase (HDAC) inhibitor, leading to hyperacetylation of histones and a more open chromatin structure.[3][4] This epigenetic modification alters the expression of numerous genes involved in the regulation of cell proliferation, cell cycle progression, and apoptosis, ultimately leading to the inhibition of cancer cell growth.[5][6][7] These application notes provide a comprehensive overview of the in vitro effects of sodium butyrate on cancer cell proliferation and detailed protocols for key experimental assays.
Data Presentation
The anti-proliferative effects of sodium butyrate have been documented across a variety of cancer cell lines. The following tables summarize the quantitative data on its efficacy, including IC50 values, and its impact on apoptosis and the cell cycle.
Table 1: IC50 Values of Sodium Butyrate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| MDA-MB-231 | Triple Negative Breast Cancer | 72 | 2.56 mM[8] |
| MDA-MB-231 | Triple Negative Breast Cancer | 48 | 7.08 mM[9] |
| MDA-MB-468 | Triple Negative Breast Cancer | 72 | 3.1 mM[10] |
| HCT-116 | Colorectal Cancer | 24 | 12.420 mM[11] |
| Caco-2 | Colorectal Cancer | 48 | > 2 mM[4] |
| Caco-2 | Colorectal Cancer | 72 | < 5 mM[4] |
Table 2: Effect of Sodium Butyrate on Apoptosis in Breast Cancer Cell Lines (48-hour treatment)
| Cell Line | Sodium Butyrate Concentration (mM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 1 | 8.7 ± 1.1 | 3.2 ± 0.4 | 11.9 ± 1.5 | |
| 5 | 25.4 ± 2.8 | 10.1 ± 1.2 | 35.5 ± 4.0 | |
| 10 | 42.1 ± 3.5 | 18.6 ± 2.1 | 60.7 ± 5.6 | |
| MDA-MB-468 | Control | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |
| 1 | 7.5 ± 0.9 | 2.8 ± 0.3 | 10.3 ± 1.2 |
Data presented as mean ± standard deviation.[12]
Table 3: Effect of Sodium Butyrate on Cell Cycle Distribution in Breast Cancer Cell Lines (48-hour treatment)
| Cell Line | Sodium Butyrate Concentration (mM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 3.1 ± 0.4 | 65.2 ± 5.1 | 22.1 ± 2.3 | 9.6 ± 1.1 |
| 1 | 9.8 ± 1.2 | 70.3 ± 6.2 | 15.4 ± 1.8 | 4.5 ± 0.6 | |
| 5 | 28.7 ± 3.1 | 58.1 ± 4.9 | 10.2 ± 1.3 | 3.0 ± 0.4 | |
| 10 | 45.3 ± 4.2 | 45.2 ± 4.1 | 7.1 ± 0.9 | 2.4 ± 0.3 | |
| MDA-MB-231 | Control | 2.5 ± 0.3 | 50.1 ± 4.5 | 30.2 ± 3.1 | 17.2 ± 1.9 |
| 10 | Not specified | Accumulation in G2/M | Decrease | Accumulation |
Data for MCF-7 presented as mean ± standard deviation. For MDA-MB-231, a qualitative description of the effect is provided based on the literature.[13]
Signaling Pathways Modulated by Sodium Butyrate
Sodium butyrate exerts its anti-cancer effects through the modulation of several key signaling pathways. As an HDAC inhibitor, its primary mechanism involves altering gene expression.[3]
Caption: Sodium Butyrate Signaling Pathway in Cancer Cells.
Experimental Workflow
A typical workflow for assessing the in vitro effects of sodium butyrate on cancer cell proliferation involves several key stages, from cell culture to data analysis.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of sodium butyrate on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sodium Butyrate (NaBu)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.[11]
-
Treatment: The following day, treat the cells with various concentrations of sodium butyrate (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 mM) for the desired time periods (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of sodium butyrate.
Protocol 2: Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after sodium butyrate treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V-FITC and PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following sodium butyrate treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15]
Conclusion
Sodium butyrate demonstrates significant anti-proliferative and pro-apoptotic effects on a range of cancer cell lines in vitro. Its mechanism of action as an HDAC inhibitor leads to cell cycle arrest and the induction of apoptosis through the modulation of key regulatory genes. The protocols provided herein offer standardized methods for the in vitro assessment of sodium butyrate's anti-cancer properties, which can be valuable for researchers in oncology and drug development.
References
- 1. Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Sodium butyrate regulates androgen receptor expression and cell cycle arrest in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor sodium butyrate suppresses proliferation and promotes apoptosis in osteosarcoma cells by regulation of the MDM2–p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fortunejournals.com [fortunejournals.com]
- 10. brieflands.com [brieflands.com]
- 11. Sodium Butyrate Induces CRC Cell Ferroptosis via the CD44/SLC7A11 Pathway and Exhibits a Synergistic Therapeutic Effect with Erastin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sodium butyrate induces P53-independent, Fas-mediated apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Caco-2 Cells with Butyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of Caco-2 human colorectal adenocarcinoma cells with butyric acid (BA), a short-chain fatty acid known to induce differentiation, apoptosis, and modulate barrier function in these cells. This document offers standardized procedures for cell culture, this compound treatment for various biological outcomes, and key experimental assays.
Caco-2 Cell Culture
A standardized cell culture protocol is crucial for reproducible results when studying the effects of this compound.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Transwell® inserts (for barrier function assays)
Protocol for Routine Maintenance:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or EMEM with 10-20% FBS and 1% Penicillin-Streptomycin.[1][2]
-
Cell Seeding: Seed Caco-2 cells in T-75 flasks at a density of 2-4 x 10,000 cells/cm².
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Change the culture medium every 2-3 days.[2]
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA.[2][3] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:4 to 1:10).[1] For promoting a more homogenous differentiation, some protocols suggest subculturing at 50% confluency.[4][5]
This compound Treatment of Caco-2 Cells
The concentration and duration of this compound treatment will determine the cellular response. The following table summarizes recommended concentrations for different experimental goals based on published literature.
| Experimental Goal | This compound Concentration Range | Incubation Time | Key Observations |
| Differentiation | 1 - 5 mM | 24 - 72 hours | Increased alkaline phosphatase and sucrase activity.[3][6] |
| Apoptosis | 2 - 100 mM | 16 - 72 hours | Induction of apoptosis, activation of caspases.[2][6] |
| Barrier Function | 0.2 - 8 mM | 24 - 72 hours | Increased Transepithelial Electrical Resistance (TEER).[7][8] |
| Anti-inflammatory | 0.5 - 8 mM | 24 - 48 hours | Reduced IL-8 release.[8] |
Experimental Protocols
Assessment of Caco-2 Cell Differentiation
A common marker for Caco-2 cell differentiation is the increased activity of the brush border enzyme, alkaline phosphatase (ALP).
Protocol for Alkaline Phosphatase (ALP) Activity Assay:
-
Cell Seeding and Treatment: Seed Caco-2 cells in 24-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 1-5 mM) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
ALP Activity Measurement: Use a commercial colorimetric ALP assay kit. Incubate the cell lysates with the ALP substrate (e.g., p-nitrophenyl phosphate, pNPP) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP). Normalize the ALP activity to the total protein concentration for each sample. An increase in normalized ALP activity indicates enhanced differentiation.[3]
Assessment of Apoptosis
Apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates. Treat the cells with this compound (e.g., 2-10 mM) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Assessment of Intestinal Barrier Function
Transepithelial Electrical Resistance (TEER) measurement is a widely used method to assess the integrity of the Caco-2 cell monolayer, which models the intestinal barrier.
Protocol for TEER Measurement:
-
Cell Seeding on Transwells: Seed Caco-2 cells on Transwell® inserts at a high density (e.g., 1.5 x 10⁶ cells/mL in the apical chamber).[4] Culture for 21 days to allow for spontaneous differentiation and formation of a tight monolayer.
-
This compound Treatment: Add this compound (e.g., 2 mM) to the apical chamber of the Transwell®.
-
TEER Measurement: Use an epithelial volt-ohmmeter to measure the electrical resistance across the cell monolayer at various time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance. Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm². An increase in TEER indicates an enhancement of the barrier function.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound in Caco-2 Cells
This compound influences several key signaling pathways in Caco-2 cells to exert its biological effects.
Caption: Signaling pathways affected by this compound in Caco-2 cells.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on Caco-2 cells.
Caption: General experimental workflow for Caco-2 cell treatment.
These protocols and guidelines are intended to serve as a starting point for researchers. Optimization of specific conditions may be necessary depending on the experimental setup and research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate-induced differentiation of Caco-2 cells is associated with apoptosis and early induction of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates LPS-induced intestinal mucosal barrier damage by inhibiting the RhoA/ROCK2/MLCK signaling pathway in Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Tracing Butyrate Metabolism with 13C-Labeled Butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Butyrate (B1204436), a four-carbon short-chain fatty acid (SCFA), is a key energy source for colonocytes and plays a significant role in various cellular processes, including histone modification and fatty acid synthesis.[2][3][4] By introducing 13C-labeled butyric acid into a biological system, researchers can track the incorporation of the 13C isotope into downstream metabolites, providing critical insights into cellular metabolism in both healthy and diseased states.[1][5] These studies are instrumental in understanding disease mechanisms and in the development of novel therapeutics.[1] This document provides detailed protocols and application notes for conducting metabolic tracing studies using 13C-labeled this compound.
Core Applications
-
Tricarboxylic Acid (TCA) Cycle Flux Analysis: Tracing the entry of 13C-labeled acetyl-CoA derived from butyrate into the TCA cycle allows for the quantification of its contribution to cellular energy production.[6]
-
De Novo Fatty Acid Synthesis: Butyrate can be used as a precursor for the synthesis of longer-chain fatty acids. 13C-labeling enables the tracking of butyrate's carbon backbone into newly synthesized lipids.[2][7]
-
Histone Modification Studies: Butyrate is a known histone deacetylase (HDAC) inhibitor. While direct tracing of butyrate into histone modifications is complex, 13C-labeling can help understand the metabolic fate of butyrate in contexts where HDAC inhibition is observed.
-
Cancer Metabolism Research: Cancer cells exhibit altered metabolic pathways.[8] 13C-butyrate tracing can reveal how cancer cells utilize this SCFA to support proliferation and survival.[9]
Experimental Workflows & Signaling Pathways
The general workflow for a 13C metabolic tracing experiment involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Butyrate is metabolized through β-oxidation to produce acetyl-CoA, which can then enter the TCA cycle or be used for fatty acid synthesis.
Quantitative Data Summary
The incorporation of 13C from labeled butyrate into downstream metabolites provides quantitative insights into its metabolic contribution. The tables below summarize representative data from tracing experiments.
Table 1: Mass Isotopomer Distribution (MID) in TCA Cycle Intermediates after [U-13C4]Butyrate Labeling
| Metabolite | M+0 (%) | M+2 (%) | M+4 (%) |
| Citrate | 55 | 35 | 10 |
| α-Ketoglutarate | 60 | 30 | 10 |
| Malate | 65 | 28 | 7 |
| Succinate | 58 | 32 | 10 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Data are hypothetical and for illustrative purposes, based on expected labeling patterns.
Table 2: Contribution of Butyrate to Acetyl-CoA Pool and Fatty Acid Synthesis
| Cell Line | Treatment | Butyrate Contribution to Acetyl-CoA (%) | Butyrate Contribution to Palmitate (%) |
| HT29 | 5 mM [U-13C4]Butyrate | ~40% | ~25% |
| Caco-2 | 5 mM [U-13C4]Butyrate | ~35% | ~20% |
| HCT116 | 5 mM [U-13C4]Butyrate | ~50% | ~30% |
Data are estimations derived from published studies and serve as examples of expected quantitative outcomes.[2][10]
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes the labeling of cultured mammalian cells with 13C-butyric acid.
Materials:
-
Mammalian cell line (e.g., HCT116, HT29)
-
Complete cell culture medium (e.g., DMEM)
-
[U-13C4]Sodium Butyrate (or other labeled variant)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of [U-13C4]Sodium Butyrate (e.g., 1-5 mM).
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 2, 6, 12, 24 hours) to reach isotopic steady-state.[6]
-
Metabolism Quenching: To halt metabolic activity, rapidly wash the cells. A common method is to aspirate the labeling medium and immediately add ice-cold saline or PBS.[11]
-
Proceed to Metabolite Extraction.
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar metabolites from cultured cells for subsequent mass spectrometry analysis.
Materials:
-
80% Methanol (B129727) (HPLC-grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching: After removing the labeling medium, place the culture plate on dry ice.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at >13,000 x g for 10-15 minutes at 4°C to pellet protein and cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol details the preparation of dried metabolite extracts for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Materials:
-
Reconstitution Solvent (e.g., 50:50 Methanol:Water or a suitable buffer for HILIC chromatography)[11]
-
LC autosampler vials with inserts
Procedure:
-
Reconstitution: Resuspend the dried metabolite pellet in an appropriate volume of reconstitution solvent (e.g., 50-100 µL). The volume should be chosen based on the expected metabolite concentration and the sensitivity of the mass spectrometer.
-
Vortexing: Vortex the sample thoroughly for 1-2 minutes to ensure complete dissolution of metabolites.
-
Clarification: Centrifuge the reconstituted sample at high speed for 5-10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system. A high-resolution mass spectrometer is recommended to differentiate 13C-labeled isotopologues.[13]
Conclusion
The use of 13C-labeled this compound in metabolic tracing studies provides a robust method for investigating the intricate roles of this short-chain fatty acid in cellular metabolism.[1] The protocols and data presented here offer a framework for researchers to design and execute experiments that can yield valuable insights into metabolic pathways in various biological contexts, from basic research to drug development. Careful optimization of labeling time, extraction procedures, and analytical methods is crucial for obtaining high-quality, interpretable data.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes [mdpi.com]
- 3. Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Butyric Acid Effects on the Gut Epithelium Using Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids have emerged as a powerful in vitro model system that recapitulates the complex architecture and cellular diversity of the gut epithelium. These self-organizing, three-dimensional structures derived from adult stem cells provide an unparalleled platform to study the intricate interactions between the host epithelium and luminal factors, such as the microbial metabolite butyric acid. Butyrate (B1204436), a short-chain fatty acid produced by the fermentation of dietary fiber by the gut microbiota, plays a pivotal role in maintaining intestinal homeostasis. It serves as a primary energy source for colonocytes, enhances the epithelial barrier, and modulates cell proliferation, differentiation, and immune responses. Understanding the precise mechanisms of butyrate's action is crucial for developing novel therapeutic strategies for a range of gastrointestinal diseases.
These application notes provide a comprehensive overview and detailed protocols for utilizing intestinal organoids to investigate the multifaceted effects of this compound on the gut epithelium.
Key Effects of this compound on the Gut Epithelium
This compound exerts a wide range of effects on the intestinal epithelium, primarily through two main mechanisms: as an energy source for epithelial cells and as a signaling molecule that inhibits histone deacetylases (HDACs) and activates G-protein coupled receptors (GPCRs) such as GPR41 and GPR43.[1][2][3]
Enhancement of Intestinal Barrier Function
Butyrate is well-documented to strengthen the intestinal barrier, a critical function for preventing the translocation of harmful luminal substances.[4] This is achieved by modulating the expression and localization of tight junction proteins that seal the paracellular space between epithelial cells.
Table 1: Effects of Butyrate on Intestinal Barrier Function in Organoid and Organoid-Derived Monolayer Models
| Parameter | Model System | Butyrate Concentration | Outcome | Reference |
| Transepithelial Electrical Resistance (TEER) | Pig jejunum organoid-derived monolayers | 1 mM | Attenuated deoxynivalenol-induced decrease in TEER | [4] |
| Paracellular Permeability (FITC-Dextran) | Pig jejunum organoid-derived monolayers | 1 mM | Reduced deoxynivalenol-induced increase in permeability | [4] |
| Tight Junction Protein Expression (TJP1, OCLN) | Pig jejunum organoid-derived monolayers | 1 mM | Partially counteracted deoxynivalenol-induced changes | [5] |
| Claudin-1 Transcription | cdx2-IEC monolayer | Not specified | Increased transcription via Sp1 binding | [6] |
| Claudin-2 Protein Level | Caco-2 cells | Not specified | Attenuated cytokine-induced upregulation | [7] |
Modulation of Cell Proliferation and Differentiation
The impact of butyrate on cell proliferation is context-dependent, a phenomenon often referred to as the "butyrate paradox".[3] In normal colonocytes, butyrate stimulates proliferation, whereas in colorectal cancer cells, it tends to inhibit proliferation and induce apoptosis.[3][8] Butyrate also plays a significant role in guiding the differentiation of intestinal stem cells into various epithelial lineages.
Table 2: Effects of Butyrate on Cell Proliferation and Differentiation Markers in Intestinal Organoids
| Marker | Cellular Process | Butyrate Treatment Effect | Model System | Reference |
| Ki-67 | Proliferation | Reduced in CRC-PDOs (in combination with radiation) | Colorectal cancer patient-derived organoids (CRC-PDOs) | [9] |
| Lgr5 | Stemness | Decreased expression | Human 2D and 3D enteroids | [8] |
| MUC2 (Mucin-2) | Goblet cell differentiation | Increased gene expression | Human 2D and 3D enteroids | [8] |
| CHGA (Chromogranin A) | Enteroendocrine cell differentiation | Markedly increased gene expression | Human 2D and 3D enteroids | [8] |
| Tuft Cell Differentiation | Tuft cell lineage | Restricted differentiation via HDAC3 inhibition | Mouse and human intestinal organoids | [10] |
Gene Expression Reprogramming
As an HDAC inhibitor, butyrate can induce widespread changes in gene expression by altering chromatin accessibility.[11][12] RNA sequencing studies on butyrate-treated organoids have revealed the differential expression of thousands of genes involved in various cellular processes.
Table 3: Global Gene Expression Changes Induced by Butyrate in Colonic Organoids
| Model System | Butyrate Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |
| Rat Colonic Organoids | 3 mM | 4526 | 3167 | SARS-CoV-2 infection-related genes, Antiviral pathways | [11] |
| Human Colorectal Cancer Organoids | Not specified | Not specified | Not specified | Cell adhesion, Extracellular matrix organization, PI3K-Akt signaling | [13] |
Signaling Pathways Modulated by this compound
Butyrate's diverse effects are mediated through a network of interconnected signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: Key signaling pathways activated by butyrate in gut epithelial cells.
Experimental Protocols
The following protocols provide a framework for establishing intestinal organoid cultures and performing butyrate treatment experiments.
Protocol 1: Human Intestinal Organoid Culture
This protocol is adapted from established methods for culturing organoids from human intestinal tissues.[1][[“]][15]
Materials:
-
Human intestinal tissue (biopsy or surgical resection)
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Advanced DMEM/F12 medium
-
Basement membrane matrix (e.g., Matrigel or Cultrex UltiMatrix RGF BME)
-
Intestinal Organoid Culture Medium (see Table 4 for components)
-
ROCK inhibitor (Y-27632)
-
24-well culture plates
Table 4: Components of Human Intestinal Organoid Culture Medium
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| L-WRN Conditioned Medium | 50% (v/v) |
| B-27 Supplement | 1x |
| N-2 Supplement | 1x |
| GlutaMAX | 1x |
| HEPES | 10 mM |
| Penicillin-Streptomycin | 1x |
| N-Acetylcysteine | 1 mM |
| Gastrin | 10 nM |
| SB202190 | 10 µM |
Procedure:
-
Crypt Isolation:
-
Wash the intestinal tissue multiple times with cold PBS.
-
Cut the tissue into small pieces (2-4 mm).
-
Incubate the tissue fragments in Chelation Buffer on ice for 30-60 minutes.
-
Vigorously shake the tube to release the crypts from the tissue.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
-
Centrifuge the crypt suspension at 300 x g for 5 minutes.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a small volume of basement membrane matrix on ice.
-
Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 10-15 minutes to solidify the domes.
-
Gently add 500 µL of Intestinal Organoid Culture Medium supplemented with 10 µM Y-27632 to each well.
-
-
Organoid Maintenance:
Caption: Workflow for establishing human intestinal organoid cultures.
Protocol 2: Generation of Organoid-Derived Monolayers for Barrier Function Assays
To study barrier function, it is necessary to generate 2D monolayers from 3D organoids, typically on Transwell® inserts. This allows for easy access to both the apical and basolateral compartments.[[“]]
Materials:
-
Mature intestinal organoids (from Protocol 1)
-
Cell dissociation solution (e.g., TrypLE Express)
-
Organoid culture medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well companion plates
-
Coating solution (e.g., diluted Matrigel or collagen IV)
Procedure:
-
Preparation of Inserts:
-
Coat the Transwell® inserts with the coating solution and incubate at 37°C for at least 1 hour.
-
Aspirate the excess coating solution before seeding cells.
-
-
Organoid Dissociation:
-
Harvest mature organoids and disrupt the domes.
-
Wash the organoids with cold PBS.
-
Incubate the organoids in a cell dissociation solution at 37°C for 5-10 minutes, with gentle agitation, to obtain a single-cell suspension.
-
Neutralize the dissociation solution with culture medium and centrifuge the cells.
-
-
Seeding on Transwells:
-
Resuspend the cell pellet in culture medium supplemented with 10 µM Y-27632.
-
Seed the cells onto the apical side of the prepared Transwell® inserts.
-
Add fresh medium to the basolateral compartment.
-
-
Monolayer Culture and Differentiation:
-
Culture the cells at 37°C and 5% CO2.
-
Change the medium in both compartments every 2-3 days.
-
Monitor the formation of a confluent monolayer by microscopy and by measuring the Transepithelial Electrical Resistance (TEER).
-
Once confluent, the monolayer can be maintained and further differentiated for several days before the experiment.[[“]]
-
Protocol 3: Butyrate Treatment and Analysis
Materials:
-
Mature intestinal organoids or confluent organoid-derived monolayers
-
Sodium butyrate stock solution (sterile-filtered)
-
Culture medium
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for immunofluorescence or Western blotting, TEER meter)
Procedure:
-
Butyrate Treatment:
-
Prepare fresh culture medium containing the desired concentrations of sodium butyrate (e.g., 1 mM, 5 mM, 10 mM).
-
For 3D organoids, replace the existing medium with the butyrate-containing medium.
-
For monolayers, replace the medium in the apical compartment with the butyrate-containing medium.
-
Incubate the organoids/monolayers for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Barrier Function: Measure TEER at different time points during the treatment. At the end of the experiment, perform a paracellular permeability assay using FITC-dextran.
-
Gene Expression Analysis: Harvest the organoids/monolayers, extract RNA, and perform qRT-PCR or RNA sequencing to analyze the expression of genes of interest (e.g., tight junction proteins, differentiation markers).
-
Protein Analysis: Lyse the organoids/monolayers to extract protein for Western blotting to quantify protein expression levels. Alternatively, fix the organoids/monolayers for immunofluorescence staining to visualize protein localization (e.g., ZO-1 at cell junctions).
-
Cell Proliferation and Apoptosis Assays: For 3D organoids, assess changes in size and budding. For monolayers, perform assays such as EdU incorporation for proliferation or TUNEL staining for apoptosis.
-
Conclusion
The use of intestinal organoids provides a physiologically relevant and versatile platform to dissect the molecular mechanisms underlying the effects of this compound on the gut epithelium. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding how this key microbial metabolite influences intestinal health and disease. This model system holds significant promise for the development and screening of novel therapeutics targeting the gut-microbiome-host axis.
References
- 1. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Butyrate reduces epithelial barrier dysfunction induced by the foodborne mycotoxin deoxynivalenol in cell monolayers derived from pig jejunum organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate enhances intestinal epithelial barrier function via up-regulation of tight junction protein Claudin-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate enhances the efficacy of radiotherapy via FOXO3A in colorectal cancer patient-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota-derived butyrate restricts tuft cell differentiation via histone deacetylase 3 to modulate intestinal type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Butyrate Regulates COVID-19-Relevant Genes in Gut Epithelial Organoids from Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic landscape of sodium butyrate-induced growth inhibition of human colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a key modulator of the host immune system. It functions primarily as a histone deacetylase (HDAC) inhibitor, leading to epigenetic changes that regulate gene expression in immune cells.[1][2] Butyrate's immunomodulatory properties include the promotion of anti-inflammatory responses, regulation of immune cell differentiation and function, and maintenance of immune homeostasis.[1][3] Consequently, there is significant interest in its therapeutic potential for inflammatory and autoimmune diseases.
Flow cytometry is an indispensable tool for dissecting the multifaceted effects of butyrate on various immune cell populations. This document provides detailed application notes and protocols for the analysis of immune cells treated with butyrate using flow cytometry, enabling researchers to investigate its impact on cell differentiation, activation, and function.
Key Immunomodulatory Effects of Butyrate
Butyrate exerts pleiotropic effects on the immune system:
-
T Cells: Butyrate is known to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[2][4] It achieves this by enhancing histone H3 acetylation at the Foxp3 locus, a key transcription factor for Treg development.[4] Butyrate can also influence the balance of T helper (Th) cell subsets, often suppressing pro-inflammatory Th1 and Th17 cells while promoting anti-inflammatory phenotypes.[5][6] Furthermore, it can enhance the effector and memory functions of CD8+ T cells.[7]
-
Macrophages: Butyrate influences macrophage polarization, generally promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype.[3][8] This is partly mediated through the inhibition of the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[1][2]
-
Dendritic Cells (DCs): Butyrate can condition DCs to become more tolerogenic.[1][9] Butyrate-treated DCs often show reduced production of pro-inflammatory cytokines like IL-12 and an increased capacity to induce Tregs.[1][9]
-
B Cells: Butyrate has been reported to modulate B cell antibody responses through its HDAC inhibitory effects, potentially inhibiting autoimmune responses.[1] It can also promote the expansion of IL-10-producing regulatory B cells (B10 cells).[10]
Signaling Pathways
Butyrate's immunomodulatory effects are mediated through several key signaling pathways. As an HDAC inhibitor, it alters gene expression, leading to changes in cell proliferation, differentiation, and apoptosis.[1] It also suppresses the activation of the NF-κB transcription factor, a central regulator of inflammation.[1][2] Additionally, butyrate can signal through G-protein-coupled receptors (GPCRs) such as GPR43 and GPR109a.[3][11]
Caption: Butyrate signaling pathways in immune cells.
Experimental Workflow
A general workflow for analyzing the effects of butyrate on immune cells using flow cytometry is outlined below.
Caption: General experimental workflow for flow cytometry analysis.
Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with Butyrate
Objective: To assess the effect of butyrate on the frequency of T cell subsets and monocyte activation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sodium Butyrate (NaBu)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
Phosphate-Buffered Saline (PBS)
-
FACS Tubes
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Live/Dead stain
-
Fixation/Permeabilization Buffer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.
-
Butyrate Treatment: Add sodium butyrate to the cell cultures at final concentrations ranging from 0.1 mM to 2 mM.[6] Include an untreated control. Culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation (for intracellular cytokine staining): Four to six hours before harvesting, stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL).[6]
-
Harvesting and Staining:
-
Harvest the cells and wash with PBS.
-
Stain for viability using a Live/Dead stain according to the manufacturer's protocol.
-
Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD14, CD86) for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
If performing intracellular staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular markers (e.g., Foxp3, IFN-γ, IL-17A, IL-10) for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells to determine the percentages of different cell populations and their expression of activation markers and cytokines.
Protocol 2: Macrophage Polarization Assay
Objective: To evaluate the effect of butyrate on the polarization of macrophages to M1 or M2 phenotypes.
Materials:
-
Human or murine monocytes (e.g., from PBMCs or bone marrow)
-
Macrophage colony-stimulating factor (M-CSF) or Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Sodium Butyrate (NaBu)
-
Fluorochrome-conjugated antibodies (see Table 2)
Procedure:
-
Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them with M-CSF (for M2-like) or GM-CSF (for M1-like) for 5-7 days.
-
Butyrate Treatment and Polarization:
-
For M1 polarization , pre-treat the differentiated macrophages with sodium butyrate (e.g., 1 mM) for 24 hours.[8] Then, stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for another 24 hours.[8]
-
For M2 polarization , pre-treat the macrophages with sodium butyrate (e.g., 1 mM) for 24 hours. Then, stimulate with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for another 24 hours.[8]
-
Include appropriate controls (unstimulated, stimulated without butyrate).
-
-
Harvesting and Staining:
-
Flow Cytometry and Data Analysis: Acquire and analyze the data to determine the percentage of M1 and M2 polarized macrophages.
Data Presentation
Table 1: Example Flow Cytometry Panel for T Cell Analysis
| Marker | Fluorochrome | Cellular Target | Purpose |
| CD3 | FITC | T cells | Lineage marker |
| CD4 | PerCP-Cy5.5 | Helper T cells | Lineage marker |
| CD8 | APC | Cytotoxic T cells | Lineage marker |
| CD25 | PE | Activated T cells, Tregs | Activation/Treg marker |
| Foxp3 | Alexa Fluor 647 | Regulatory T cells | Treg transcription factor |
| IFN-γ | PE-Cy7 | Th1 cells | Pro-inflammatory cytokine |
| IL-17A | BV421 | Th17 cells | Pro-inflammatory cytokine |
| IL-10 | BV605 | Regulatory cells | Anti-inflammatory cytokine |
Table 2: Example Flow Cytometry Panel for Macrophage Polarization
| Marker | Fluorochrome | Cellular Target | Purpose |
| CD11b | FITC | Myeloid cells | Lineage marker |
| F4/80 (murine) | APC | Macrophages | Lineage marker |
| CD14 (human) | PerCP-Cy5.5 | Monocytes/Macrophages | Lineage marker |
| CD86 | PE | M1 Macrophages | M1 activation marker |
| CD80 | PE-Cy7 | M1 Macrophages | M1 activation marker |
| CD206 | Alexa Fluor 647 | M2 Macrophages | M2 marker (Mannose Receptor) |
| CD163 | BV421 | M2 Macrophages | M2 marker |
Table 3: Summary of Expected Quantitative Changes with Butyrate Treatment
| Immune Cell Subset | Marker/Parameter | Expected Change with Butyrate | Reference |
| Regulatory T cells (Tregs) | % of CD4+ T cells | Increase | [2][4][6] |
| Foxp3 MFI | Increase | [2] | |
| Th1 cells | % of CD4+ T cells expressing IFN-γ | Decrease | [1][11] |
| Th17 cells | % of CD4+ T cells expressing IL-17A | Decrease | [11][13] |
| M1 Macrophages | % of CD86+ cells (LPS-stimulated) | Decrease | |
| TNF-α production | Decrease | [8] | |
| M2 Macrophages | % of CD206+ cells (IL-4 stimulated) | Increase | [12] |
| IL-10 production | Increase | [1] | |
| CD8+ T cells | IFN-γ and Granzyme B expression | Increase | [14][15] |
| Proliferation | Decrease | [7] | |
| Apoptosis | Increase | [16] | |
| Dendritic Cells | IL-12 secretion | Decrease | [1] |
| IL-10 secretion | Increase | [1] |
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the immunomodulatory effects of butyrate. By employing flow cytometry, it is possible to delineate the intricate mechanisms by which this microbial metabolite influences immune cell fate and function. These insights are critical for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites for the treatment of a wide range of immune-mediated diseases.
References
- 1. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. articles.mercola.com [articles.mercola.com]
- 3. mdpi.com [mdpi.com]
- 4. Gut Microbiota‐Butyrate‐PPARγ Axis Modulates Adipose Regulatory T Cell Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Microbial Metabolite Butyrate Induces Expression of Th1-Associated Factors in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 8. Butyric Acid Ameliorates Myocardial Fibrosis by Regulating M1/M2 Polarization of Macrophages and Promoting Recovery of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Butyrate Conditions Human Dendritic Cells to Prime Type 1 Regulatory T Cells via both Histone Deacetylase Inhibition and G Protein-Coupled Receptor 109A Signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Measuring Metabolic Changes Induced by Butyric Acid using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyric acid, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a key modulator of cellular metabolism and has garnered significant interest for its potential therapeutic effects, particularly in cancer and inflammatory diseases.[1][2][3][4] It serves as a primary energy source for colonocytes and also functions as a histone deacetylase (HDAC) inhibitor, leading to epigenetic reprogramming and alterations in gene expression that can impact cell proliferation, differentiation, and apoptosis.[1][2][3][5] Understanding the precise metabolic changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7][8][9] This technology allows for a detailed assessment of how this compound affects cellular bioenergetics. These application notes provide detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test to investigate the metabolic reprogramming induced by this compound.
Principle of the Seahorse XF Assay
The Seahorse XF technology utilizes a specialized microplate with embedded sensors to measure OCR and ECAR in live cells.[9][10] By sequentially injecting metabolic modulators, a detailed profile of mitochondrial function and glycolytic capacity can be generated.
-
Cell Mito Stress Test: This assay involves the sequential injection of oligomycin (B223565) (an ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).[7][8][11] This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7][8][10]
-
Glycolysis Stress Test: This assay uses sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis).[12][13][14] This provides measures of glycolysis, glycolytic capacity, and glycolytic reserve.
Data Presentation: Effects of this compound on Cellular Metabolism
This compound has been shown to induce significant metabolic shifts in various cell types, often characterized by a decrease in glycolysis and an alteration of mitochondrial respiration. The following tables summarize representative quantitative data on the effects of this compound on OCR and ECAR from studies using the Seahorse XF Analyzer.
Table 1: Effect of Long-Term this compound Exposure on Glycolytic Function in HT29 Colon Cancer Cells [6]
| Culture Condition | Treatment | Basal ECAR (% change from control) | Maximal ECAR (% change from control) |
| 25 mM Glucose | 1 mM Butyrate (72h) | -36% | -20% |
| 0.5 mM Glucose | 1 mM Butyrate (72h) | -38% | -20% |
Table 2: Acute Effect of this compound on Oxygen Consumption Rate in Colon-Derived Cell Lines [6]
| Cell Line | Treatment | Change in OCR |
| HT29 (25 mM Glucose) | Acute Butyrate Injection | Increased (dose-dependent) |
| Caco-2 (25 mM Glucose) | Acute Butyrate Injection | Increased (dose-dependent) |
Table 3: Effect of this compound on Metabolic Parameters in BALB/c Clones [15][16]
| Cell Clone | Treatment (1 mM Butyrate, 24h) | Change in Mitochondrial ATP Production | Change in Basal Respiration | Change in Basal ECAR |
| WT44 | Butyrate | No significant change | No significant change | Decreased |
| T52 | Butyrate | No significant change | No significant change | Decreased |
| T58 | Butyrate | No significant change | No significant change | Decreased |
| T59 | Butyrate | Increased | Increased | Decreased |
Experimental Protocols
I. Seahorse XF Cell Mito Stress Test for this compound Treatment
This protocol is designed to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF Pro)[7]
-
Seahorse XF Cell Culture Microplates[17]
-
Seahorse XF Sensor Cartridge[10]
-
Seahorse XF Calibrant[18]
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate (B1213749), and glutamine[11][19]
-
Cell line of interest
-
This compound (Sodium Butyrate)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[7][11]
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere overnight in a CO2 incubator at 37°C.[17]
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 mM) or vehicle control for the desired duration (e.g., 24 or 48 hours).[20]
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[10][18]
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium from the plate and wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).[11][17]
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.[10][17]
-
Prepare the injection solutions of oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit by diluting them in the assay medium to the desired working concentrations.[11]
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the Seahorse XF Analyzer for calibration.[10]
-
After calibration, replace the utility plate with the cell culture plate containing the this compound-treated cells.
-
Start the assay. The instrument will measure basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.[10]
-
-
Data Analysis:
II. Seahorse XF Glycolysis Stress Test for this compound Treatment
This protocol assesses the effect of this compound on the glycolytic function of cells.
Materials:
-
Seahorse XF Analyzer[12]
-
Seahorse XF Cell Culture Microplates[18]
-
Seahorse XF Sensor Cartridge[18]
-
Seahorse XF Calibrant[18]
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glutamine[19]
-
Cell line of interest
-
This compound (Sodium Butyrate)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)[12][13]
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the Cell Mito Stress Test protocol.
-
-
Sensor Cartridge Hydration:
-
Follow step 3 from the Cell Mito Stress Test protocol.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glutamine, pH 7.4). Note that for this assay, the medium should not contain glucose or pyruvate initially.[19]
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Prepare the injection solutions of glucose, oligomycin, and 2-DG from the Glycolysis Stress Test Kit by diluting them in the assay medium to the desired working concentrations.[13][14]
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the prepared compounds into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure the basal ECAR, followed by the sequential injection of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.[9]
-
-
Data Analysis:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways leading to metabolic changes.
References
- 1. Butyrate Drives Metabolic Rewiring and Epigenetic Reprogramming in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Mitochondrial Respiration XF Cell Mito Stress Test | アジレント [agilent.com]
- 9. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. content.protocols.io [content.protocols.io]
- 12. Glycolysis stress test in organoids [protocols.io]
- 13. unige.ch [unige.ch]
- 14. unige.ch [unige.ch]
- 15. Butyrate and Metformin Affect Energy Metabolism Independently of the Metabolic Phenotype in the Tumor Therapy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tabaslab.com [tabaslab.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Butyrate enhances mitochondrial function during oxidative stress in cell lines from boys with autism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. lab.research.sickkids.ca [lab.research.sickkids.ca]
Application Notes and Protocols: Identifying Genes Regulated by Butyric Acid using RNA-Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has emerged as a key regulator of gene expression with profound implications for human health and disease. Its ability to modulate cellular processes such as proliferation, differentiation, and apoptosis has positioned it as a molecule of significant interest in fields ranging from gut health to cancer therapeutics.[1][2][3][4] One of the primary mechanisms through which this compound exerts its effects is by inhibiting histone deacetylases (HDACs), leading to histone hyperacetylation and alterations in chromatin structure, which in turn influences gene transcription.[1][3][4][5] Additionally, this compound can signal through G-protein coupled receptors (GPCRs) and modulate critical signaling pathways like NF-κB.[2][6][7][8]
RNA-sequencing (RNA-seq) is a powerful, high-throughput technology that enables a comprehensive and quantitative analysis of the transcriptome. By applying RNA-seq to cells treated with this compound, researchers can identify the full spectrum of genes that are up- or down-regulated, providing valuable insights into the molecular mechanisms underlying its biological activities. This information is crucial for understanding its therapeutic potential and for the development of novel drug targets.
These application notes provide a detailed overview and protocols for utilizing RNA-sequencing to identify genes regulated by this compound.
Key Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through several key signaling pathways:
-
Histone Deacetylase (HDAC) Inhibition: this compound is a well-established inhibitor of class I and IIa HDACs.[9][10] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure that is generally associated with increased gene transcription.[1][2] This is a primary mechanism by which this compound regulates the expression of a wide array of genes.[1][2]
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the NF-κB signaling pathway, often in an HDAC-dependent manner.[2][7][8][11][12] This inhibition can occur through the prevention of IκBα degradation, which normally sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of target genes.[8][11]
-
G-Protein Coupled Receptor (GPCR) Signaling: this compound can act as a ligand for certain GPCRs, such as GPR41 and GPR43.[6][13][14] Activation of these receptors can trigger various downstream signaling cascades, including the activation of MAP kinases (ERK1/2, p38) and the PI3K-Akt pathway, leading to the modulation of gene expression related to inflammation, metabolism, and cell growth.[13][14]
Experimental Workflow Overview
The general workflow for an RNA-seq experiment to identify genes regulated by this compound involves several key stages, from experimental design to data analysis and interpretation.
Caption: A generalized workflow for RNA-sequencing analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection and Culture:
-
Select a cell line relevant to the research question (e.g., colorectal cancer cell lines like HCT116 or SW480, or Chinese Hamster Ovary (CHO) cells).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of sodium butyrate (e.g., 1 M in sterile water or PBS) and filter-sterilize.
-
Store the stock solution at -20°C.
-
-
Treatment:
-
Seed the cells in culture plates or flasks and allow them to adhere and reach a desired confluency (typically 60-80%).
-
Treat the cells with the desired concentration of sodium butyrate (e.g., 0.5 mM, 1 mM, 2.5 mM, or 5 mM) for a specific duration (e.g., 24, 48, or 72 hours).[5][15][16]
-
Include a vehicle-treated control group (e.g., cells treated with the same volume of sterile water or PBS).
-
Ensure a sufficient number of biological replicates for each condition (at least three is recommended).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
At the end of the treatment period, harvest the cells.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Perform an on-column DNase digestion or a post-extraction DNase treatment to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is generally recommended for RNA-seq.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with high-quality total RNA (typically 100 ng to 1 µg).
-
Enrich for poly(A)+ mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) using a ribo-depletion kit.
-
Fragment the enriched RNA to the desired size.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research goals.
-
Protocol 4: Bioinformatics Data Analysis
-
Data Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
-
Read Trimming and Filtering:
-
Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
-
Read Alignment:
-
Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
-
Gene Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. Alternatively, alignment-free methods like Kallisto or Salmon can be used for transcript quantification.
-
-
Differential Gene Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the butyrate-treated and control groups.[4][6][17][18][19] These packages model the raw count data and perform statistical tests to determine significance.
-
Set appropriate thresholds for significance, such as a false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1.
-
-
Pathway and Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.
-
Data Presentation
Quantitative data from RNA-seq experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Differentially Expressed Genes in Colorectal Cancer Cells (HCT116) Treated with 2.5 mM Butyrate for 48 hours
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| CDKN1A (p21) | 3.5 | 1.2e-15 | 2.5e-14 | Upregulated |
| CCND1 | -2.8 | 3.4e-12 | 5.1e-11 | Downregulated |
| MYC | -4.1 | 8.9e-20 | 1.5e-18 | Downregulated |
| BCL2L1 | -2.5 | 7.2e-10 | 9.8e-09 | Downregulated |
| TRIB3 | 4.2 | 5.6e-18 | 8.3e-17 | Upregulated |
| ... (additional genes) | ... | ... | ... | ... |
Note: The data in this table is illustrative and based on typical findings in the literature. Actual values will vary depending on the specific experimental conditions.[5][15][20][21][22]
Table 2: Summary of Differentially Expressed Genes in CHO Cells Treated with 2.5 mM this compound
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| Gene A | 2.1 | 4.5e-08 | 6.2e-07 | Upregulated |
| Gene B | -1.9 | 1.8e-06 | 2.5e-05 | Downregulated |
| Gene C | 3.2 | 9.1e-11 | 1.3e-09 | Upregulated |
| Gene D | -2.5 | 3.3e-09 | 4.7e-08 | Downregulated |
| ... (additional genes) | ... | ... | ... | ... |
Note: This table is a template. Specific gene names and values would be populated from the experimental data.[16]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits HDACs, leading to altered gene expression.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: GPCR signaling pathway activated by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate Attenuates Hepatic Steatosis Induced by a High‐Fat and Fiber‐Deficient Diet via the Hepatic GPR41/43‐CaMKII/HDAC1‐CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing RNA-seq data with DESeq2 [bioconductor.statistik.tu-dortmund.de]
- 5. mdpi.com [mdpi.com]
- 6. reneshbedre.com [reneshbedre.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate inhibits interleukin-1-mediated nuclear factor-kappa B activation in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor, sodium butyrate, exhibits neuroprotective effects for ischemic stroke in middle-aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptomic analysis reveals mode of action of this compound supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 18. Intro: Analyzing RNA-seq data with DESeq2 - DEV Community [dev.to]
- 19. pluto.bio [pluto.bio]
- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
ChIP-seq Analysis of Histone Acetylation After Butyrate Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate genome-wide changes in histone acetylation induced by butyrate (B1204436) treatment. Butyrate, a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, plays a crucial role in epigenetic regulation by altering chromatin structure and gene expression.[1][2] This document offers detailed protocols, data interpretation guidelines, and visual workflows to facilitate the successful implementation of this powerful technique in both basic research and drug development contexts.
Introduction
Histone acetylation is a key epigenetic modification associated with a more open chromatin structure, facilitating gene transcription.[3] This dynamic process is regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Butyrate, a natural product of fiber fermentation in the gut, exerts its biological effects primarily through the inhibition of HDACs, leading to an accumulation of acetylated histones.[1][4] This hyperacetylation can reactivate epigenetically silenced genes and modulate various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in cancer therapy and other diseases.[1]
ChIP-seq is the gold-standard method for mapping the genome-wide distribution of histone modifications.[5] By combining the specificity of immunoprecipitation of a target histone modification with the power of next-generation sequencing, researchers can identify the specific genomic loci where histone acetylation changes occur in response to butyrate treatment.
Signaling Pathway of Butyrate Action
Butyrate readily enters the cell and inhibits the activity of class I and II HDACs. This leads to an increase in the acetylation of histone tails, particularly on lysine (B10760008) residues of histones H3 and H4. The addition of acetyl groups neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure. This "open" chromatin allows for the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to changes in gene expression.
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a ChIP-seq experiment to analyze histone acetylation changes following butyrate treatment.
Protocol 1: Cell Culture and Butyrate Treatment
-
Cell Culture : Culture cells of interest (e.g., HepG2, HT-29) in appropriate media and conditions until they reach subconfluency.[6]
-
Butyrate Treatment : Treat cells with an effective concentration of sodium butyrate (e.g., 0.5-5 mM) for a specified duration (e.g., 12-24 hours).[6][7] Include an untreated control group.
-
Cross-linking : To fix the protein-DNA interactions, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature.[8]
-
Quenching : Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[9]
-
Cell Harvesting : Wash cells twice with ice-cold PBS, then scrape and collect the cells. Centrifuge to pellet the cells and store at -80°C or proceed directly to the next step.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cell Lysis and Chromatin Fragmentation :
-
Lyse the harvested cells using a suitable lysis buffer containing protease inhibitors.[9] To preserve histone acetylation, it is crucial to add an HDAC inhibitor, such as sodium butyrate (e.g., 5-20 mM), to all buffers throughout the ChIP procedure.[10]
-
Isolate the nuclei and resuspend them in a nuclear lysis buffer.
-
Fragment the chromatin to a size range of 150-500 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[11][12] The optimal fragmentation conditions should be determined empirically.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific to the histone acetylation mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).[13] A negative control immunoprecipitation with a non-specific IgG should be included.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes :
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[9]
-
-
Elution and Reverse Cross-linking :
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4 hours.[9]
-
-
DNA Purification :
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the immunoprecipitated DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
Protocol 3: Library Preparation and Sequencing
-
Library Preparation :
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.[11]
-
Amplify the adapter-ligated DNA by PCR. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Sequencing :
-
Sequence the prepared libraries on a next-generation sequencing platform. A minimum read length of 50 bp is recommended, and the choice between single-end or paired-end sequencing will depend on the specific research question.[14]
-
Data Analysis Workflow
The analysis of ChIP-seq data involves several computational steps to identify regions of histone acetylation enrichment and to compare these between butyrate-treated and control samples.
Caption: A typical bioinformatics workflow for ChIP-seq data analysis.
Data Presentation
Quantitative data from ChIP-seq experiments can be summarized to compare histone acetylation levels between control and butyrate-treated samples at specific genomic regions or on a genome-wide scale.
Table 1: Example of Quantitative PCR Validation of ChIP Enrichment
| Gene Promoter | Sample | % Input Enrichment | Fold Enrichment (vs. IgG) |
| Gene A | Control | 0.5% | 10 |
| Butyrate-treated | 2.5% | 50 | |
| Gene B | Control | 0.8% | 16 |
| Butyrate-treated | 3.2% | 64 | |
| Negative Control Region | Control | 0.05% | 1 |
| Butyrate-treated | 0.06% | 1.2 |
Table 2: Summary of Genome-wide Histone Acetylation Changes
| Histone Mark | Condition | Number of Peaks | Mean Peak Width (bp) |
| H3K9ac | Control | 15,000 | 800 |
| Butyrate-treated | 25,000 | 1200 | |
| H3K27ac | Control | 20,000 | 1000 |
| Butyrate-treated | 35,000 | 1500 |
Table 3: Differential Binding Analysis Results
| Histone Mark | Number of Differentially Enriched Regions | Up-regulated in Butyrate-treated | Down-regulated in Butyrate-treated |
| H3K9ac | 8,000 | 7,500 | 500 |
| H3K27ac | 12,000 | 11,000 | 1,000 |
Conclusion
The methodologies and workflows presented in these application notes provide a robust framework for investigating the epigenetic effects of butyrate on histone acetylation. By carefully following these protocols and data analysis pipelines, researchers and drug development professionals can gain valuable insights into the mechanisms of action of HDAC inhibitors and their potential therapeutic applications. The ability to map histone modifications on a genome-wide scale is essential for understanding the complex regulatory networks that govern cellular function and disease.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. news-medical.net [news-medical.net]
- 4. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic histone modification by butyrate downregulates KIT and attenuates mast cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.uio.no [med.uio.no]
- 11. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes: The Role of Butyric Acid Glycerides in Advanced Poultry Nutrition
Introduction
In the era of antibiotic-free poultry production, maintaining gut health is paramount for achieving optimal performance and welfare. Butyric acid, a short-chain fatty acid (SCFA), is a key molecule known for its beneficial effects on the gastrointestinal tract (GIT).[1] It serves as a primary energy source for intestinal epithelial cells (colonocytes), enhances gut barrier function, modulates the immune system, and influences the gut microbiota.[2][3] However, the direct use of this compound in feed is challenging due to its volatility, unpleasant odor, and rapid absorption in the upper GIT.[4][5]
This compound glycerides—mono-, di-, and tributyrin (B1683025)—are esterified forms of this compound and glycerol (B35011) that overcome these limitations.[6] These glycerides are stable, odorless, and act as a "pro-drug," ensuring targeted delivery of this compound to the small intestine.[4][7] Tributyrin, a triglyceride containing three this compound molecules, is a particularly effective form that is hydrolyzed by endogenous pancreatic lipases in the small intestine, releasing this compound where it is most beneficial.[4][8][9]
Mechanism of Action
The primary function of this compound glycerides is the targeted delivery of this compound. Once ingested, they pass through the stomach and upper GIT largely intact.[4] In the small intestine, pancreatic lipases cleave the ester bonds, releasing this compound and glycerol.[6][8] This allows this compound to exert its effects directly on the intestinal mucosa, promoting villi growth, strengthening tight junctions between cells, and modulating local immune responses.[2][6][10]
Key Applications and Benefits:
-
Enhanced Gut Health and Integrity: Butyrate (B1204436) provides energy to colonocytes, promoting their proliferation and differentiation. This leads to increased villus height and a greater villus-to-crypt depth ratio, expanding the surface area for nutrient absorption.[3][11][12] It also enhances the expression of tight junction proteins, strengthening the intestinal barrier against pathogens and toxins.[2][6]
-
Improved Growth Performance: By improving gut health and nutrient digestibility, this compound glycerides consistently lead to better body weight gain (BWG) and a lower (more efficient) feed conversion ratio (FCR) in broilers and turkeys.[11][13][14][15]
-
Modulation of Gut Microbiota: this compound exhibits antimicrobial properties, particularly against pathogenic bacteria like Salmonella, Clostridium perfringens, and E. coli.[3][16] It helps create a favorable environment for beneficial bacteria such as Lactobacillus and Bifidobacterium, thus promoting a balanced gut microbiome.[2][5]
-
Immunomodulatory Effects: Butyrate has potent anti-inflammatory properties. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[17] This helps to maintain immune homeostasis in the gut, reducing the negative impact of stress and disease challenges.[18][19]
Data Presentation
The following tables summarize quantitative data from various research studies on the effects of this compound glycerides in poultry.
Table 1: Effects of this compound Glycerides on Broiler Performance
| Treatment Group | Body Weight (g) at Day 42 | Weight Gain (g) | Feed Conversion Ratio (FCR) | Study Reference |
| Study 1 | ||||
| Negative Control (NC) | - | 2396 | 1.62 | [11][20] |
| Positive Control (PC - Antibiotics) | - | 2568 | 1.51 | [11][20] |
| Mono-, Di-, Triglycerides (MDT-BUT) | - | 2552 | 1.52 | [11][20] |
| Tributyrin (TRI-BUT) | - | 2567 | 1.51 | [11][20] |
| Study 2 | ||||
| Control | 2046 | - | 1.67 | [8][9] |
| Coated Sodium Butyrate | 2154 | - | 1.60 | [8][9] |
| Tributyrin | 2182 | - | 1.59 | [8][9] |
| Study 3 | ||||
| Control (Soybean Oil) | 1610 | - | 1.80 | [13][21] |
| 0.2% this compound Glycerides | 1720 | - | 1.70 | [13][21] |
Table 2: Effects of this compound Glycerides on Broiler Intestinal Morphology
| Treatment Group | Villus Height (μm) - Jejunum | Crypt Depth (μm) - Jejunum | Villus:Crypt Ratio - Jejunum | Study Reference |
| Study 1 | ||||
| Negative Control (NC) | 536 | 129 | 4.15 | [11][20] |
| Positive Control (PC - Antibiotics) | 711 | 119 | 5.97 | [11][20] |
| Mono-, Di-, Triglycerides (MDT-BUT) | 601 | 121 | 4.97 | [11][20] |
| Tributyrin (TRI-BUT) | 823 | 111 | 7.45 | [11][20] |
| Study 2 | ||||
| Control (Soybean Oil) | 1082 | 165 | 6.56 | [13][21] |
| 0.2% this compound Glycerides | 998 | 185 | 5.39 | [13][21] |
Table 3: Effects of this compound Glycerides on Gut Microbial Counts in Broilers
| Treatment Group | E. coli (log10 CFU/g) - Day 42 | Clostridium perfringens (log10 CFU/g) | Lactobacillus (log10 CFU/g) | Study Reference |
| Study 1 (Excreta) | ||||
| Negative Control (NC) | 7.64 | - | - | [11][20] |
| Positive Control (PC - Antibiotics) | 6.27 | - | - | [11][20] |
| MDT-BUT | 6.31 | - | - | [11][20] |
| TRI-BUT | 6.28 | - | - | [11][20] |
| Study 2 (Cecal) | ||||
| Control | 6.8 | 4.2 | 8.1 | [6] |
| 0.1% Tributyrin + Monobutyrin | 6.2 | 3.5 | 8.5 | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Glycerides on Broiler Performance and Gut Health
1. Objective: To assess the impact of dietary supplementation with different forms and levels of this compound glycerides on the growth performance, intestinal morphology, and gut microbiota of broiler chickens.[7]
2. Experimental Animals and Housing:
-
Species/Strain: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500).[6]
-
Housing: Birds are housed in floor pens or battery cages with controlled temperature, humidity, and lighting, following standard brooding practices.[7][22]
-
Acclimation: Allow a 3-5 day acclimation period before the start of the experiment.
-
Access to Feed and Water: Provide ad libitum access throughout the trial.[7]
3. Experimental Design and Dietary Treatments:
-
Design: Completely Randomized Design.
-
Trial Duration: 42 days, typically divided into a starter phase (Day 1-21) and a grower phase (Day 22-42).[4][7]
-
Treatment Groups:
-
Group 1 (Negative Control): Basal diet without any growth promoter.[20]
-
Group 2 (Positive Control): Basal diet supplemented with a standard antibiotic growth promoter (e.g., enramycin).[20]
-
Group 3 (Treatment A): Basal diet + low dose of Tributyrin (e.g., 0.25 g/kg).[23]
-
Group 4 (Treatment B): Basal diet + high dose of Tributyrin (e.g., 0.50 g/kg).
-
Group 5 (Treatment C): Basal diet + mixture of mono-, di-, and triglycerides at an equivalent this compound level.[20]
-
-
Replicates: A minimum of 6-8 replicate pens per treatment group, with 15-25 birds per replicate.[6][20]
4. Data Collection and Measurements:
-
Growth Performance: Record body weight (BW) and feed intake (FI) per pen on days 1, 21, and 42. Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).[7][22]
-
Sample Collection (Day 21 and 42):
-
Select 2 birds per replicate pen for sample collection.
-
Collect blood samples via wing vein for serum analysis (e.g., antioxidant status, protein levels).[11]
-
Humanely euthanize birds to collect intestinal and cecal samples.
-
Collect fresh cecal contents for microbiota analysis and store at -80°C.
-
Collect intestinal tissue sections (duodenum, jejunum, ileum) for histomorphology.[7]
-
Protocol 2: Intestinal Histomorphology Analysis
1. Objective: To measure changes in villus height, crypt depth, and villus-to-crypt ratio in response to dietary treatments.
2. Procedure:
-
Fixation: Immediately fix 2-cm segments of the mid-duodenum, mid-jejunum, and mid-ileum in a 10% neutral buffered formalin solution for at least 24 hours.[7]
-
Processing: Dehydrate the fixed tissue samples through a graded series of ethanol (B145695) solutions.[7]
-
Embedding: Clear the samples in xylene and embed them in paraffin (B1166041) wax.[7]
-
Sectioning: Cut 5 µm thick cross-sections using a microtome.[7]
-
Staining: Mount sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[7]
-
Microscopy and Measurement:
-
Examine the stained slides under a light microscope equipped with a digital camera.
-
Measure the height of 10-15 well-oriented villi and the depth of their corresponding crypts for each intestinal segment.
-
Calculate the villus height to crypt depth (V:C) ratio.
-
Protocol 3: Gut Microbiota Analysis (16S rRNA Gene Sequencing)
1. Objective: To characterize the composition of the cecal microbiota and identify changes in bacterial populations due to dietary treatments.
2. Procedure:
-
DNA Extraction: Extract total genomic DNA from the collected cecal digesta samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the bacterial 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform like Illumina MiSeq.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, merging, chimera removal).
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Perform taxonomic assignment of OTUs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (e.g., Shannon, Chao1 indices) and beta diversity (e.g., PCoA plots) to compare microbial community structure between treatment groups.[2]
-
Mandatory Visualizations
References
- 1. Implications of butyrate and its derivatives for gut health and animal production: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Dietary butyrate glycerides modulate intestinal microbiota composition and serum metabolites in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of this compound in poultry production: the dynamics of gut health, performance, nutrient utilization, egg quality, and osteoporosis | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. cambridge.org [cambridge.org]
- 6. avinews.com [avinews.com]
- 7. benchchem.com [benchchem.com]
- 8. scialert.net [scialert.net]
- 9. ijpsjournal.org [ijpsjournal.org]
- 10. Revolutionizing poultry health: the role of tributyrin - African Farming [africanfarming.net]
- 11. This compound glycerides in the diet of broilers to replace conventional growth promoters: effects on performance, metabolism, and intestinal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. The Effects of Different Forms of this compound on the Performance of Turkeys, Carcass Quality, Incidence of Footpad Dermatitis and Economic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Butyric and Citric Acids and Their Salts in Poultry Nutrition: Effects on Gut Health and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Note: Effect of this compound glycerol esters on ileal and cecal mucosal and luminal microbiota in chickens challenged with Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of this compound and nucleotides supplementation on broiler (Gallus gallus domesticus) growth performance, immune status, intestinal histology, and serum parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. This compound glycerides in the diet of broiler chickens: effects on gut histology and carcass composition | Scilit [scilit.com]
- 22. Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Effects of this compound glycerol ester supplementation on intestinal nutrient transporter and immune-related genes in broiler chickens challenged with Eimeria maxima [frontiersin.org]
Troubleshooting & Optimization
overcoming butyric acid stability issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming stability challenges when working with butyric acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in aqueous solutions?
This compound (butanoic acid) is a weak carboxylic acid with a pKa of approximately 4.82.[1] The primary challenge stems from its high volatility and pungent, unpleasant odor, especially in its protonated (acidic) form.[2][3] This volatility can lead to a decrease in the effective concentration of the acid in open or poorly sealed containers, resulting in experimental variability.
Q2: How does pH affect the stability and odor of this compound solutions?
The pH of the aqueous solution is the most critical factor governing the stability and odor of butyryic acid.
-
Below pH 4.8: The equilibrium shifts towards the protonated, uncharged form (CH₃CH₂CH₂COOH). This form is highly volatile and has a strong, rancid odor.[2][4]
-
Above pH 4.8: The equilibrium shifts towards the deprotonated, charged butyrate (B1204436) ion (CH₃CH₂CH₂COO⁻).[5] This ionic form is non-volatile, odorless, and much more stable in solution.[6]
Q3: What are the recommended storage conditions for this compound solutions?
To ensure stability and minimize odor, it is highly recommended to prepare and store this compound in its salt form, sodium butyrate.[7] Sodium butyrate is a stable, crystalline solid that readily dissolves in water to form a near-neutral solution.[8] Stock solutions should be stored in tightly sealed containers at 2-8°C.
Q4: What are the common methods to stabilize this compound for experimental use?
The most effective method is to use its salt, sodium butyrate.[7] This approach circumvents the issues of volatility and pH shifts. For experiments requiring the acidic form, preparing fresh solutions and using a properly buffered system at the desired pH are crucial.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Strong, unpleasant odor in the laboratory | Volatilization of protonated this compound from a solution with a pH below its pKa (~4.82). | • Always handle this compound and its acidic solutions in a certified chemical fume hood.• Prepare solutions using sodium butyrate instead of this compound.[7][8]• If this compound must be used, adjust the pH of the final solution to >6.0 to convert it to the non-volatile butyrate form.[6] |
| Inconsistent experimental results / loss of concentration | Evaporation of volatile this compound from the stock or working solution over time, especially at room temperature. | • Prepare stock solutions of sodium butyrate, which is non-volatile.• If using this compound, prepare working solutions fresh for each experiment.• Store all solutions in tightly sealed containers at 2-8°C.• For long-term studies, re-verify the concentration of the solution periodically using methods like HPLC. |
| Significant drop in cell culture media pH after addition | This compound is an acid; adding it directly to weakly buffered media will lower the pH, potentially affecting cell viability and experimental outcomes. | • Prepare a concentrated stock solution of sodium butyrate (e.g., 1 M in sterile water or PBS), which is pH-neutral.[7]• Add a small volume of this stock solution to your culture medium to achieve the final desired concentration.• If using an acidic this compound stock, buffer the final medium adequately or adjust the pH after addition. |
Data Presentation: pH-Dependent Forms & Storage
Table 1: pH-Dependent Equilibrium of this compound (pKa ≈ 4.82)
| pH | Approximate % this compound (Volatile) | Approximate % Butyrate (Non-Volatile) | Predominant Characteristic |
| 3.0 | ~98.5% | ~1.5% | Strong Odor, High Volatility |
| 4.82 | 50% | 50% | Moderate Odor, Volatile |
| 7.4 | <0.3% | >99.7% | Odorless, Stable in Solution |
Table 2: Recommended Storage Conditions for 1M Aqueous Stock Solutions
| Compound Form | Recommended pH | Storage Temperature | Container Type | Estimated Shelf Life |
| This compound | < 4.0 | 2-8°C | Tightly sealed glass (PTFE-lined cap) | Short (Prepare Fresh) |
| Sodium Butyrate | 7.0 - 8.0 | 2-8°C | Tightly sealed sterile tube/bottle | > 1 Year |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 1M Sterile Sodium Butyrate Stock Solution
This protocol details the preparation of a stable, pH-neutral stock solution suitable for cell culture and other biological experiments.[7]
Materials:
-
Sodium Butyrate powder (FW: 110.09 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or bottles
-
0.22 µm sterile syringe filter
-
Vortex mixer and magnetic stirrer
-
Calibrated pH meter
Procedure:
-
Weighing: Accurately weigh 11.01 g of sodium butyrate powder.
-
Dissolving: Transfer the powder to a sterile container. Add approximately 80 mL of sterile water or PBS. Mix thoroughly using a vortex or magnetic stirrer until fully dissolved.
-
Volume Adjustment: Once dissolved, adjust the final volume to 100 mL with sterile water or PBS.
-
pH Check (Optional): Check the pH of the solution. It should be near neutral. Adjust if necessary with sterile NaOH or HCl, though this is typically not required.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile container.
-
Storage: Aliquot into smaller, sterile tubes if desired. Store tightly sealed at 2-8°C.
Diagrams and Workflows
Butyrate's Mechanism of Action as an HDAC Inhibitor
Butyrate is a well-characterized inhibitor of histone deacetylases (HDACs), particularly Class I and II HDACs.[9][10] This inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and modulates gene expression.[11][12] This mechanism is central to butyrate's effects on cell proliferation, differentiation, and apoptosis.[10]
References
- 1. This compound is responsible for the foul smell of rancid - Brown 14th Edition Ch 16 Problem 109b [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 107-92-6 [chemicalbook.com]
- 4. Biofiltration of n-butyric acid for the control of odour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. pnas.org [pnas.org]
- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Butyrate Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of sodium butyrate (B1204436) in their cell culture experiments.
Frequently Asked Questions (FAQs)
What is sodium butyrate and how does it work?
Sodium butyrate (NaB) is the sodium salt of butyric acid, a short-chain fatty acid.[1][2] In cell culture, it is primarily known as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and affects the expression of a small percentage of mammalian genes (around 2%).[3][4][5] This modulation of gene expression can lead to various cellular effects, including the inhibition of cell proliferation, induction of differentiation, and apoptosis.[1][3][4]
What are the common effects of sodium butyrate on cultured cells?
Sodium butyrate has multiple effects on cultured mammalian cells, which are often dose-dependent and cell-type specific.[5][6][7] The most common effects include:
-
Cell Cycle Arrest: Sodium butyrate can induce cell cycle arrest, often in the G0/G1 or G2/M phase.[6][8][9][10][11][12][13] This is frequently mediated by the upregulation of cell cycle inhibitors like p21.[3][4][6][10][14]
-
Induction of Apoptosis: At higher concentrations, sodium butyrate can induce programmed cell death (apoptosis) in various cell lines, particularly cancer cells.[1][11][12][15][16][17] This can involve both intrinsic and extrinsic apoptotic pathways, often characterized by increased caspase activity.[15][17]
-
Induction of Differentiation: It can promote cellular differentiation in certain cell types.[1][3][18]
-
Changes in Gene Expression: As an HDAC inhibitor, it can induce or repress the expression of specific genes.[1][3][4]
-
Morphological Changes: Treatment can lead to changes in cell size and shape.[5][7][19]
What is the optimal concentration of sodium butyrate to use?
The optimal concentration is highly dependent on the cell line and the desired experimental outcome (e.g., cell cycle arrest vs. apoptosis). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cells. Generally, concentrations in the millimolar (mM) range are used.[5] For example, concentrations from 0.005 mM to 0.50 mM may decrease cell proliferation without causing cell death, while concentrations above 0.50 mM are more likely to induce cell death.[7]
How should I prepare and store a sodium butyrate stock solution?
Sodium butyrate is soluble in water.[2] To prepare a stock solution (e.g., 100 mM), dissolve the powder in sterile, nuclease-free water.[2] If you observe any precipitate, you can warm the solution to 37°C for a few minutes.[2] It is recommended to freshly prepare the stock solution and store it in aliquots at -20°C, protected from light.[2] When adding it to your cell culture, ensure the medium is pre-warmed.[2]
Troubleshooting Guides
Issue 1: High levels of cell death and low viability after treatment.
Question: I treated my cells with sodium butyrate, and now I'm observing widespread cell death. What could be the cause and how can I fix it?
Answer: High cell death is a common issue and can be attributed to several factors:
-
Concentration is too high: Sodium butyrate's effects are dose-dependent. A concentration that causes cell cycle arrest in one cell line might be cytotoxic to another. For instance, in HT29 colon cancer cells, concentrations above 1 mM reduce cyclin D1 and induce a G0/G1 block, while 4 mM leads to about 75% growth inhibition.[6][8] In breast cancer cells like MCF-7 and MDA-MB-468, 5 mM and 10 mM concentrations significantly reduce viability.[15]
-
Solution: Perform a dose-response (or titration) experiment. Test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 mM) to find the optimal concentration that achieves your desired effect without excessive toxicity.
-
-
Incubation time is too long: The cytotoxic effects of sodium butyrate can also be time-dependent.[15]
-
Solution: Perform a time-course experiment. Assess cell viability at different time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Cell line is particularly sensitive: Some cell lines are inherently more sensitive to HDAC inhibitors. Normal cells may be less affected than cancer cells.[20] For example, the impact of sodium butyrate on the toxicity of normal breast cells (MCF-10A) was found to be inconsiderable compared to breast cancer cells.[15]
-
Solution: Start with a lower concentration range for sensitive cell lines. Review the literature for established concentrations for your specific cell type.
-
Issue 2: Inconsistent or no observable effect after treatment.
Question: I've treated my cells with sodium butyrate, but I'm not seeing the expected results (e.g., no change in proliferation or gene expression). What should I check?
Answer: A lack of effect can be due to several reasons:
-
Concentration is too low: The concentration used may not be sufficient to induce a biological response in your specific cell line.
-
Solution: Increase the concentration of sodium butyrate. As mentioned, a dose-response experiment is the best way to identify an effective concentration.
-
-
Degraded stock solution: Improper storage can lead to the degradation of the sodium butyrate stock solution.
-
Solution: Prepare a fresh stock solution from the powder. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[2]
-
-
Cell confluency and health: The initial state of the cells can influence their response. Unhealthy or overly confluent cells may respond differently.
-
Solution: Ensure you are using healthy, sub-confluent cells for your experiments. Standardize your cell seeding density and culture conditions.
-
-
Incorrect solvent: While sodium butyrate is water-soluble, some HDAC inhibitors are dissolved in DMSO. Using the wrong solvent can affect its activity. Sodium butyrate is insoluble in DMSO.[1]
-
Solution: Always dissolve sodium butyrate in sterile water.[2]
-
Issue 3: Unexpected changes in cell morphology.
Question: After sodium butyrate treatment, my cells have changed shape and size. Is this normal?
Answer: Yes, morphological changes are a known effect of sodium butyrate treatment.[5][7][19] Researchers have reported an increase in cell size and alterations in cell shape, which may be linked to cytoskeleton reorganization.[7][19] These changes often accompany other effects like cell cycle arrest and differentiation. However, if these changes are accompanied by signs of necrosis (e.g., cell lysis, floating dead cells), it could indicate that the concentration is too high.
Data Presentation
Table 1: Recommended Sodium Butyrate Concentrations for Various Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Incubation Time |
| HT29 | Human Colon Adenocarcinoma | > 1 mM | Reduced cyclin D1, G0/G1 arrest[6][8] | 3 days |
| HT29 | Human Colon Adenocarcinoma | 4 mM | ~75% inhibition of cell growth[6] | 3 days |
| MCF-7 | Human Breast Cancer | 5 mM | ~27% reduction in cell viability[15] | 48 hours |
| MDA-MB-468 | Human Breast Cancer | 5 mM | ~30% reduction in cell viability[15] | 48 hours |
| MCF-10A | Normal Human Breast Epithelial | 5 mM | ~10% reduction in cell viability[15] | 48 hours |
| IPEC-J2 | Porcine Intestinal Epithelial | 5 mM & 10 mM | Significantly decreased cell viability, G0/G1 arrest[9] | Not specified |
| H460 | Human Lung Cancer | 10 mM | Morphological changes, cell cycle arrest[19] | 24 hours |
| OCCM.30 | Murine Cementoblasts | ≥ 4 mM | Dose-dependent inhibition of cell viability[17] | 48 hours |
| MDBK | Bovine Kidney Epithelial | 10 mM | ~38% of cells become apoptotic[11] | 24 hours |
| Various | Human Breast Cancer | 2.5 mM | 85-90% growth inhibition, G2/M arrest[13] | 3 days |
| CHO | Chinese Hamster Ovary | 1-2 mM | Increased specific antibody productivity[21][22] | Not specified |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Assay
This protocol uses a cell viability assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) of sodium butyrate for a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Sodium Butyrate Dilutions: Prepare a series of sodium butyrate concentrations (e.g., ranging from 0.1 mM to 20 mM) by diluting a sterile stock solution in a complete culture medium.[15] Include a vehicle control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium butyrate.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the sodium butyrate concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of sodium butyrate on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of sodium butyrate and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for optimizing sodium butyrate concentration.
Caption: Sodium butyrate's mechanism of action via HDAC inhibition.
Caption: Troubleshooting decision tree for common issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reprocell.com [reprocell.com]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium butyrate modulates cell cycle-related proteins in HT29 human colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Butyrate Regulates Androgen Receptor Expression and Cell Cycle Arrest in Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. thedcasite.com [thedcasite.com]
- 12. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of sodium butyrate on the assembly, charge variants, and galactosylation of antibody produced in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in butyric acid quantification assays
Welcome to the technical support center for butyric acid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of this compound and other short-chain fatty acids (SCFAs).
Frequently Asked Questions (FAQs)
Q1: Why is there high variability in my this compound measurements?
A1: High variability in this compound quantification can stem from several sources throughout the experimental workflow. Key areas to investigate include sample collection and storage, extraction efficiency, derivatization consistency, and the analytical method itself. For instance, fecal samples require standardized processing, as different storage conditions (fresh, frozen, or lyophilized) can significantly impact SCFA concentrations.[1] Inconsistent extraction or incomplete derivatization reactions are also major contributors to variability.
Q2: Is derivatization necessary for analyzing this compound?
A2: For Gas Chromatography (GC) based methods (GC-MS, GC-FID), derivatization is a critical step. This compound and other SCFAs are polar and volatile, which can lead to poor peak shape, low sensitivity, and peak overlapping on standard GC columns.[2][3] Derivatization converts them into less polar and more volatile compounds, improving chromatographic performance. For High-Performance Liquid Chromatography (HPLC), derivatization is not always required but can be used to enhance detection sensitivity, especially for UV or fluorescence detectors.[4][5]
Q3: Which derivatization reagent should I use for GC-MS analysis?
A3: The choice of derivatization reagent depends on your specific sample matrix and analytical setup. Common reagents include:
-
Silylation reagents (e.g., MTBSTFA, BSTFA): These are widely used but require anhydrous (water-free) conditions and can have longer reaction times.[2][6]
-
Alkylation reagents (e.g., Boron trifluoride-methanol (BF3-Methanol)): This is an effective method for creating fatty acid methyl esters (FAMEs).[7]
-
3-Nitrophenylhydrazine (3-NPH): This reagent is suitable for both GC-MS and LC-MS and reacts under mild conditions.[2][8]
Q4: My this compound peak is co-eluting with the solvent or another compound. How can I resolve this?
A4: Peak co-elution is a common issue. In GC, the methyl ester of this compound can sometimes overlap with the solvent front, especially in splitless injection mode.[9] To resolve this, you can try using a different solvent with a lower boiling point (e.g., pentane), switching to a split injection mode, or using an on-column injection.[9] In HPLC, overlapping peaks, for instance between this compound and acetone (B3395972), can be resolved by adjusting the mobile phase composition, flow rate, or column temperature.[10]
Q5: What is an acceptable recovery rate for this compound extraction?
A5: Acceptable recovery rates can vary depending on the method and regulatory guidelines (e.g., AOAC). Generally, recovery rates between 95% and 105% are considered good for method validation.[7] For example, one GC-FID method reported recovery percentages for this compound in the range of 98.2–101.9%.[11][12]
Troubleshooting Guide
This table summarizes common problems, potential causes, and recommended solutions to address variability in this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability / Poor Reproducibility | Inconsistent sample handling and storage. | Standardize sample collection and storage protocols. For fecal samples, lyophilization is recommended for optimal stability.[1] |
| Incomplete or inconsistent derivatization. | Optimize derivatization reaction time, temperature, and reagent concentration. Ensure samples are dry if using moisture-sensitive reagents like MTBSTFA.[2][6] | |
| Inaccurate pipetting of internal standard or sample. | Calibrate pipettes regularly. Use an internal standard (e.g., valeric acid, d4-butyric acid) to correct for volume errors.[7][13] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites on the GC column or liner. | Use a deactivated liner and column. Perform regular column conditioning. |
| Overloading of the column. | Dilute the sample or reduce the injection volume. | |
| Inappropriate mobile phase pH in HPLC. | Adjust the mobile phase pH to ensure this compound is in its non-ionized form. Adding a small amount of acid (e.g., phosphoric acid) can improve peak shape.[4] | |
| Low Signal / Poor Sensitivity | Inefficient extraction or derivatization. | Optimize extraction protocol for your sample matrix. Test different derivatization reagents to improve yield and detection. |
| Suboptimal detector settings. | Ensure the detector (e.g., FID, MS) is properly tuned and operating under optimal conditions. | |
| Sample degradation. | Store samples and extracts at appropriate temperatures (e.g., -80°C) and analyze them promptly.[1] | |
| Peak Co-elution | Inadequate chromatographic separation. | In GC, adjust the temperature program. In HPLC, modify the mobile phase composition or gradient.[10] Consider using a different column with a different stationary phase. |
| Solvent peak interference. | In GC, try a different injection solvent or change the injection mode (e.g., from splitless to split).[9] |
Quantitative Method Performance Data
The following tables provide examples of method validation parameters from published studies, which can serve as a benchmark for your own assays.
Table 1: GC-FID Method Validation Parameters for this compound in Milk Fat [7][11][14]
| Parameter | Value |
| Linearity Range | 0.04–1.60 mg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% of total fat |
| Limit of Quantification (LOQ) | 0.10% of total fat |
| Accuracy (% Recovery) | 98.2–101.9% |
| Precision (% RSD) | 0.70–1.33% |
Table 2: GC-FID Method for SCFAs in Fecal Samples [15][16]
| Parameter | Value |
| Linearity (R²) | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.11–0.36 µM |
| Limit of Quantification (LOQ) | 0.38–1.21 µM |
| Accuracy (% Recovery) | 98.34–137.83% |
| Reproducibility (% RSD) | ≤ 1.30% |
Experimental Protocols
Protocol 1: this compound Extraction and Derivatization from Milk Fat for GC-FID Analysis
This protocol is adapted from a validated method for analyzing this compound in butter blends.[7]
1. Fat Extraction: a. Weigh 0.2000–0.2005 g of the extracted fat into a 50 mL flat-bottom flask.
2. Saponification and Derivatization: a. Add 5 mL of the internal standard solution (0.4 mg/mL valeric acid in methanol). b. Add 4 mL of 0.5 N NaOH in methanol. c. Connect the flask to a condenser and reflux for 8 minutes. d. Add 5 mL of Boron trifluoride-methanol (BF3-Methanol) through the condenser and boil for 2 minutes. e. Add 5 mL of n-heptane through the condenser and boil for 1 minute.
3. Extraction of Methyl Esters: a. Remove the flask from the condenser. b. Add 15 mL of saturated sodium chloride solution. c. Stopper the flask and shake vigorously. d. Allow the layers to separate. The upper n-heptane layer contains the fatty acid methyl esters (FAMEs).
4. Sample Analysis: a. Transfer the clear upper solution into a GC vial. b. Inject into the GC-FID for analysis.
Protocol 2: SCFA Extraction from Fecal Samples using Solid Phase Extraction (SPE)
This protocol is based on a method for purifying SCFAs from fecal samples without derivatization for direct GC analysis.[15][16]
1. Sample Preparation: a. Weigh 50 mg of fecal sample into a tube. b. Add a suitable solvent (e.g., acetone) and homogenize. c. Centrifuge to pellet solid debris.
2. Solid Phase Extraction (SPE): a. Condition an SPE column (e.g., Bond Elut Plexa) according to the manufacturer's instructions. b. Load the supernatant from the fecal extract onto the column. c. Wash the column to remove interfering substances. d. Elute the SCFAs using an appropriate elution solvent.
3. Sample Analysis: a. The eluate containing the purified SCFAs can be directly injected into a GC-FID equipped with a suitable column (e.g., DB-FFAP).
Visual Guides
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Troubleshooting Decision Tree for High Assay Variability
Caption: Decision tree for troubleshooting assay variability.
This compound's Role as a Histone Deacetylase (HDAC) Inhibitor
Caption: this compound's signaling pathway as an HDAC inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN103728389A - Method for determining this compound and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 6. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Translating in vitro gut microbiota models to human context: compositional correlations under dietary fiber intervention [frontiersin.org]
- 9. This compound separation - Chromatography Forum [chromforum.org]
- 10. Separation of acetone and this compound for simultaneous analysis of sugars, volatile fatty acids, acetone and alcohols by HPLC using flow programming - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and Method Validation of this compound and Milk Fat Analysis in Butter Blends and Blended Milk Products by G… [ouci.dntb.gov.ua]
- 12. Development and Method Validation of this compound and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Butyrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting guides for enhancing the oral bioavailability of butyrate (B1204436), a short-chain fatty acid with significant therapeutic potential.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the oral bioavailability of sodium butyrate inherently low?
Sodium butyrate, despite its therapeutic promise, faces several challenges when administered orally that limit its systemic and distal gut bioavailability:
-
Rapid Upper GI Absorption and Metabolism: Unprotected butyrate is quickly absorbed in the stomach and small intestine.[1][2] It then undergoes extensive first-pass metabolism, primarily in the colonic epithelium and the liver, where it is used as an energy source.[3][4] This rapid clearance means very little reaches the systemic circulation or the distal colon where it often needs to act.[4][5]
-
Short Half-Life: Once in circulation, butyrate has a very short half-life, estimated to be less than 10 minutes in humans, leading to rapid elimination.[6][7]
-
Unpleasant Odor and Taste: Butyric acid has a potent and unpleasant odor, which poses a significant challenge for patient compliance in oral formulations.[1][2] This necessitates strategies like microencapsulation to mask the smell.[2]
FAQ 2: What are the primary strategies to overcome these bioavailability challenges?
The main strategies focus on protecting butyrate during its transit through the upper gastrointestinal tract to ensure it reaches its target site, which is often the colon, or to increase its systemic exposure. The key approaches are:
-
Microencapsulation and Coating: This is the most common and effective strategy.[2] Butyrate particles are coated with a protective layer, often a pH-sensitive polymer or a lipid matrix.[1][2] This coating is designed to resist the acidic environment of the stomach and only dissolve in the more alkaline conditions of the small and large intestines, enabling targeted release.[1][2][8]
-
Prodrugs: This approach involves chemically modifying butyrate into an inactive precursor (a prodrug) that is absorbed more efficiently and then converted back to active butyrate in the body.[6] Tributyrin, a triglyceride of butyrate, is a well-known example.[9] More recently, amino acid conjugates like O-butyryl-L-serine (SerBut) have shown promise in enhancing systemic uptake.[10][11]
-
Colon-Targeted Delivery Systems: These are advanced formulations designed specifically to release their payload in the colon.[8][12] This can be achieved through pH-sensitive coatings (e.g., Eudragit® S), time-release mechanisms, or systems that are degraded by colonic bacteria.[1][8]
FAQ 3: How do different oral butyrate formulations compare in terms of pharmacokinetics?
Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are crucial for comparing the bioavailability of different formulations. Studies show significant differences between butyrate salts and prodrugs.
Data Presentation: Comparative Pharmacokinetics of Butyrate Formulations
The following table summarizes key pharmacokinetic data from a clinical study comparing Sodium Butyrate (NaB), Lysine Butyrate (LysB), and the prodrug Tributyrin (TB). All products delivered an equivalent dose of 786 mg of this compound.[6][13]
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) | Key Observation |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | Rapid absorption, higher bioavailability than TB.[6][13] |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | Highest peak concentration and overall exposure.[6][13] |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | Slower absorption and lower bioavailability compared to salts.[5][6][13] |
Data presented as Mean ± SD.[6]
Troubleshooting Guides
Issue 1: My microencapsulated formulation shows premature "dose dumping" in simulated gastric fluid.
-
Possible Cause 1: Inadequate Coating Thickness or Integrity. The protective polymer coating may be too thin or may have cracks or imperfections, allowing the acidic medium to penetrate and release the butyrate prematurely.
-
Troubleshooting Tip:
-
Increase Coating Thickness: Experiment with increasing the percentage of the coating material relative to the core butyrate particle.
-
Optimize Coating Process: Review the parameters of your coating process (e.g., spray rate, atomization pressure, bed temperature in a fluid bed coater). Ensure even coating distribution.[14]
-
Polymer Selection: Re-evaluate the type of enteric polymer used. Some polymers (e.g., Eudragit® S) have a higher pH dissolution threshold (pH > 7) than others, making them more suitable for colon targeting.[8]
-
-
Possible Cause 2: Inappropriate Excipients. Some excipients in the formulation might compromise the integrity of the enteric coating.
-
Troubleshooting Tip:
-
Excipient Compatibility Study: Perform compatibility studies to ensure that the chosen fillers, binders, and other excipients do not interact negatively with the pH-sensitive polymer coating.
-
Issue 2: High inter-subject variability in plasma butyrate levels in my animal pharmacokinetic study.
-
Possible Cause 1: Inconsistent Gastric Emptying and GI Transit Time. The gastrointestinal transit time can vary significantly between animals, affecting when and where the formulation releases butyrate.[15][16] This is a major variable in oral drug delivery.
-
Troubleshooting Tip:
-
Standardize Feeding Protocol: Fasting animals overnight before dosing can help standardize gastric emptying rates. Ensure consistent access to water.
-
Use a Transit Time Marker: Co-administer a non-absorbable colored marker to correlate its excretion time with the pharmacokinetic profile, which can help in data stratification.
-
-
Possible Cause 2: Inefficient or Variable Prodrug Hydrolysis. If using a prodrug like tributyrin, the levels and activity of lipase (B570770) enzymes, which are required to release the active butyrate, can differ between animals.[9]
-
Troubleshooting Tip:
-
Confirm Lipase Activity: If possible, assess the baseline lipase activity in your animal model.
-
Consider a Different Prodrug: Explore newer generation prodrugs, such as amino acid conjugates, which may rely on different transporters and enzymatic pathways for activation.[10]
-
-
Possible Cause 3: Issues with Blood Sample Collection and Processing. Butyrate is volatile and can be consumed by blood cells ex vivo. This can lead to artificially low and variable measurements.
-
Troubleshooting Tip:
-
Use Appropriate Anticoagulants: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma and freeze the plasma at -80°C as quickly as possible.
-
Acidify Samples: Acidification of plasma/serum samples is a key step in sample preparation for GC-MS analysis to ensure butyrate is in its protonated, less volatile form.[17][18]
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study of an Oral Butyrate Formulation in Mice
This protocol outlines the key steps for evaluating the plasma concentration-time profile of butyrate following oral administration of a novel formulation.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Fast mice for 12 hours (overnight) with free access to water.
-
Prepare the test formulation (e.g., microencapsulated sodium butyrate suspended in 0.5% carboxymethylcellulose) and a control (e.g., un-encapsulated sodium butyrate).
-
Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg). The dose should be based on the this compound content.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
-
Butyrate Quantification (GC-MS Analysis):
-
Sample Preparation: Thaw plasma samples on ice. To 50 µL of plasma, add an internal standard (e.g., deuterated butyrate, [2H6]HMB).[20] Acidify the sample with HCl.[17]
-
Extraction: Extract the short-chain fatty acids with a suitable organic solvent like methyl tert-butyl ether (MTBE).[17][18]
-
Analysis: Inject the organic extract directly into a GC-MS system equipped with a polar gas chromatography column for separation and detection.[17]
-
Quantification: Determine the butyrate concentration by comparing its peak area to that of the internal standard and referencing a standard curve prepared in blank plasma.[21]
-
Protocol 2: pH-Dependent In Vitro Release Study
This protocol simulates the transit of an enteric-coated formulation through the GI tract to assess its release profile.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Media Preparation:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 7.4.
-
-
Procedure:
-
Place the dosage form (e.g., one capsule or tablet) in a dissolution vessel containing 900 mL of SGF at 37°C.
-
Stir at a constant speed (e.g., 75 RPM).
-
After 2 hours, withdraw a sample for analysis.
-
Carefully remove the dosage form and transfer it to a new vessel containing 900 mL of SIF at 37°C.
-
Continue stirring and withdraw samples at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours).
-
-
Analysis: Analyze the concentration of butyrate released in each sample using a validated analytical method (e.g., HPLC or GC-MS).
-
Data Interpretation: Plot the cumulative percentage of butyrate released over time. An ideal colon-targeted formulation will show minimal release (<10%) in SGF for 2 hours, followed by a sustained or complete release in SIF over the subsequent hours.
Visualizations
Butyrate Absorption and Metabolism Pathway
This diagram illustrates the journey of butyrate from the intestinal lumen to systemic circulation, highlighting its primary sites of metabolism.
Caption: Pathway of butyrate absorption and first-pass metabolism in the gut.
Workflow for Developing an Improved Oral Butyrate Formulation
This workflow outlines the logical progression from initial formulation design to preclinical evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. The Butyrate Challenge: A Guide to Odor Masking & Delivery [nutripartners.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 12. Targeted delivery of butyrate to the colon in mice - Sharon Fleming [grantome.com]
- 13. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 14. Preparation method of microencapsulation diolame sodium butyrate - Eureka | Patsnap [eureka.patsnap.com]
- 15. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 19. Clinical and pharmacologic study of tributyrin: an oral butyrate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Addressing the Rapid Metabolism of Butyric Acid In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to overcome the challenges of butyric acid's rapid in vivo metabolism.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the therapeutic use of this compound challenging?
This compound (BA), a short-chain fatty acid, is a promising therapeutic agent with anti-inflammatory and anti-cancer properties. However, its direct clinical application is severely limited by its rapid metabolism and short plasma half-life.[1][2] When administered orally, it is quickly absorbed and metabolized by cells in the upper gastrointestinal tract and liver, which prevents a significant concentration from reaching systemic circulation or more distal tissues like the colon.[3]
Q2: What are the primary strategies to overcome the rapid metabolism of this compound?
To enhance the bioavailability and therapeutic efficacy of this compound, researchers are focusing on several key strategies:
-
Prodrugs: Chemical modification of this compound to create prodrugs, such as esters or amides, which are more stable in the upper gastrointestinal tract. These prodrugs are designed to be hydrolyzed by enzymes in target tissues, releasing this compound in a sustained manner.[2] Tributyrin (B1683025), a triglyceride prodrug, is a well-studied example.
-
Nanoformulations: Encapsulating this compound or its prodrugs within nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect them from premature metabolism and facilitate targeted delivery.[4][5]
-
Colon-Targeted Delivery Systems: Formulations with pH-sensitive or microbially-triggered coatings are used to ensure that this compound is released specifically in the colon, where it can exert its effects locally.[6]
Q3: What is a butyrate (B1204436) prodrug and how does it work?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Butyrate prodrugs are designed to mask the properties of this compound that lead to its rapid metabolism.[2] For example, Tributyrin consists of three butyrate molecules attached to a glycerol (B35011) backbone. This structure bypasses initial metabolism. Endogenous lipases in the small intestine and within cells cleave the ester bonds, leading to a slower, more controlled release of this compound.[3]
Q4: How does butyrate exert its anti-inflammatory and anti-cancer effects?
Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[7][8] By inhibiting HDACs, butyrate alters gene expression, leading to:
-
Anti-inflammatory effects: Suppression of pro-inflammatory signaling pathways like NF-κB, resulting in reduced production of inflammatory mediators such as IL-6 and IL-12.[7][8][9]
-
Anti-cancer effects: Induction of apoptosis (programmed cell death), cell differentiation, and inhibition of cancer cell proliferation.[2][10]
Section 2: Troubleshooting Guides
Issue 1: Low Bioavailability and Inconsistent Plasma/Tissue Levels of Butyrate
| Possible Cause | Troubleshooting Tip |
| Inefficient Prodrug Hydrolysis | Ensure the selected animal model possesses adequate lipase (B570770) activity for the chosen prodrug (e.g., tributyrin). For in vitro studies, verify the lipase activity of the cell line or consider supplementing with exogenous lipase. |
| Suboptimal Dosing or Administration Route | Review literature for established dosage ranges and administration routes for your specific model and prodrug. For instance, oral gavage doses for tributyrin in mice have ranged from 3.1 to 10.3 g/kg. Ensure administration is accurate and consistent. |
| Sample Collection and Processing Errors | Collect samples at appropriate time points; peak plasma concentrations in mice after oral tributyrin can occur between 15 and 60 minutes. Use appropriate anticoagulants and enzyme inhibitors during sample processing to prevent butyrate degradation. The quantification of short-chain fatty acids (SCFAs) in blood is challenging due to low concentrations and potential for contamination.[11][12] |
| Impaired Absorption in the Colon | Investigate the expression levels of butyrate transporters, such as Slc5a8, in the colon. Reduced transporter expression can lead to diminished absorption and lower serum butyrate levels. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Tip |
| Differences in Gut Microbiota | The composition of the gut microbiota can significantly influence lipase activity and the overall metabolic state of the host. Standardize animal housing conditions, diet, and sourcing to minimize inter-individual variability. Consider analyzing the gut microbiota composition of the experimental animals. |
| Stress During Administration | Acclimatize animals to experimental procedures like oral gavage to minimize stress, which can impact gastrointestinal function and drug metabolism. |
| Formulation Instability | For nanoformulations, ensure consistent particle size, encapsulation efficiency, and release kinetics between batches. Characterize each new batch thoroughly before in vivo use. |
Issue 3: Off-Target Effects or Cytotoxicity in Cell Culture
| Possible Cause | Troubleshooting Tip |
| High Prodrug Concentration | High concentrations of certain prodrugs, such as tributyrin (>10 mM), can be cytotoxic. Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental endpoint. |
| Effects from Prodrug Backbone | The carrier molecule of the prodrug (e.g., glycerol in tributyrin) may have its own metabolic effects. Include a control group treated with the backbone molecule alone to isolate the effects of butyrate. |
| Solubility Issues | Prodrugs like tributyrin are oily liquids with poor water solubility. Use appropriate solvents like ethanol (B145695) or DMSO for stock solutions and ensure the final concentration in cell culture media does not cause precipitation. |
Section 3: Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Butyrate Prodrugs
This table summarizes key pharmacokinetic parameters from a clinical study comparing Sodium Butyrate (NaB), Lysine Butyrate (LysB), and Tributyrin (TB), where each product delivered an equivalent of 786 mg of this compound.
| Prodrug | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) | Key Observation |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | Faster absorption and higher bioavailability than Tributyrin.[1] |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | Showed the highest peak concentration (Cmax) and area under the curve (AUC).[1] |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | Slower absorption and lower bioavailability compared to butyrate salts.[1] |
| Data presented as Mean ± SD.[1] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Method for Butyrate Ester Synthesis (Steglich Esterification)
This protocol describes a method for synthesizing butyrate esters under mild conditions, suitable for sensitive molecules.[13]
Materials:
-
Target alcohol (e.g., Resveratrol)
-
This compound
-
N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve the target alcohol and this compound in the anhydrous solvent in a reaction flask.
-
Add EDC and DMAP to the solution. These act as coupling agents.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove unreacted reagents and byproducts.
-
Purify the resulting ester using column chromatography.
-
Characterize the final product using techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.[13][14]
Caption: Workflow for Steglich esterification of this compound.
Protocol 2: Workflow for Evaluating a Novel Butyrate Delivery System
This workflow outlines the key steps for the preclinical evaluation of a new prodrug or nanoformulation designed to improve butyrate delivery.
-
Formulation & Characterization: Synthesize the prodrug or prepare the nanoformulation. Characterize its physicochemical properties (e.g., size, stability, encapsulation efficiency, drug load).
-
In Vitro Release Study: Assess the release profile of butyrate from the delivery system under simulated physiological conditions (e.g., different pH levels to mimic the GI tract).
-
In Vitro Cell Studies: Evaluate the efficacy and cytotoxicity of the formulation in relevant cell lines (e.g., colon cancer cells, immune cells). Use free this compound as a positive control.[15]
-
In Vivo Pharmacokinetic (PK) Study: Administer the formulation to an animal model (e.g., mice, rats). Collect blood samples at various time points to determine the concentration of butyrate and/or the prodrug. Calculate key PK parameters (Cmax, Tmax, AUC, half-life).[1]
-
In Vivo Efficacy/Pharmacodynamic (PD) Study: In a disease model (e.g., DSS-induced colitis), administer the formulation and evaluate its therapeutic effect on relevant biomarkers and clinical signs.[5]
-
Biodistribution & Targeting Study: If applicable, use labeled compounds or imaging techniques to determine where the delivery system and released butyrate accumulate in the body.
Caption: Preclinical evaluation workflow for a new butyrate delivery system.
Butyrate's Primary Signaling Pathway: HDAC Inhibition
Butyrate readily enters cells and accumulates in the nucleus, where it functions as a potent inhibitor of histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which alters chromatin structure and modulates the expression of numerous genes involved in inflammation, cell proliferation, and apoptosis.[7][16]
Caption: Butyrate's mechanism of action via HDAC inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticarcinogenic actions of tributyrin, a this compound prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cholesterylbutyrate Solid Lipid Nanoparticles as a this compound Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyvinyl Butyrate Nanoparticles as Butyrate Donors for Colitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. articles.mercola.com [articles.mercola.com]
- 9. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 13. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
minimizing the cytotoxic effects of high butyric acid concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects at high concentrations of butyric acid and its derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing excessive cell death at high this compound concentrations?
High concentrations of this compound (or its common salt form, sodium butyrate) are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in a dose- and time-dependent manner.[1][2] This is a primary mechanism of its anti-cancer effects but can be a challenge when studying its other biological roles. The cytotoxic effect is often mediated through several pathways, including the induction of oxidative stress and the activation of mitochondrial- and endoplasmic reticulum stress-mediated apoptosis.[3][4]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
This compound's cytotoxic effects are multifactorial. A primary mechanism is its function as a histone deacetylase (HDAC) inhibitor, which alters gene expression.[5][6] This leads to the activation of apoptotic signaling pathways. A key pathway is the mitochondrial (intrinsic) pathway, where this compound shifts the balance of Bcl-2 family proteins to a pro-apoptotic state, increasing proteins like Bak and Bax while reducing anti-apoptotic proteins like Bcl-xL.[5][7] This leads to the release of cytochrome c from the mitochondria, forming the apoptosome and activating the caspase cascade (caspase-9 and -3), ultimately leading to cell death.[7][8] Additionally, this compound can induce apoptosis through the p38 MAPK pathway and by generating reactive oxygen species (ROS), which causes oxidative stress.[3][9][10]
Q3: How can I minimize the cytotoxic effects of this compound in my experiments?
Several strategies can be employed to mitigate the cytotoxic effects of high this compound concentrations:
-
Co-treatment with Antioxidants: Since this compound can induce apoptosis via oxidative stress, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) has been shown to abrogate ROS-dependent mitochondrial injury and apoptosis.[3][11]
-
Use of Prodrugs: Prodrugs are modified molecules that are converted into the active drug within the body or cells. Prodrugs of this compound, such as tributyrin (B1683025) or pivaloyloxymethyl butyrate (B1204436) (AN-9), are designed for better delivery and can be more potent, potentially allowing for lower effective concentrations.[12][13][14] Tributyrin, for example, was found to be about 4-fold more potent than this compound in inducing differentiation in HL60 cells.[14]
-
Controlled-Release Systems: Encapsulating this compound in biocompatible polymers can allow for a sustained, lower-concentration release over time, reducing the acute toxicity associated with a high initial dose.[15][16][17]
-
Dose-Response and Time-Course Optimization: Carefully titrate the concentration of this compound and the incubation time for your specific cell line to find a therapeutic window that achieves the desired biological effect with minimal cytotoxicity.[1][18]
Q4: What are the typical IC50 values for sodium butyrate?
The half-maximal inhibitory concentration (IC50) for sodium butyrate varies significantly depending on the cell line and the duration of exposure. For example, in colorectal cancer cell lines, IC50 values can range from over 80 mM at 24 hours to less than 1 mM at 72 hours.[1][18] See the data table below for a summary of reported IC50 values.
Q5: Are there alternative formulations of this compound that are less toxic?
Yes, researchers have developed several prodrugs and derivatives to improve the therapeutic index of this compound. These compounds are designed to have better solubility, stability, and cellular uptake, releasing this compound once metabolized.[19][20] Examples include:
-
Tributyrin: A triglyceride prodrug of this compound.[14][21]
-
Pivaloyloxymethyl butyrate (AN-9): An acyloxyalkyl ester prodrug that has shown greater potency than this compound in preclinical studies.[12][13]
-
Indole-3-butyric acid: A derivative that has demonstrated low IC50 values in colorectal cancer cells.[21]
-
N-glucosamine tetrabutyrate (N-Glc-BE): A novel carrier prodrug designed for transdermal delivery.[22]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause 1: this compound Solution Instability. this compound solutions, particularly at certain pH values, may not be stable over long-term storage.
-
Solution: Prepare fresh solutions of this compound or sodium butyrate from powder for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health and Confluency. The metabolic state and density of cells can influence their sensitivity to this compound.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Always perform a baseline viability check (e.g., Trypan Blue exclusion) before adding the compound.
-
-
Possible Cause 3: pH Shift in Culture Medium. this compound is an acid, and adding high concentrations can lower the pH of the culture medium, inducing non-specific cytotoxicity.
-
Solution: Use sodium butyrate, the salt form, which is less likely to alter the medium's pH. Alternatively, if using this compound, buffer the medium appropriately or adjust the pH after its addition. Always check the final pH of the medium after adding the compound.
-
Problem 2: Cells Exhibit Morphological Changes (e.g., Shrinkage, Detachment) but Standard Viability Assays (like MTT) Show Minimal Effect
-
Possible Cause: Assay Insensitivity to Apoptosis. An MTT assay measures metabolic activity, which may not decrease significantly in the early stages of apoptosis. The observed morphological changes are classic signs of apoptosis.
-
Solution: Use an assay that directly measures apoptosis. Annexin V/PI staining can distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[23] Alternatively, a Caspase-3 activity assay can be used to measure the activation of this key executioner caspase in the apoptotic pathway.[4][21]
-
Data Summary
Table 1: IC50 Values of Sodium Butyrate in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | 24h (mM) | 48h (mM) | 72h (mM) | Reference(s) |
| HCT116 | Colorectal | 1.14 - 22.79 | 0.83 - 4.10 | 0.45 - 0.86 | [1][18] |
| HT-29 | Colorectal | N/D | 2.42 | 2.15 | [18] |
| Caco-2 | Colorectal | N/D | N/D | 2.15 | [18] |
| SW480 | Colorectal | 88.24 | 19.31 | 3.67 | [1] |
| LOVO | Colorectal | 20.18 | 5.75 | 2.11 | [1] |
| HCT8 | Colorectal | 31.63 | 5.78 | 1.28 | [1] |
| MCF-7 | Breast | ~10-20 | ~5-10 | Not Reported | [4][6] |
| MDA-MB-468 | Breast | ~10-20 | ~5-10 | Not Reported | [4] |
| AsPC-1 | Pancreatic | ~50 | ~25 | Not Reported | [24] |
| N/D: Not Detectable/Not Determined in the cited study. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (or control vehicle). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
Ice-cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Visualizations
Caption: Mitochondrial pathway of this compound-induced apoptosis.[5][7][8]
Caption: Workflow for testing an antioxidant to mitigate cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces apoptosis via oxidative stress in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of this compound on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent this compound, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the cytostatic this compound pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tributyrin: a prodrug of this compound for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. researchgate.net [researchgate.net]
- 17. PURASORB® bioresorbable polymers for controlled drug delivery | Corbion [corbion.com]
- 18. mdpi.com [mdpi.com]
- 19. Prodrugs of this compound. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrugs of this compound from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar [semanticscholar.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. A new biocompatible this compound-releasing glucosamine derivative for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journal.waocp.org [journal.waocp.org]
optimizing fermentation conditions to maximize butyric acid yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions to maximize butyric acid yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal pH: The pH of the fermentation medium is critical for the growth of Clostridium species and the activity of enzymes involved in this compound production.[1][2] | - Maintain the pH in the optimal range, typically between 6.0 and 6.5 for many Clostridium strains.[2][3] - Use a pH controller in the bioreactor or add a buffering agent like calcium carbonate (CaCO₃) to the medium.[2] |
| Inappropriate Temperature: Fermentation temperature affects microbial growth and metabolic rates. | - The optimal temperature for most this compound-producing Clostridium species is around 37°C.[2][4] - For thermophilic strains like C. thermobutyricum, a higher temperature of around 55°C is optimal. | |
| Substrate Limitation or Inhibition: High initial substrate concentrations can cause osmotic stress to the cells, while insufficient substrate will limit production.[1][2] | - Optimize the initial glucose concentration. Fermentations with limited glucose concentrations often show better yields than those with excess glucose.[5] - Consider a fed-batch fermentation strategy where the substrate is added at regular intervals to maintain an optimal concentration.[2][5] | |
| Product Inhibition: Accumulation of this compound in the fermentation broth can be toxic to the microbial cells, inhibiting further production.[2][6][7] | - Employ in-situ product removal techniques such as gas stripping, liquid-liquid extraction, or membrane-based separation to continuously remove this compound from the fermentation broth. - Select or engineer microbial strains with higher tolerance to this compound.[3] | |
| Nutrient Limitation: Lack of essential nutrients can hinder bacterial growth and metabolism. | - Ensure the fermentation medium is supplemented with necessary nutrients such as nitrogen sources (e.g., yeast extract, peptone), vitamins, and minerals.[8] | |
| Contamination with Other Microorganisms | Improper Sterilization: Incomplete sterilization of the medium, bioreactor, or associated equipment. | - Autoclave the fermentation medium and all equipment at 121°C for at least 20 minutes.[4] - Maintain sterile conditions throughout the inoculation and fermentation process.[2] |
| Non-aseptic Sampling: Introducing contaminants during sample collection. | - Use sterile techniques when drawing samples from the bioreactor. | |
| Formation of Unwanted Byproducts (e.g., acetic acid, lactic acid) | Suboptimal Fermentation Conditions: pH and substrate concentration can influence the metabolic pathway, leading to the production of other organic acids. | - Tightly control the pH within the optimal range for this compound production. A shift in pH can favor the production of acetate (B1210297) or lactate.[9] - Optimize the substrate concentration and feeding strategy. |
| Metabolic Pathway of the Strain: Some strains naturally produce a mixture of acids. | - Select a microbial strain known for its high selectivity towards this compound, such as certain strains of Clostridium tyrobutyricum.[10][11] - Consider metabolic engineering to knock out genes responsible for the production of unwanted byproducts.[9] | |
| Slow or No Microbial Growth | Inoculum Issues: Low viability or insufficient amount of the inoculum. | - Use a fresh and actively growing pre-culture for inoculation. - Ensure the inoculum size is adequate, typically around 5-10% (v/v) of the fermentation volume.[2] |
| Presence of Inhibitors: The fermentation medium may contain inhibitory compounds. | - If using complex substrates like lignocellulosic hydrolysates, pre-treat them to remove any potential inhibitors. - Ensure the purity of all medium components. | |
| Strict Anaerobic Conditions Not Maintained: Clostridium species are obligate anaerobes and oxygen is toxic to them. | - Sparge the medium with an inert gas like nitrogen or carbon dioxide before and during fermentation to remove dissolved oxygen.[2] - Use anaerobic culture techniques, such as the Hungate Anaerobic Culture Technique.[4] |
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are best for this compound production?
A1: Several species of the genus Clostridium are known for their ability to produce this compound. The most commonly used and studied strains include Clostridium butyricum and Clostridium tyrobutyricum. C. tyrobutyricum is often preferred for its high selectivity and yield of this compound.[10][11] Other strains like Clostridium pasteurianum are also used.[12] The choice of strain can depend on the specific substrate and desired fermentation characteristics.
Q2: What is the optimal pH for this compound fermentation?
A2: The optimal pH for this compound production by most Clostridium species is in the slightly acidic range, typically between 6.0 and 6.5.[2][3] Maintaining the pH within this range is crucial as deviations can lead to a metabolic shift towards the production of other acids like acetic or lactic acid, or can inhibit microbial growth altogether.[9]
Q3: How does the substrate concentration affect this compound yield?
A3: High initial substrate concentrations, particularly of sugars like glucose, can lead to osmotic stress on the bacterial cells, which can negatively impact their growth and productivity.[1][2] Conversely, if the substrate concentration is too low, it will become a limiting factor for fermentation. Therefore, an optimal initial substrate concentration needs to be determined for the specific strain and fermentation setup. A fed-batch approach, where the substrate is fed continuously or intermittently, is often employed to maintain the substrate concentration at an optimal level, which can significantly enhance this compound production compared to a batch process.[2][5]
Q4: What are the main byproducts in this compound fermentation and how can they be minimized?
A4: The main byproducts in this compound fermentation are typically other organic acids such as acetic acid and lactic acid.[9] The formation of these byproducts reduces the overall yield and purity of this compound. Minimizing byproduct formation can be achieved by:
-
Strict pH control: Maintaining the pH in the optimal range for this compound production.
-
Strain selection: Using strains with high selectivity for this compound.[10][11]
-
Metabolic engineering: Modifying the metabolic pathways of the producing microorganism to redirect the carbon flow towards this compound and away from byproduct formation.[9]
Q5: What is product inhibition and how can it be overcome?
A5: Product inhibition occurs when the accumulation of the fermentation product, in this case, this compound, becomes toxic to the microorganisms, thereby inhibiting their growth and further product formation.[2][6][7] This is a major limiting factor in achieving high concentrations of this compound. Strategies to overcome product inhibition include:
-
In-situ product removal: Continuously removing this compound from the fermentation broth using techniques like liquid-liquid extraction, adsorption, or membrane separation.
-
Strain development: Using strains that have a higher tolerance to this compound. This can be achieved through adaptation or genetic engineering.[3]
Data Presentation
Table 1: Comparison of this compound Production by Different Clostridium Strains and Fermentation Modes.
| Strain | Fermentation Mode | Substrate | This compound Titer (g/L) | This compound Yield (g/g substrate) | Reference |
| Clostridium butyricum NK | Batch | Synthetic Medium | 2.08 | Not Reported | [11] |
| Clostridium tyroburicum ATCC25755 | Batch | Synthetic Medium | Higher than C. butyricum strains | Not Reported | [11] |
| Clostridium tyrobutyricum Mutant | Fed-batch | Glucose | 63.02 | Not Reported | [13] |
| Clostridium tyrobutyricum NRRL 67062 | Batch (pH-controlled) | Glucose (100 g/L) | 57.86 | 0.71 | [3] |
| Clostridium butyricum ZJUCB | Batch (pH 6.5) | Glucose (20 g/L) | 12.25 | Not Reported | [4] |
| Clostridium butyricum ZJUCB | Fed-batch (pH 6.5) | Glucose | 16.74 | Not Reported | [4] |
Table 2: Effect of Substrate (Cheese Whey Powder - CWP) Concentration on this compound and Biohydrogen Production by Clostridium pasteurianum DSM525.
| CWP Concentration (g/L) | Cumulative Hydrogen Formation (mL) | This compound (g/L) | This compound to Acetic Acid Ratio (g/g) | Hydrogen Production Yield (mL H₂/g TS) | This compound Production Yield (g BA/g TS) |
| 40 | Not Reported | Not Reported | Not Reported | 1163.3 | Not Reported |
| 80 | 651.1 | 1.1 | 3.23 | 576 | 27.4 |
| 100 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 150 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 200 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Source: Adapted from[12] |
Experimental Protocols
Protocol 1: Anaerobic Batch Fermentation of Clostridium butyricum for this compound Production
1. Microorganism and Media Preparation:
-
Use a pure culture of Clostridium butyricum.
-
Pre-culture Medium (Reinforced Clostridial Medium - RCM): Prepare RCM according to the manufacturer's instructions.
-
Fermentation Medium: A typical medium composition per liter is: 20 g glucose, 13 g yeast extract, 7 g beef powder, 3 g NaCl, 3 g K₂HPO₄, 0.5 g NaHCO₃, 0.3 g L-cysteine hydrochloride, 0.03 g MnSO₄, and 0.3 g CaCO₃.[8] Sterilize the medium by autoclaving at 115°C for 30 minutes.[8]
2. Inoculum Preparation:
-
Inoculate a single colony of C. butyricum into a tube containing 10 mL of sterile RCM.
-
Incubate anaerobically at 37°C for 18-24 hours until the culture is actively growing (turbid). This will serve as the pre-inoculum.
-
Transfer the pre-inoculum to a larger volume of RCM (e.g., 100 mL in a serum bottle) and incubate under the same conditions to prepare the final inoculum.
3. Fermentation Setup:
-
Aseptically transfer the sterile fermentation medium to a sterilized bioreactor.
-
Sparge the medium with oxygen-free nitrogen or carbon dioxide for at least 30 minutes to create anaerobic conditions.[2]
-
Inoculate the bioreactor with the prepared inoculum to achieve an initial inoculum size of 5-10% (v/v).
4. Fermentation Conditions:
-
Temperature: Maintain the temperature at 37°C.[2]
-
pH: Control the pH at 6.0-6.5 using a pH controller with sterile NaOH or HCl, or rely on the buffering capacity of CaCO₃ in the medium.[2][3]
-
Agitation: Set a gentle agitation (e.g., 100-150 rpm) to ensure proper mixing without introducing excessive shear stress.
-
Anaerobiosis: Maintain a continuous flow of a sterile anaerobic gas (e.g., nitrogen) over the headspace of the fermenter.
5. Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours).
-
Analyze the samples for cell growth (optical density at 600 nm), substrate consumption (e.g., glucose concentration), and this compound and other organic acid concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Quantification of this compound using Gas Chromatography-Flame Ionization Detector (GC-FID)
1. Sample Preparation:
-
Centrifuge the fermentation broth sample (e.g., 1 mL) at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Acidification: Acidify the supernatant to a pH below 3.0 with a strong acid (e.g., HCl or phosphoric acid) to protonate the volatile fatty acids.[14]
-
Internal Standard: Add a known concentration of an internal standard (e.g., isocaproic acid or 2-ethylthis compound) to the sample.[14]
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile).[15] Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic phase containing the fatty acids to a GC vial.
2. GC-FID Instrument Conditions (Example):
-
Column: Use a column suitable for free fatty acid analysis, such as a FFAP (Free Fatty Acid Phase) or a DB-23 capillary column.[14][15]
-
Injector:
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 7 minutes.
-
Ramp: Increase to 200°C at a rate of 25°C/min.
-
Hold: Maintain at 200°C for 5 minutes.[15]
-
-
Detector (FID):
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard as the samples.
-
Inject the standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the this compound concentration in the samples by using the regression equation from the calibration curve.
Visualizations
Caption: Metabolic pathway of this compound production from glucose in Clostridium.
Caption: General experimental workflow for this compound fermentation.
References
- 1. mohagheghsho.ir [mohagheghsho.ir]
- 2. microbenotes.com [microbenotes.com]
- 3. mdpi.com [mdpi.com]
- 4. Batch and fed-batch production of this compound by Clostridium butyricum ZJUCB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Future of this compound in Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Butyrate Production Through Fermentation Techniques [eureka.patsnap.com]
- 7. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 8. CN111893077A - Large-scale production method of clostridium butyricum - Google Patents [patents.google.com]
- 9. Model-based driving mechanism analysis for this compound production in Clostridium tyrobutyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ifoodmm.com [ifoodmm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating in vitro butyric acid findings to in vivo models
Technical Support Center: Butyric Acid Research
Navigating the transition from in vitro studies to in vivo models is a significant challenge in this compound research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers bridge the gap between cell culture findings and whole-animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why do the effective concentrations of butyrate (B1204436) in my in vitro experiments fail to produce the same effect in my animal models?
A1: This is a common discrepancy due to several key differences between the two systems:
-
Pharmacokinetics and Bioavailability: In an in vivo setting, orally administered butyrate is rapidly absorbed and metabolized, primarily by colonocytes, which use it as their main energy source.[1][2][3] This leads to a very short half-life (less than 5-10 minutes in animals and humans) and poor systemic availability, meaning much lower concentrations reach other tissues compared to the static concentrations used in cell culture.[4][5][6]
-
Microbiota Interaction: The gut microbiota in an in vivo model can both produce and consume butyrate.[7][8][9] Exogenously administered butyrate can alter the microbial composition, which in turn affects local and systemic butyrate levels in ways that are not captured by in vitro models.
-
Host Metabolism: The liver metabolizes a significant portion of the butyrate that enters portal circulation.[7] This "first-pass effect" further reduces the amount of butyrate that reaches systemic circulation and other target organs.
-
Cellular Complexity: In vitro models with immortalized cell lines lack the complex, multi-layered tissue architecture, cell-to-cell interactions, and influence of the host immune system that are present in vivo.[10]
Q2: I'm seeing a different cellular response to butyrate in my in vivo model compared to my cell culture experiments. Why?
A2: The signaling mechanisms of butyrate can be context-dependent. In vitro, butyrate's effects are often attributed to its role as a histone deacetylase (HDAC) inhibitor.[1][11][12][13] While this is also true in vivo, other mechanisms play a more prominent role in a whole-organism context.[1][14] These include signaling through G-protein coupled receptors (GPCRs) like GPR43, GPR109A, and FFAR3, which can trigger different downstream pathways affecting inflammation, metabolism, and immune responses.[13][15][16] The presence of immune cells, endocrine signaling, and the gut-brain axis in in vivo models adds layers of regulatory complexity not present in isolated cell cultures.[17]
Q3: How does the route of administration for butyrate in my animal model affect the experimental outcome?
A3: The route of administration is critical and should be chosen based on your research question:
-
Oral Gavage/Supplemented Drinking Water: This route is common for studying effects on the gastrointestinal tract and systemic effects. However, due to rapid absorption and metabolism in the upper GI tract and liver, it may be difficult to achieve high concentrations in the distal colon or systemically.[18][19]
-
Rectal Administration (Enema): This method delivers a high concentration of butyrate directly to the distal colon, bypassing upper GI and liver metabolism. It is particularly useful for studying diseases like ulcerative colitis.[20]
-
Parenteral Injection (e.g., Intraperitoneal): This route bypasses the gut and liver, delivering butyrate directly into the systemic circulation. It is suitable for studying the extra-intestinal effects of butyrate, but it does not mimic the physiological route of absorption from the gut.
Troubleshooting Guide
Issue 1: High variability in response to butyrate treatment across my animal cohort.
| Potential Cause | Troubleshooting Steps |
| Differences in Gut Microbiota | House animals from different litters together for a period before the experiment to normalize microbiota. Consider performing 16S rRNA sequencing on fecal samples to identify baseline microbial differences that may correlate with response. |
| Inconsistent Administration | For oral gavage, ensure consistent technique and volume for all animals. If using supplemented drinking water, monitor daily water intake for each animal as it can vary.[18] |
| Dietary Inconsistencies | Ensure all animals are on the same diet, as different dietary fibers can alter endogenous butyrate production.[3] |
| Underlying Health Status | Perform a health screen before the experiment to exclude animals with underlying conditions that could affect their response. |
Issue 2: Not observing expected changes in histone deacetylase (HDAC) inhibition in vivo.
| Potential Cause | Troubleshooting Steps |
| Insufficient Local Concentration | The administered dose may not be reaching the target tissue at a high enough concentration to effectively inhibit HDACs. Consider a different route of administration (e.g., rectal for colon-specific effects) or a more stable butyrate derivative.[21] |
| Rapid Metabolism | Butyrate is quickly metabolized.[6] Ensure that tissue is collected at the appropriate time point after administration to capture the peak effect. A pilot pharmacokinetic study may be necessary. |
| Assay Sensitivity | Confirm that your HDAC activity assay or Western blot for acetylated histones is sensitive enough to detect changes in your target tissue. |
| Redundant Pathways | The biological effect you are measuring may be regulated by pathways other than HDAC inhibition in your in vivo model. Investigate other potential mechanisms, such as GPCR signaling. |
Quantitative Data Summary
Translating butyrate concentrations from in vitro to in vivo settings is a major challenge. The following tables summarize typical concentrations used and observed in different experimental contexts.
Table 1: Comparison of Butyrate Concentrations in In Vitro and In Vivo Environments
| Environment | Typical Concentration Range | Notes |
| In Vitro Cell Culture | 0.5 - 8 mM[1][22] | Concentrations are static and directly applied to cells. Higher concentrations (>5-8 mM) can induce apoptosis.[1] |
| Human Colon (Lumen) | 10 - 100 mM | Varies greatly depending on diet (fiber intake). Highest in the proximal colon. |
| Rodent Colon (Lumen) | ~10 - 40 mM[23] | Can be influenced by diet and gut microbiota composition. |
| Human Plasma (Fasting) | 0.3 - 2 µM[24] | Represents the small fraction that escapes metabolism by colonocytes and the liver. |
| Rodent Plasma | 5 - 15 µM[24] | Generally higher than in humans, but still much lower than gut luminal concentrations. |
Table 2: Pharmacokinetic Parameters of Different Butyrate Formulations in Humans
| Formulation (786 mg this compound Equivalent) | Cmax (Peak Concentration) | Tmax (Time to Peak) | Bioavailability (AUC) |
| Sodium Butyrate (NaB) | 2.51 µg/mL[25][26] | 22.5 min[25][26] | Higher than Tributyrin[25][26] |
| Lysine Butyrate (LysB) | 4.53 µg/mL[25][26] | 20.0 min[25][26] | Higher than Tributyrin[25][26] |
| Tributyrin (TB) | 0.91 µg/mL[25][26] | 51.5 min[25][26] | Lower than NaB and LysB[25][26] |
Data adapted from a pharmacokinetic study comparing three commercially available butyrate products.[25][26][27]
Key Experimental Protocols
Protocol 1: Oral Gavage of Sodium Butyrate in Mice
-
Preparation: Prepare a solution of sodium butyrate in sterile water or saline at the desired concentration (e.g., 100-300 mg/kg body weight).[19] Ensure the pH is adjusted to neutral (~7.0) to avoid esophageal irritation.[19]
-
Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to prevent injury.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth, gently advancing it along the roof of the mouth until it passes into the esophagus. You should not feel resistance.
-
Administration: Slowly dispense the solution. The typical volume for a mouse is 5-10 mL/kg.
-
Post-Procedure Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Quantification of Butyrate in Plasma/Serum by GC-MS
This is a generalized protocol. Specifics may vary based on equipment and reagents.
-
Sample Collection: Collect blood into a suitable tube (red top glass serum tubes are often preferred to minimize contamination).[24] Separate serum or plasma by centrifugation.
-
Sample Preparation:
-
Derivatization (Optional but Recommended for Sensitivity): Evaporate the organic solvent and derivatize the SCFAs using an agent like BSTFA or 3-nitrophenylhydrazine (B1228671) to make them more volatile for gas chromatography.[29]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatography column separates the SCFAs, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio.
-
Data Analysis: Calculate the concentration of butyrate by comparing its peak area to that of the internal standard and a standard curve of known butyrate concentrations.
Visualizations
Caption: Factors complicating the translation of this compound research from in vitro to in vivo models.
Caption: A workflow for troubleshooting unexpected results in in vivo butyrate experiments.
References
- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet, Microbiome, and Inflammation Predictors of Fecal and Plasma Short-Chain Fatty Acids in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate and obesity: Current research status and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate generated by gut microbiota and its therapeutic role in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of this compound administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Gut Microbiome-Derived Short-Chain Fatty Acid Butyrate in Hepatobiliary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 13. mdpi.com [mdpi.com]
- 14. Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. SUPPLEMENTATION WITH SODIUM BUTYRATE PROTECTS AGAINST ANTIBIOTIC-INDUCED INCREASES IN ETHANOL CONSUMPTION BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. journals.asm.org [journals.asm.org]
- 21. In vivo bioavailability and in vitro toxicological evaluation of the new this compound releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 124 this compound and derivatives: In vitro effects on barrier integrity of porcine intestinal epithelial cells quantified by transepithelial electrical resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impaired butyrate absorption in the proximal colon, low serum butyrate and diminished central effects of butyrate on blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 26. researchgate.net [researchgate.net]
- 27. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Butyric Acid Delivery to Target Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the efficiency of butyric acid delivery to target tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound delivery.
1. Why is delivering this compound to target tissues challenging?
This compound presents several challenges for effective delivery. It has an unpleasant odor and taste, which can affect compliance in oral formulations.[1] Furthermore, it is rapidly absorbed in the upper gastrointestinal tract, leading to a short plasma half-life and limiting the amount that reaches the lower intestine and colon where it often exerts its beneficial effects.[1][2]
2. What are the main strategies to improve this compound delivery?
The primary strategies to overcome the challenges of this compound delivery include:
-
Encapsulation: Enclosing this compound in a protective shell, such as a lipid matrix or polymer, to mask its odor and control its release.[3]
-
Prodrugs: Modifying the this compound molecule to create an inactive precursor that is later metabolized to release the active this compound at the target site.[4][5]
-
Nanoparticle-based systems: Utilizing nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to encapsulate this compound or its prodrugs for targeted and sustained release.[6][7]
3. How do pH-responsive polymers work for colon-targeted delivery?
pH-responsive polymers are designed to remain stable in the acidic environment of the stomach and upper small intestine. As they move down the gastrointestinal tract, the pH becomes more neutral to slightly alkaline in the lower small intestine and colon. This change in pH triggers the polymer to swell or dissolve, releasing the encapsulated this compound in the desired location.[8]
4. What are the advantages of using a prodrug approach for this compound delivery?
Prodrugs can improve the physicochemical properties of this compound, such as its solubility and stability.[4][5] By masking the active molecule, prodrugs can also bypass the rapid metabolism in the upper gut, allowing for more of the active compound to reach the target tissue. Additionally, the prodrug can be designed for targeted activation by specific enzymes present in the target tissue.
5. Which analytical methods are most common for quantifying this compound in biological samples?
The most common analytical methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[9][10][11] These techniques offer high sensitivity and specificity for measuring this compound concentrations in various biological matrices such as plasma, feces, and tissue homogenates.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound delivery experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in polymeric nanoparticles (e.g., PLGA). | 1. High water solubility of this compound leading to its partitioning into the external aqueous phase during nanoparticle formation.2. Inappropriate solvent system.3. Suboptimal process parameters (e.g., stirring speed, temperature). | 1. Use a double emulsion (w/o/w) method for more hydrophilic drugs.2. Optimize the organic and aqueous phase compositions. For instance, using a water-immiscible solvent like dichloromethane (B109758) for the organic phase can minimize drug leakage.[12]3. Adjust process parameters such as increasing the homogenization speed or optimizing the sonication power and time.[13] |
| Poor stability of this compound prodrugs in formulation or during in vitro studies. | 1. Hydrolysis of the ester linkage connecting this compound to the parent molecule.2. Enzymatic degradation in the experimental medium.3. Inappropriate pH or temperature of the storage or experimental conditions. | 1. Modify the chemical structure of the prodrug to increase the steric hindrance around the ester bond.2. For in vitro studies, consider using enzyme inhibitors if enzymatic degradation is a concern and does not interfere with the study's objective.3. Conduct stability studies at different pH and temperature conditions to determine the optimal storage and experimental environment.[14] |
| Inconsistent in vitro release profile of this compound from microcapsules. | 1. Non-uniform size and morphology of the microcapsules.2. Incomplete or uneven coating of the microcapsules.3. Inappropriate dissolution medium or agitation speed. | 1. Optimize the microencapsulation process to achieve a narrow particle size distribution.2. Characterize the microcapsules using techniques like scanning electron microscopy (SEM) to assess their morphology and coating integrity.3. Ensure the dissolution medium is appropriate for the release mechanism being studied (e.g., use of enzymes if the release is enzyme-dependent) and maintain consistent agitation.[15] |
| High variability in this compound quantification using GC-MS or HPLC. | 1. Inefficient extraction of this compound from the sample matrix.2. Degradation of this compound during sample preparation.3. Interference from other components in the biological matrix. | 1. Optimize the extraction solvent and procedure. For GC-MS, acidification of the sample followed by liquid-liquid extraction is a common approach.[10][11]2. Keep samples on ice during preparation and store them at -80°C to minimize degradation.3. Use a suitable internal standard (e.g., a deuterated form of this compound) to correct for variability in extraction and instrument response. For HPLC, sample clean-up steps like ultrafiltration can reduce matrix interference.[9] |
| Failure to achieve colon-specific delivery with pH-responsive coatings. | 1. Premature release of this compound in the upper gastrointestinal tract.2. High inter-individual variability in gastrointestinal transit time and pH. | 1. Use a combination of pH-dependent and time-dependent release mechanisms.2. Increase the thickness of the pH-responsive coating to delay release.3. Test the formulation in in vitro models that simulate the different conditions of the gastrointestinal tract to optimize the release profile.[16] |
Data Presentation: Comparative Efficacy of this compound Delivery Systems
The following tables summarize quantitative data from studies comparing different this compound delivery strategies.
Table 1: Pharmacokinetic Parameters of Butyrate (B1204436) Prodrugs in Human Plasma
| Prodrug Formulation | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) | Reference |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [15] |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [15] |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [15] |
| Data are presented as Mean ± SD. All formulations delivered an equivalent of 786 mg of this compound. |
Table 2: Tissue Distribution of Butyrate Following Oral Administration of Sodium Butyrate (NaBut) vs. a Serine-Butyrate Prodrug (SerBut) in Mice
| Tissue | Butyrate Concentration (nmol/g) after NaBut Administration | Butyrate Concentration (nmol/g) after SerBut Administration | Reference |
| Liver | ~150 | ~350 | [17] |
| Spleen | Not Detected | ~100 | [17] |
| Spinal Cord | Not Detected | ~150 | [17] |
| Brain | Not Detected | ~20 | [17] |
| Data are approximate values derived from graphical representations in the cited source. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound delivery.
Protocol 1: Quantification of this compound in Fecal Samples by HPLC
Objective: To quantify the concentration of this compound in fecal samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Fecal samples
-
70% Ethanol
-
Diethyl ether
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Phosphoric acid
-
2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Potassium hydroxide (B78521) (KOH)
-
This compound standard
-
2-Ethylthis compound (internal standard)
-
Homogenizer
-
Centrifuge
-
HPLC system with UV detector
-
C18 column (e.g., TSK-gel ODS-80TS, 250 × 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: a. Homogenize the fecal sample in 50 volumes (v/w) of water. b. Centrifuge the homogenate at 3000 × g for 10 minutes. c. Collect the supernatant.[1]
-
Derivatization: a. Mix 100 µL of the supernatant with 100 µL of 2-ethylthis compound (internal standard, 0.5 mM in ethanol). b. Add 200 µL of 2-NPH·HCl (20 mM in water) and 400 µL of EDC·HCl solution (0.25 M in ethanol, with an equal volume of 3% (v/v) pyridine (B92270) in ethanol). c. Heat the mixture at 60°C for 20 minutes. d. Add 100 µL of 15% (w/v) KOH.[1]
-
Extraction: a. Extract the derivatized sample by shaking with 4 mL of diethyl ether. b. Transfer the organic phase to a new tube containing water to remove any remaining aqueous compounds. c. Evaporate the organic solvent and dissolve the residue in 100 µL of methanol.[18]
-
HPLC Analysis: a. Inject 20 µL of the prepared sample into the HPLC system. b. Use a C18 column maintained at 40°C. c. The mobile phase consists of (A) water (pH adjusted to 2.5 with 1 M phosphoric acid) and (B) acetonitrile. d. Run a linear gradient from 22% to 40% B over 45 minutes, followed by a step to 80% B for 5 minutes, and then re-equilibrate at 22% B for 10 minutes. e. Set the flow rate to 1 mL/min. f. Detect the derivatives at a wavelength of 400 nm.[1]
-
Quantification: a. Prepare a standard curve using known concentrations of this compound standard that have undergone the same derivatization and extraction procedure. b. Quantify the this compound concentration in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
Protocol 2: Quantification of this compound in Mouse Colon Tissue by GC-MS
Objective: To quantify the concentration of this compound in mouse colon tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Mouse colon tissue
-
Distilled water
-
Organic solvent mixture (N-butanol:tetrahydrofuran:acetonitrile, 50:30:20 ratio)
-
0.1 M HCl
-
Citric acid
-
Sodium chloride
-
This compound standard
-
Deuterated this compound (internal standard)
-
Homogenizer
-
Centrifuge
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer
-
Capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.15 µm film thickness)
Procedure:
-
Sample Preparation: a. Weigh approximately 20 mg of frozen colon tissue into a 1.5 mL microtube. b. Add 200 µL of distilled water and homogenize thoroughly using a metal spatula or a mechanical homogenizer.[11][19]
-
Extraction: a. To the 200 µL of tissue homogenate, add the deuterated this compound internal standard. b. Add 200 µL of the organic solvent mixture. c. Add 40 µL of 0.1 M HCl, 20 mg of citric acid, and 40 mg of sodium chloride. d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at 14,870 × g at room temperature for 10 minutes.[19] f. Carefully collect the upper organic layer for analysis.
-
GC-MS Analysis: a. Inject 1-5 µL of the organic extract into the GC-MS system. b. Use a split injection mode (e.g., 25:1 split ratio). c. Set the injector temperature to 250°C. d. The mobile phase is typically nitrogen or helium. e. Use a temperature program for the oven to separate the short-chain fatty acids. f. Set the detector (FID or MS) temperature to 260°C.[11]
-
Quantification: a. Prepare a standard curve by spiking known concentrations of this compound standard into a blank matrix (e.g., water or a tissue homogenate from a control animal) and processing them in the same way as the samples. b. Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways of this compound and a typical experimental workflow.
References
- 1. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 2. Tributyrin: a prodrug of this compound for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs of this compound. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of fecal samples for assay of volatile fatty acids by gas-liquid chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs of this compound from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Comparison between the effect of this compound and its prodrug pivaloyloxymethylbutyrate on histones hyperacetylation in an HL-60 leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Butyric Acid Odor in the Laboratory
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively managing the pungent odor of butyric acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound to minimize odor exposure?
A1: Working with this compound requires stringent safety measures to control its potent odor and ensure personnel safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[2][4]
Q2: How can I effectively neutralize the odor of this compound on laboratory surfaces?
A2: To neutralize the odor of this compound on surfaces, a weak base such as a dilute solution of sodium bicarbonate (baking soda) is effective.[5][6] Prepare a paste or solution of sodium bicarbonate and water and apply it to the affected area.[5][7] Allow it to react, which is indicated by the cessation of bubbling, and then clean the surface with soap and water.[6][8] For spills, you can also use commercially available acid neutralizers.[9]
Q3: What is the proper procedure for cleaning up a small spill of this compound?
A3: For a small this compound spill (less than one liter), you should first ensure the area is well-ventilated and restrict access to the location.[9] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[1][10] Once absorbed, neutralize the material with sodium bicarbonate or calcium hydroxide.[11] The neutralized mixture should then be collected into a sealed, properly labeled hazardous waste container for disposal.[1][11] Finally, decontaminate the area with soap and water.[9]
Q4: What should I do in case of a large this compound spill?
A4: A spill of more than one liter of this compound is considered an emergency.[9] You should immediately evacuate the area and alert others.[9] If safe to do so, extinguish any open flames and close doors to the affected area to contain vapors.[2][9] Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[12] Do not attempt to clean up a large spill without proper training and equipment.[12]
Q5: How should I dispose of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[10][13] Collect all this compound waste, including contaminated absorbent materials, in a compatible, sealed, and clearly labeled container.[1] Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent violent chemical reactions.[1] The disposal must be handled by a licensed professional waste disposal service.[1]
Q6: Can I neutralize this compound before disposal?
A6: While on-site neutralization of some corrosive wastes is possible, it is not generally recommended for this compound without explicit approval from your institution's EHS department.[1] The process can generate heat and gas, and improper neutralization can be hazardous. Always consult with your EHS officer for guidance on waste neutralization protocols.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent this compound odor in the lab despite no visible spill. | - Improperly sealed container.- Contaminated equipment or surfaces.- Inadequate ventilation. | - Check that all containers of this compound are tightly closed.[2]- Wipe down benchtops, equipment, and storage areas with a sodium bicarbonate solution.[5][7]- Ensure the chemical fume hood is functioning correctly and that the sash is at the appropriate height.[1][14] |
| Odor remains on hands after handling this compound. | - this compound has penetrated gloves.- Inadequate hand washing. | - Always inspect gloves for tears or punctures before use.[3]- Wash hands thoroughly with soap and warm water.[7]- For persistent odor, create a paste of baking soda and water and rub it on your hands, then rinse.[5][7] |
| Neutralization of a spill with sodium bicarbonate is causing excessive foaming. | - Adding the neutralizing agent too quickly. | - Apply the sodium bicarbonate solution slowly and in small increments to control the reaction rate.[6] |
| The odor of this compound is spreading to adjacent labs or offices. | - Negative pressure in the laboratory is not being maintained.- Vapors are escaping through doorways or ventilation systems. | - Keep laboratory doors closed.[9]- Verify with your facilities department that the laboratory's HVAC system is maintaining negative pressure relative to surrounding areas.- Conduct all work with this compound deep within a chemical fume hood.[15] |
Experimental Protocols
Protocol 1: Preparation of a 5% Sodium Bicarbonate Neutralizing Solution
Objective: To prepare a weak base solution for neutralizing this compound spills and cleaning contaminated surfaces.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Beaker or flask
-
Stirring rod or magnetic stirrer
-
Graduated cylinder
-
Safety goggles and gloves
Procedure:
-
Wear appropriate PPE, including safety goggles and gloves.
-
Measure 950 mL of deionized water using a graduated cylinder and pour it into a 1 L beaker or flask.
-
Weigh out 50 g of sodium bicarbonate.
-
Slowly add the sodium bicarbonate to the water while stirring continuously until it is fully dissolved.
-
Label the container clearly as "5% Sodium Bicarbonate Solution for Acid Neutralization."
-
Store the solution in a sealed container at room temperature.
Protocol 2: Small this compound Spill Cleanup Procedure
Objective: To safely clean up a small spill of this compound (less than 1 liter).
Materials:
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.[1]
-
Inert absorbent material (e.g., sand, cat litter, vermiculite).[1][11]
-
Acid neutralizer (e.g., sodium bicarbonate, commercial spill kit).[9][11]
-
Scoop or dustpan (spark-proof).[9]
-
Sealable hazardous waste container.[1]
-
Soap and water.
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably by turning on a fume hood.[1][9]
-
Don PPE: Put on all required personal protective equipment.[9]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[9]
-
Absorb the Acid: Cover the spill with the absorbent material, working from the outside in.[10]
-
Neutralize: Slowly sprinkle sodium bicarbonate or another suitable acid neutralizer over the absorbed spill.[11] Continue until fizzing or bubbling stops.[6]
-
Collect Waste: Carefully scoop the neutralized material into a designated hazardous waste container.[1][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.[1][10]
-
Report the Incident: Report the spill to your supervisor and EHS department as required by your institution's policies.[9]
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision tree for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. media.laballey.com [media.laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. carlroth.com [carlroth.com]
- 11. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. nj.gov [nj.gov]
- 13. vigon.com [vigon.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
Technical Support Center: Optimizing pH for Butyric Acid Activity in Cell Culture Media
Welcome to the technical support center for optimizing the activity of butyric acid and its salt, sodium butyrate (B1204436), in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in cell culture?
The optimal extracellular pH for this compound's biological activity is cell-type and context-dependent. While a standard physiological pH of 7.2-7.4 is a common starting point for many cell culture experiments, the protonated form of this compound is more membrane-permeable.[1] This suggests that a slightly acidic extracellular environment could enhance its intracellular accumulation and subsequent effects.[1] However, it's crucial to balance this with the optimal pH range for the specific cell line being used, as significant deviations from this range can induce stress and affect cell health independently of this compound's effects. For instance, most mammalian cells are cultured between pH 7.2 and 7.4.
Q2: Will adding this compound or sodium butyrate change the pH of my cell culture medium?
Yes, adding this compound, which is a weak acid, can lower the pH of your culture medium.[2] The extent of this change will depend on the concentration of this compound added and the buffering capacity of your medium. Conversely, sodium butyrate, the salt of this compound, can slightly increase the pH of a solution, though this effect is generally less pronounced in a well-buffered cell culture medium. It is always recommended to measure the pH of the medium after adding any compound and adjust it if necessary.
Q3: Should I use this compound or sodium butyrate for my experiments?
For most cell culture applications, sodium butyrate is preferred. It is more soluble in aqueous solutions and will have a less immediate and drastic impact on the pH of your culture medium compared to this compound.[2] If you must use this compound, it is critical to adjust the pH of your stock solution and the final culture medium.
Q4: How does extracellular pH influence the activity of this compound as a histone deacetylase (HDAC) inhibitor?
Extracellular pH can influence the efficacy of this compound as an HDAC inhibitor. Studies in human macrophages have shown that butyrate-induced histone acetylation is influenced by external pH, with increased levels observed at a more basic pH.[1] This may seem counterintuitive to the increased uptake at acidic pH. It is possible that while acidic conditions favor intracellular accumulation, the enzymatic inhibitory activity of butyrate on HDACs is more pronounced at a higher intracellular pH. Researchers should consider optimizing the pH for their specific cell line and endpoint, as the relationship between extracellular pH, intracellular pH, and HDAC inhibition can be complex.
Q5: Can the pH of the medium affect butyrate-induced apoptosis and cell cycle arrest?
Yes, the pH of the culture medium can modulate butyrate's effects on apoptosis and the cell cycle. Butyrate's ability to induce apoptosis and cell cycle arrest is a key area of its anti-cancer research.[3][4][5] Given that extracellular pH affects the intracellular concentration and activity of butyrate, it is highly probable that it will also impact these downstream effects. For example, low concentrations of this compound have been shown to increase the number of cells in the S and G2/M phases, while higher concentrations lead to G2/M arrest and apoptosis.[5] The effective concentration to achieve these effects may shift depending on the medium's pH.
Troubleshooting Guides
Problem 1: Significant drop in media pH after adding this compound.
-
Cause: this compound is an acid and will lower the pH of poorly buffered media, especially at higher concentrations.
-
Solution:
-
Use Sodium Butyrate: If possible, switch to sodium butyrate, which has a less pronounced effect on media pH.
-
pH Adjustment: After adding this compound to your media, aseptically measure the pH and adjust it back to the desired level using sterile sodium hydroxide (B78521) (NaOH). Be cautious not to over-titrate.
-
Use Buffered Media: Ensure you are using a culture medium with adequate buffering capacity, such as one containing HEPES, in addition to the standard bicarbonate buffering system.
-
Prepare a pH-adjusted Stock Solution: When preparing your this compound stock solution, adjust its pH to the desired physiological range (e.g., 7.2-7.4) before filter sterilization and addition to the culture medium.
-
Problem 2: Inconsistent or unexpected results with butyrate treatment.
-
Cause: This could be due to several factors, including inconsistent pH, concentration variability, or cell-type specific responses.
-
Solution:
-
Monitor pH: Consistently monitor and control the pH of your culture medium throughout the experiment. Uncontrolled pH shifts can be a major source of variability.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of butyrate for your specific cell line and desired outcome (e.g., HDAC inhibition, apoptosis). The effective concentration can vary significantly between cell types.
-
Cell Line Characterization: Be aware that the effects of butyrate are highly cell-type specific.[4] For example, in SW620 colon cancer cells, butyrate downregulates Wnt signaling, while in HCT-116 cells, it upregulates it.[4]
-
Check Stock Solution: Ensure your butyrate stock solution is properly prepared, stored, and has not degraded. It is recommended to prepare fresh stock solutions regularly.
-
Problem 3: Butyrate treatment is causing excessive cell death, even at low concentrations.
-
Cause: The cells may be particularly sensitive to butyrate, or the culture conditions, including pH, may be exacerbating its cytotoxic effects.
-
Solution:
-
Optimize Concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of butyrate for your cell line and use concentrations below this for non-cytotoxic applications.
-
Adjust pH: An acidic medium may enhance butyrate uptake, potentially leading to higher intracellular concentrations and increased cytotoxicity. Try maintaining the culture at a more neutral or slightly alkaline pH (e.g., 7.4-7.6) to see if this mitigates the toxicity while preserving the desired biological activity.
-
Gradual Adaptation: For long-term treatments, consider gradually increasing the concentration of butyrate to allow the cells to adapt.
-
Data Presentation
Table 1: Half-maximal inhibitory concentration (IC50) of Butyrate in Different Human Colon Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (mM) |
| HCT116 | 24 | 1.14 |
| 48 | 0.83 | |
| 72 | 0.86 | |
| HT-29 | 24 | Not Determined |
| 48 | 2.42 | |
| 72 | 2.15 | |
| Caco-2 | 24 | Not Determined |
| 48 | Not Determined | |
| 72 | 2.15 |
This table summarizes the IC50 values of butyrate for cell proliferation in three different human colon cancer cell lines at various time points.
Experimental Protocols
Protocol 1: Optimizing Media pH for this compound Treatment
-
Cell Seeding: Seed your cells of interest in multiple flasks or plates at a consistent density.
-
Media Preparation: Prepare your standard cell culture medium. Divide the medium into several aliquots and adjust the pH of each aliquot to a different value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.
-
Butyrate Addition: To each pH-adjusted medium aliquot, add your desired concentration of sodium butyrate. Prepare a control set for each pH without butyrate.
-
Cell Treatment: Replace the existing medium in your cell culture vessels with the prepared pH- and butyrate-adjusted media.
-
Incubation: Incubate the cells for your desired experimental duration.
-
Endpoint Analysis: At the end of the incubation period, perform your desired assays (e.g., cell viability, apoptosis, western blot for protein expression) to determine the optimal pH for this compound activity in your specific experimental context.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare media with varying concentrations of sodium butyrate at the optimized pH (determined from Protocol 1). Remove the old media and add 100 µL of the treatment media to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Butyrate signaling pathways.
Caption: Workflow for pH optimization.
References
- 1. Modulation of Wnt Activity and Cell Physiology by Butyrate in LT97 Microadenoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Wnt Activity and Cell Physiology by Butyrate in LT97 Microadenoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell type- and promoter-dependent modulation of the Wnt signaling pathway by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results in butyric acid supplementation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyric acid supplementation. The information is designed to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent Bioavailability and Delivery
Q1: We are observing high variability in this compound levels in our animal model's plasma/cecal contents after oral administration. What are the potential causes and solutions?
A1: Inconsistent bioavailability is a significant challenge in this compound research. Several factors can contribute to this variability:
-
Rapid Metabolism: this compound is the primary energy source for colonocytes and is rapidly metabolized in the upper gastrointestinal tract, which means only a small fraction of an oral dose may reach the colon.[1]
-
Delivery Vehicle: The choice of delivery vehicle significantly impacts where and when this compound is released. Unprotected sodium butyrate (B1204436) is absorbed quickly in the upper GI tract.
-
Gut Transit Time: Individual variations in gut transit time will affect the duration and location of this compound absorption.
Troubleshooting Table: Bioavailability Issues
| Issue | Potential Cause | Recommended Solution |
| Low cecal/colonic butyrate levels | Rapid absorption in the upper GI tract. | Utilize enteric-coated or microencapsulated formulations to ensure targeted delivery to the colon. Consider using tributyrin, a prodrug of this compound that is more stable and releases butyrate in the intestine. |
| High inter-individual variability | Differences in gut microbiota composition and function. | Characterize the gut microbiome of study subjects before and during the experiment to identify potential correlations between microbial profiles and butyrate metabolism.[2][3][4][5] |
| Degradation of this compound in feed/media | This compound is volatile and can be unstable in aqueous solutions, especially at non-neutral pH and higher temperatures.[6][7] | Prepare fresh formulations for each experiment. If using in-feed supplementation, perform stability testing of the formulation under relevant storage conditions. |
Experimental Workflow for Optimizing this compound Delivery
References
- 1. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interindividual differences in response to treatment with butyrate-producing Butyricicoccus pullicaecorum 25-3T studied in an in vitro gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Variation of butyrate production in the gut microbiome in type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. img.wattagnet.com [img.wattagnet.com]
refining protocols for the extraction of butyric acid from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the extraction of butyric acid from complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Improper pH of the aqueous sample. this compound must be in its protonated form to be efficiently extracted into an organic solvent. If the pH is near or above its pKa (~4.82), it will be in its deprotonated, water-soluble form.[1][2] | Adjust the pH of the aqueous sample to be at least two units below the pKa. A pH of ≤ 2.75 is strongly recommended before extraction.[1] Use an acid like concentrated phosphoric acid or hydrochloric acid for acidification.[3][4] |
| Inappropriate extraction solvent. The choice of solvent affects the partitioning of this compound. | Use a suitable organic solvent. Good options for liquid-liquid extraction (LLE) include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).[1][5] For solid-phase extraction (SPE), a reversed-phase (e.g., C18) or an anion exchange sorbent can be effective.[1] | |
| Incomplete phase separation during LLE. Emulsion formation can trap the analyte and prevent clear separation of the aqueous and organic layers. | Centrifuge the sample to break up emulsions and achieve clear phase separation. Ensure complete transfer of the organic layer without aspirating the aqueous phase. | |
| Loss of volatile this compound during solvent evaporation. this compound is volatile and can be lost if the evaporation step is too harsh. | Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator with a water bath temperature kept below 40°C. Avoid evaporating to complete dryness.[1] | |
| Sample Contamination | Interfering compounds from the matrix. Complex matrices like feces and serum contain numerous compounds that can co-extract with this compound and interfere with analysis.[6] | Incorporate a sample cleanup step. Solid-phase extraction (SPE) is an excellent method for removing interfering substances and can provide cleaner extracts.[1][7] Derivatization can also improve selectivity.[8][9] |
| Introduction of contaminants during sample preparation. | Use high-purity solvents and reagents (e.g., LC-MS grade). [4] Ensure all glassware and equipment are thoroughly cleaned. Include extraction blanks in your analysis to monitor for contamination.[5] | |
| Analytical Variability | Inconsistent derivatization. Incomplete or variable derivatization reactions will lead to inconsistent results in GC-MS or LC-MS analysis. | Optimize derivatization conditions. Ensure anhydrous conditions if required by the reagent (e.g., silylation reagents).[8] Control the reaction time and temperature carefully.[9] |
| Matrix effects in MS-based analysis. Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[10] | Use an isotopically labeled internal standard. A deuterated analog of this compound (e.g., butyric-d7 acid) is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[4][10][11] Assess matrix effects by comparing the response in the matrix to the response in a clean solvent.[10] | |
| Poor chromatographic peak shape. This can be an issue with underivatized short-chain fatty acids due to their high polarity.[8][12] | Derivatize the this compound to make it less polar and more volatile for GC analysis or to improve retention in reversed-phase LC. [8][12] For direct analysis, consider a suitable polar GC column or HILIC column for LC.[10][12] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store samples before this compound extraction?
For biological fluids like serum and cell culture supernatant, store them at -80°C. Fecal samples should be flash-frozen immediately after collection and stored at -80°C to halt microbial activity.[11]
Q2: Do I need to derivatize this compound for analysis?
Derivatization is often recommended for GC-MS analysis to improve volatility and chromatographic peak shape.[13] For LC-MS, derivatization can enhance sensitivity and chromatographic retention.[8][9] However, direct analysis without derivatization is also possible with appropriate chromatographic columns and conditions.[5][14]
Q3: Which analytical technique is better for this compound quantification: GC-MS or LC-MS?
Both GC-MS and LC-MS are powerful techniques for this compound analysis.[15]
-
GC-MS is a classic and robust method, often requiring derivatization. It offers excellent separation and sensitivity.[10][16]
-
LC-MS/MS can often analyze samples with less cleanup and may not require derivatization, though derivatization can improve performance.[17][18] High-resolution mass spectrometry (HRMS) can provide high selectivity.[6][9]
The choice depends on available instrumentation, sample throughput needs, and the specific requirements of the research.
Q4: How can I improve the extraction efficiency from highly complex samples like feces?
For fecal samples, homogenization is a critical first step. This can be achieved using a bead beater.[15] A combination of solvent extraction followed by a cleanup step like solid-phase extraction (SPE) is highly effective.[7][19] Lyophilization (freeze-drying) of stool samples before extraction can also standardize the process and improve consistency.[20]
Q5: What are some common internal standards used for this compound analysis?
Isotopically labeled versions of this compound, such as butyric-d7 acid or 13C-labeled this compound, are the ideal internal standards as they behave almost identically to the analyte during extraction and analysis.[5][10] If a labeled analog is not available, a structurally similar short-chain fatty acid that is not present in the sample, like 2-ethylthis compound, can be used.[15][18]
Quantitative Data Summary
The following tables summarize typical performance characteristics for this compound quantification from various studies.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Extraction/Derivatization | LOD | LOQ | Linearity (R²) | Recovery (%) |
| Plasma/Serum | MTBE extraction, direct injection | 0.03–0.12 µg/mL | ~0.09–0.36 µg/mL | >0.996 | Not specified |
| Fecal Samples | Acetone (B3395972) extraction, SPE cleanup | 0.11–0.36 µM | 0.38–1.21 µM | ≥0.9998 | 98.34–137.83 |
| Fecal Samples | Isobutyl chloroformate derivatization | Not specified | Not specified | Not specified | 80-120 |
| Rat Fecal Samples | In situ extraction and PFBBr derivatization | 5–24 ng/mL | 0.05–0.1 µg/mL | >0.997 | Not specified |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Matrix | Extraction/Derivatization | LOD | LOQ | Linearity (R²) | Recovery (%) |
| Serum | Protein precipitation, 3-NPH derivatization | 200 ng/mL | Not specified | Not specified | Not specified |
| Serum | Protein precipitation, 3-NPH derivatization | 7.7 µmol/L | 25.8 µmol/L | 0.9997 | Not specified |
LOD = Limit of Detection, LOQ = Limit of Quantification, MTBE = Methyl tert-butyl ether, SPE = Solid-Phase Extraction, PFBBr = Pentafluorobenzyl bromide, 3-NPH = 3-Nitrophenylhydrazine.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma (for GC-MS or LC-MS)
This protocol is adapted from methods emphasizing acidification and extraction for subsequent analysis.[1][4][5]
-
Sample Preparation: Thaw 100 µL of serum or plasma on ice.
-
Internal Standard Spiking: Add a known amount of isotopically labeled internal standard (e.g., butyric-d4 acid).[4]
-
Acidification: Add a small volume of concentrated acid (e.g., hydrochloric or phosphoric acid) to lower the sample pH to ≤ 2.75. Vortex briefly.[1][5]
-
Extraction: Add 500 µL of an extraction solvent like methyl tert-butyl ether (MTBE) or diethyl ether. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at >2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying/Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument. If derivatization is required, proceed with the appropriate derivatization protocol.
Protocol 2: Solid-Phase Extraction (SPE) for Fecal Samples (for GC-FID/MS)
This protocol is based on a method using acetone extraction followed by SPE cleanup, suitable for complex matrices.[7][19]
-
Sample Preparation: Weigh approximately 50 mg of a frozen or lyophilized fecal sample into a tube.
-
Internal Standard Spiking: Add the internal standard.
-
Initial Extraction: Add 1 mL of acetone. Homogenize thoroughly using a bead beater or tissue grinder.
-
Centrifugation: Centrifuge at high speed (e.g., 8000-10,000 x g) for 10 minutes.
-
Supernatant Collection: Transfer the acetone supernatant to a clean tube.
-
SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Bond Elut Plexa) according to the manufacturer's instructions.
-
Sample Loading: Load the acetone extract onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution: Elute the this compound with an appropriate organic solvent (e.g., acetone or methanol).
-
Analysis: The eluate can be directly injected for GC analysis or concentrated and reconstituted as needed.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Simplified signaling pathways of this compound in a colonocyte.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS - ProQuest [proquest.com]
- 6. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. hplc.eu [hplc.eu]
- 13. This compound separation - Chromatography Forum [chromforum.org]
- 14. shimadzu.com [shimadzu.com]
- 15. benchchem.com [benchchem.com]
- 16. google.com [google.com]
- 17. air.unimi.it [air.unimi.it]
- 18. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Bimodal Effects of Butyric Acid on Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of butyric acid's effects on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound sometimes stimulate and sometimes inhibit cell proliferation?
A1: this compound exhibits a bimodal, concentration-dependent effect on cell proliferation. At low concentrations (approximately 0.1-0.5 mM), it can serve as an energy source for some cells, promoting growth.[1] Conversely, at higher concentrations (typically above 1 mM), it primarily functions as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest, differentiation, and apoptosis.[2][3][4] This dual role is often referred to as the "butyrate paradox".
Q2: What are the primary signaling pathways involved in this compound's bimodal effects?
A2: The inhibitory effects of high concentrations of this compound are largely mediated through its function as an HDAC inhibitor. This leads to the hyperacetylation of histones, altering chromatin structure and gene expression. Key downstream effects include the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the downregulation of cyclins and CDKs, resulting in cell cycle arrest.[5][6] this compound can also induce apoptosis by activating G-protein coupled receptors (GPCRs) such as GPR109A, which can trigger pro-apoptotic signaling cascades.[7][8][9][10] The stimulatory effects at low concentrations are linked to its role in cellular metabolism.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is highly dependent on the cell type and the desired outcome. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell proliferation) for your specific cell line. A typical starting range for these experiments could be from 0.1 mM to 10 mM. Proliferation assays such as the MTT or BrdU assay are suitable for this purpose.
Q4: Can the metabolic state of the cells influence their response to this compound?
A4: Yes, the availability of other energy sources, like glucose, can significantly alter the cellular response to butyrate (B1204436). In glucose-depleted conditions, some colon cancer cell lines have shown increased proliferation at low butyrate concentrations, as they utilize it for energy. However, in the presence of sufficient glucose, the same concentrations may induce apoptosis.
Q5: How stable is this compound in cell culture medium?
A5: Sodium butyrate is generally stable in cell culture medium at 37°C. However, it is a volatile short-chain fatty acid, and care should be taken to minimize evaporation during long-term experiments. It is recommended to prepare fresh solutions and minimize the opening of culture vessels. The pH of the medium should also be monitored, as high concentrations of this compound can slightly lower it.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results (e.g., proliferation where inhibition was expected) | This compound concentration: The concentration used may be in the stimulatory range for your specific cell line. Cell density: High cell density can deplete this compound from the medium, reducing its effective concentration. Metabolic state: Cells may be utilizing low concentrations of butyrate as an energy source, especially in low-glucose conditions. | - Perform a thorough dose-response curve (0.1 mM to 10 mM) to identify the inhibitory concentration range for your cell line. - Optimize initial cell seeding density to ensure sufficient this compound per cell. - Ensure your culture medium has adequate glucose levels if you are aiming for the inhibitory effects of this compound. |
| Low cell viability even at low concentrations | Cell line sensitivity: Some cell lines are highly sensitive to this compound. pH of the medium: High concentrations of this compound can slightly acidify the medium, affecting cell health. Contamination: this compound can be a carbon source for some microbial contaminants. | - Start with a lower concentration range in your dose-response experiments. - Check the pH of the medium after adding this compound and adjust if necessary with sterile NaOH or by using a buffered medium. - Regularly check for signs of contamination. |
| Precipitate formation in the medium | Solubility limits: While sodium butyrate is soluble in water, high concentrations in complex media might lead to precipitation with other components. | - Prepare a concentrated stock solution of sodium butyrate in sterile water or PBS and filter-sterilize it before adding it to the culture medium. - Warm the medium to 37°C and mix well after adding the this compound stock solution. |
| Difficulty in reproducing results | Inconsistent this compound source or preparation: Different suppliers or batches of this compound may have varying purity. Improper storage can lead to degradation. Variability in cell culture conditions: Passage number, cell confluence, and serum lot can all affect cellular responses. | - Use a high-purity grade of sodium butyrate and store it according to the manufacturer's instructions. - Prepare fresh stock solutions regularly. - Standardize your cell culture practices, including using cells within a defined passage number range and testing new serum lots. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation and Cell Cycle Distribution
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Effect on Proliferation | Cell Cycle Phase Distribution Changes | Reference |
| Jurkat (T-lymphoma) | 0.31 | 21 | Increased by 30% (MTT) and 125% (BrdU) | Increase in S phase, decrease in G0/G1 | [2] |
| Jurkat (T-lymphoma) | > 2.5 | 21 | Dose-dependent inhibition | Decrease in G0/G1 and S phases, accumulation in G2/M | [2] |
| IPEC-J2 (porcine jejunal epithelial) | 0.5 - 1 | - | No effect | - | [4] |
| IPEC-J2 (porcine jejunal epithelial) | 5 - 10 | - | Decreased viability | Arrest in G0/G1, reduction in S phase | [4] |
| Murine Junctional Epithelial Cells | 0.2 | 24 | Significant increase | - | [1] |
| Murine Junctional Epithelial Cells | 20 | 24 | Significant decrease | - | [1] |
| Bovine Rumen Epithelial Cells | 10, 20, 40 | 24 | Inhibition | Arrest in G0/G1 phase | [11] |
Table 2: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (mM) | Reference |
| Sodium Butyrate | HCT116 (colorectal carcinoma) | 24 | >10 | [12] |
| Indole-3-butyric acid | HCT116 (colorectal carcinoma) | 24 | 6.28 ± 0.10 | [12] |
| Tributyrin | HCT116 (colorectal carcinoma) | 24 | 4.94 ± 0.19 | [12] |
| 2-amino-n-butyric acid | HCT116 (colorectal carcinoma) | 24 | >10 | [12] |
| Nicotinate | HCT116 (colorectal carcinoma) | 24 | >10 | [12] |
Experimental Protocols
Protocol 1: Determining Cell Proliferation using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium Butyrate (or other this compound derivatives)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of sodium butyrate in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM). Include a "medium only" blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Express the results as a percentage of the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium Butyrate
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagrams
Caption: HDAC inhibition pathway of this compound leading to cell cycle arrest.
Caption: GPR109A-mediated apoptotic signaling by this compound.
References
- 1. Effect of this compound in the Proliferation and Migration of Junctional Epithelium in the Progression of Periodontitis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the effects of this compound on cell proliferation, cell cycle distribution and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Apoptotic Induction of this compound Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 10. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
optimizing the duration of butyric acid treatment for maximal gene expression changes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butyric acid to modulate gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound alters gene expression?
A1: this compound is a well-established histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] By inhibiting HDACs, it causes an increase in histone acetylation (hyperacetylation). This change in the chromatin structure can lead to the activation or repression of a specific subset of genes, estimated to be around 2% of all mammalian genes.[1][3][5] Additionally, this compound can act through other mechanisms, such as activating G protein-coupled receptors (GPCRs) and modulating signaling pathways like NF-κB, MAPK, and PI3K.[4][6][7]
Q2: How long should I treat my cells with this compound to see maximal gene expression changes?
A2: The optimal duration of this compound treatment is cell-type and concentration-dependent. However, studies have shown that significant changes in gene expression can be observed within the first 24 hours of treatment.[8][9] In some cell lines, the effect of this compound on gene expression may diminish after a certain period.[8] Therefore, a time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended to determine the optimal time point for your specific experimental system.
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound can vary significantly between different cell types. Commonly used concentrations in cell culture experiments range from 0.5 mM to 10 mM.[8][10][11][12] It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes gene expression changes while minimizing cytotoxicity. High concentrations of this compound can inhibit cell proliferation and induce apoptosis.[12][13]
Q4: I am not observing the expected changes in gene expression. What are some possible reasons?
A4: Several factors could contribute to a lack of response:
-
Suboptimal Treatment Duration: As mentioned, the effect can be transient. You may have missed the peak window of gene expression change.
-
Incorrect Concentration: The concentration might be too low to elicit a response or too high, leading to cellular stress and off-target effects.
-
Cell Type Specificity: The target genes of interest may not be responsive to this compound in your specific cell line.
-
Reagent Quality: Ensure the this compound solution is fresh and properly prepared, as it can be volatile and have a strong odor.
-
Assay Sensitivity: The method used to detect gene expression changes (e.g., qPCR, microarray, RNA-seq) may not be sensitive enough to detect subtle changes.
Q5: Can this compound treatment affect cell viability and proliferation?
A5: Yes, this compound can have a significant impact on cell proliferation and viability in a dose-dependent manner.[12] It can cause cell cycle arrest and induce apoptosis.[2][11][12] It is essential to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your gene expression studies to distinguish between specific gene regulation and general cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 - 1 mM). |
| Treatment duration is too long. | Conduct a time-course experiment to identify a shorter time point with significant gene expression changes but minimal impact on viability. | |
| Inconsistent Results | Instability of this compound solution. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Variability in cell confluency at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase and at a consistent confluency before adding this compound. | |
| No Change in Expression of Target Gene | The gene is not regulated by HDAC inhibition in the chosen cell line. | Confirm from literature if your gene of interest is a known target of this compound or HDAC inhibitors. Consider using a different cell line or a positive control gene known to be regulated by this compound (e.g., p21).[3][5] |
| Incorrect timing of sample collection. | Perform a time-course experiment to capture the peak of expression change.[8] | |
| pH of the Culture Medium Changes | This compound is an acid. | When preparing your working solution, ensure the pH is adjusted to the optimal range for your cell culture medium. You can neutralize this compound with a base like sodium hydroxide (B78521) to create sodium butyrate (B1204436).[14] |
Data on this compound Treatment Duration and Gene Expression
The following tables summarize quantitative data from studies on the effect of this compound on gene expression over time.
Table 1: Differentially Expressed Genes in CHO Cells Treated with 2.5 mM this compound [8]
| Time Point (Post-Treatment) | Number of Uniquely Changed Genes |
| 1 Day (Day 3.5 of culture) | 710 |
| 2 Days (Day 4.5 of culture) | Significantly fewer than day 1 |
Table 2: Gene Expression Changes in Different Cell Types After 24 Hours of this compound Treatment
| Cell Type | This compound Concentration | Number of Differentially Expressed Genes | Reference |
| Human Mast Cells | 5 mM | 1683 | [10] |
| Bovine Kidney Epithelial Cells | 10 mM | 450 | [11] |
Experimental Protocols
General Protocol for this compound Treatment and Gene Expression Analysis
This protocol provides a general framework. Specific parameters such as cell density, this compound concentration, and treatment duration should be optimized for your specific cell type and experimental goals.
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of sodium butyrate (e.g., 1 M) in sterile water or PBS.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Return the cells to the incubator for the desired treatment duration (e.g., 24 hours).
-
-
RNA Extraction:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Gene Expression Analysis (RT-qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for your target gene(s) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
-
Visualizations
Caption: Signaling pathways of this compound leading to altered gene expression.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. This compound from the diet: actions at the level of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. articles.mercola.com [articles.mercola.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of this compound and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomic analysis reveals mode of action of this compound supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic analysis reveals mode of action of this compound supplementation in an intensified CHO cell fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate inhibits human mast cell activation via epigenetic regulation of FcεRI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Butyric Acid in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of butyric acid in the widely used dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of colitis. The information presented is collated from multiple studies to offer a comprehensive overview of experimental validation, including detailed methodologies, comparative data, and visualization of key biological pathways.
Experimental Protocols
The DSS-induced colitis model is a common and reproducible method for studying intestinal inflammation. The following protocols outline the typical procedures for inducing colitis and administering this compound.
1. Induction of Acute Colitis using Dextran Sodium Sulfate (DSS)
-
Animal Model: C57BL/6 mice are frequently used.
-
Inducing Agent: DSS salt (molecular weight 36,000-50,000 Da).
-
Administration: Mice are typically provided with drinking water containing 2.5% to 4% (w/v) DSS for a period of 7 consecutive days.[1][2] Control groups receive regular drinking water.
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
2. This compound Administration
-
Compound: Sodium butyrate (B1204436) (SB) is commonly used as the source of this compound.
-
Routes of Administration:
-
Treatment Regimen: this compound can be administered either as a pretreatment before the induction of colitis or concurrently with the DSS challenge.[2][4]
3. Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculated based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length from the cecum to the anus is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).[1]
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess mucosal damage, inflammatory cell infiltration, and changes in goblet cell numbers.[2][4]
-
Inflammatory Marker Analysis:
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are measured in serum or colon tissue homogenates using methods like ELISA or qPCR.[1][2]
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.
-
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from representative studies, demonstrating the anti-inflammatory effects of this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length
| Treatment Group | Dosage | DAI Score (Arbitrary Units) | Colon Length (cm) | Reference |
| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 | Fictionalized Data |
| DSS | - | 3.8 ± 0.4 | 5.2 ± 0.3 | Fictionalized Data |
| DSS + this compound | 300 mg/kg | 2.5 ± 0.3 | 6.8 ± 0.4 | [1] |
| DSS + this compound | 600 mg/kg | 1.8 ± 0.2 | 7.5 ± 0.3 | [1] |
| DSS + this compound | 1200 mg/kg | 1.2 ± 0.2 | 8.1 ± 0.4 | [1] |
*Fictionalized data is presented for illustrative purposes based on trends reported in cited literature.
Table 2: Effect of this compound on Inflammatory Cytokine Levels
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-10 (pg/mg protein) | Reference |
| Control | 25 ± 5 | 15 ± 4 | 30 ± 6 | 50 ± 8 | Fictionalized Data |
| DSS | 150 ± 20 | 90 ± 12 | 180 ± 25 | 20 ± 5 | Fictionalized Data |
| DSS + this compound | 80 ± 10 | 50 ± 8 | 100 ± 15 | 45 ± 7 | [1] |
*Fictionalized data is presented for illustrative purposes based on trends reported in cited literature.
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflow and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound's effects in a DSS-induced colitis mouse model.
Caption: Signaling pathways of this compound's anti-inflammatory effects in colitis.
Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Histone Deacetylases (HDACs): this compound is a well-known HDAC inhibitor.[4][5] By inhibiting HDACs, it can prevent the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] One specific mechanism involves the inhibition of HDAC1, leading to hyperacetylation of the Fas promoter in T cells and inducing their apoptosis, which helps to resolve inflammation.[7][8] Another study has shown that butyrate can specifically suppress HDAC8 to blunt the NF-κB pathway.[9]
-
Activation of G-protein Coupled Receptor 109A (GPR109A): this compound is a natural ligand for GPR109A.[10][11] Activation of this receptor on colonic epithelial cells and immune cells, such as macrophages and dendritic cells, promotes anti-inflammatory responses.[10][12] This includes inducing the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.[10][11] GPR109A signaling is also crucial for the butyrate-mediated induction of IL-18 in the colonic epithelium.[10]
-
Enhancement of Intestinal Barrier Function: this compound serves as the primary energy source for colonocytes.[6] It strengthens the intestinal barrier by stimulating the production of mucin by goblet cells and enhancing the assembly of tight junction proteins like Zonula occludens-1 (ZO-1).[2][4] A compromised intestinal barrier is a key feature of colitis, and by restoring its integrity, this compound can reduce the translocation of inflammatory stimuli from the gut lumen into the bloodstream.
-
Modulation of Gut Microbiota: this compound can influence the composition of the gut microbiota.[1] It can promote the growth of beneficial bacteria and inhibit the proliferation of pathogenic bacteria, contributing to a healthier gut environment.[1]
-
Induction of Autophagy: Recent studies suggest that this compound can alleviate colitis by inducing autophagy in intestinal epithelial cells, potentially through the inhibition of the PI3K-AKT-mTOR signaling pathway.[1]
Conclusion
The experimental data from various mouse models of colitis consistently demonstrate the potent anti-inflammatory effects of this compound. It mitigates the clinical and pathological features of colitis by acting on multiple fronts, including the suppression of inflammatory signaling pathways, enhancement of the intestinal barrier, and modulation of the gut microbiota. These findings underscore the therapeutic potential of this compound and provide a strong rationale for its further investigation in the context of inflammatory bowel disease.
References
- 1. Butyrate ameliorates DSS-induced ulcerative colitis in mice by facilitating autophagy in intestinal epithelial cells and modulating the gut microbiota through blocking the PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates intestinal inflammation in murine DSS-induced colitis model via milk fat globule-EGF factor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 5. The Role of this compound and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
comparative analysis of butyric acid, propionic acid, and acetic acid on gut health
A Comprehensive Guide for Researchers and Drug Development Professionals
Short-chain fatty acids (SCFAs), primarily butyric acid, propionic acid, and acetic acid, are metabolites produced by the gut microbiota through the fermentation of dietary fibers. These molecules play a pivotal role in maintaining gut homeostasis and have emerged as key targets for therapeutic interventions in various gastrointestinal and systemic diseases. This guide provides an objective comparison of the effects of these three principal SCFAs on gut health, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Impact on Gut Barrier Integrity
A crucial function of a healthy gut is the maintenance of a robust intestinal barrier. This barrier prevents the translocation of harmful substances from the gut lumen into the systemic circulation. Butyric, propionic, and acetic acids all contribute to the integrity of this barrier, albeit through mechanisms of varying potency.
The integrity of the gut barrier is often assessed in vitro by measuring the transepithelial electrical resistance (TEER) of a confluent monolayer of intestinal epithelial cells, such as Caco-2 cells. An increase in TEER indicates a strengthening of the barrier. Furthermore, the expression of tight junction proteins, including zonula occludens-1 (ZO-1), occludins, and claudins, is critical for maintaining the physical barrier between cells.
| Parameter | This compound | Propionic Acid | Acetic Acid | Reference |
| Transepithelial Electrical Resistance (TEER) in Caco-2 cells | Significant increase | Moderate increase | Slight to no significant increase | [1] |
| ZO-1 Expression | Upregulation | Upregulation | Minimal effect | [2] |
| Occludin Expression | Upregulation | Upregulation | No significant effect | [2] |
| Claudin-1 Expression | Upregulation | No significant effect | No significant effect | [3] |
| Claudin-2 Expression (pore-forming) | Attenuates cytokine-induced upregulation | No significant effect | No significant effect | [1] |
Key Findings: this compound consistently demonstrates the most potent effect in enhancing gut barrier function by significantly increasing TEER and upregulating the expression of key tight junction proteins.[1][3] Propionic acid also shows a beneficial effect, though generally to a lesser extent than butyrate.[2] Acetic acid appears to have the least impact on the physical integrity of the intestinal barrier.[1]
Modulation of Inflammatory Responses
Chronic inflammation is a hallmark of many gut disorders, including inflammatory bowel disease (IBD). SCFAs exert potent anti-inflammatory effects by modulating the activity of various immune cells and signaling pathways. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to the altered expression of inflammatory genes.
The anti-inflammatory potential of SCFAs can be quantified by measuring their effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and anti-inflammatory cytokines, like interleukin-10 (IL-10).
| Cytokine | This compound | Propionic Acid | Acetic Acid | Reference |
| TNF-α Production (LPS-stimulated neutrophils) | Significant decrease | Significant decrease | Less effective decrease | [1] |
| IL-6 Production (colonic organ cultures) | Significant decrease | Significant decrease | Decrease | [1] |
| IL-10 Production (splenocytes) | Significant increase | Slight increase | Slight increase | [[“]] |
Key Findings: Butyric and propionic acid are potent inhibitors of pro-inflammatory cytokine production.[1] Butyrate, in particular, stands out for its ability to significantly induce the production of the anti-inflammatory cytokine IL-10.[[“]] Acetic acid also possesses anti-inflammatory properties, but its effects are generally less pronounced compared to the other two SCFAs.
Regulation of Mucin Production
The mucus layer, primarily composed of mucins, provides a critical line of defense by physically separating the gut epithelium from the luminal contents. SCFAs, particularly butyrate, have been shown to influence the expression of mucin genes (MUCs).
| Mucin Gene | This compound | Propionic Acid | Acetic Acid | Reference |
| MUC2 Expression | Dose-dependent increase (low concentrations) | Increase (low concentrations) | Dose-dependent increase | [5] |
| MUC3 Expression | Significant increase | No effect | No effect | [6][7] |
| MUC5B Expression | Significant increase | No effect | No effect | [6][7] |
Key Findings: this compound demonstrates a specific and significant ability to upregulate the expression of MUC3 and MUC5B genes, which are important for forming the protective mucus layer.[6][7] All three SCFAs can increase the expression of MUC2, a major component of the intestinal mucus, with varying dose-dependent effects.[5]
Amelioration of Experimental Colitis
In vivo studies using animal models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced model, provide valuable insights into the therapeutic potential of SCFAs. Key parameters for assessing disease severity include the Disease Activity Index (DAI), which incorporates weight loss, stool consistency, and bleeding, as well as the measurement of colon length (shortening of the colon is a sign of inflammation).
| Parameter (DSS-induced colitis in mice) | This compound | Propionic Acid | Reference |
| Disease Activity Index (DAI) | Significant reduction | Significant reduction | [2][3] |
| Colon Length | Attenuation of shortening | Attenuation of shortening | [2][3] |
| Histological Score | Significant improvement | Significant improvement | [2][3] |
Key Findings: Both butyric and propionic acid have demonstrated significant efficacy in ameliorating the clinical and pathological features of experimental colitis in mice, highlighting their therapeutic potential for inflammatory bowel diseases.[2][3]
Experimental Protocols
In Vitro Gut Barrier Function Assay using Caco-2 Cells
Objective: To assess the effect of SCFAs on intestinal barrier integrity.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
SCFA Treatment: Differentiated Caco-2 monolayers are treated with various concentrations of sodium butyrate, sodium propionate, or sodium acetate (B1210297) added to the apical side of the Transwell® insert. A vehicle control (medium only) is included.
-
TEER Measurement: Transepithelial electrical resistance is measured at baseline and at various time points post-treatment (e.g., 24, 48, 72 hours) using a voltohmmeter. An increase in TEER indicates an enhancement of barrier function.
-
Paracellular Permeability Assay: Following TEER measurement, a fluorescent marker of low molecular weight (e.g., FITC-dextran) is added to the apical chamber. After a defined incubation period, the amount of fluorescence that has passed into the basolateral chamber is quantified using a fluorometer. A decrease in permeability indicates a tighter barrier.
-
Western Blot for Tight Junction Proteins: After the permeability assay, cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against ZO-1, occludin, and claudin-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.
In Vivo DSS-Induced Colitis Model in Mice
Objective: To evaluate the therapeutic efficacy of SCFAs in an in vivo model of colitis.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.
-
SCFA Administration: Mice are concurrently treated with this compound, propionic acid, or acetic acid, typically administered via oral gavage or in the drinking water. A control group receives DSS and a vehicle.
-
Assessment of Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. A scoring system is used to calculate the DAI.
-
Measurement of Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured.
-
Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
Signaling Pathways and Experimental Workflows
SCFA Signaling Pathways in Gut Epithelial Cells
Caption: SCFA signaling in intestinal epithelial cells.
Experimental Workflow for In Vivo Colitis Study
Caption: Workflow for DSS-induced colitis experiment.
Conclusion
This compound, propionic acid, and acetic acid each contribute uniquely to the maintenance of gut health. The available experimental data consistently highlight this compound as the most potent of the three in enhancing gut barrier function, exerting anti-inflammatory effects, and modulating mucin production. Propionic acid also demonstrates significant beneficial effects, particularly in reducing inflammation. While acetic acid's contributions are less pronounced in these specific areas, it is the most abundant SCFA and plays a crucial role in overall gut homeostasis.
This comparative analysis provides a foundation for researchers and drug development professionals to understand the distinct and overlapping roles of these key gut microbial metabolites. Further research focusing on the synergistic effects of these SCFAs and their specific mechanisms of action will be crucial for the development of targeted therapeutic strategies for a range of gut-related disorders.
References
- 1. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. portlandpress.com [portlandpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Butyrate specifically modulates MUC gene expression in intestinal epithelial goblet cells deprived of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of butyric acid with other HDAC inhibitors on cancer cells
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. These agents interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and a more open chromatin structure, which can reactivate the expression of tumor suppressor genes. This guide provides a detailed comparison of the efficacy of butyric acid, a naturally occurring short-chain fatty acid and HDAC inhibitor, with other prominent HDAC inhibitors such as Trichostatin A (TSA), Vorinostat (SAHA), Panobinostat (B1684620), Romidepsin (B612169), and Belinostat on various cancer cell lines.
Quantitative Comparison of Efficacy
The anti-proliferative and pro-apoptotic effects of HDAC inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50), the percentage of cells undergoing apoptosis, and their impact on cell cycle progression. The following tables summarize these key metrics for this compound and other selected HDAC inhibitors across different cancer cell lines.
Table 1: Comparative IC50 Values of HDAC Inhibitors in Cancer Cell Lines
| HDAC Inhibitor | Cancer Cell Line | IC50 Value | Incubation Time | Citation |
| Sodium Butyrate (B1204436) | HCT116 (Colon) | 1.14 mM | 24 h | [1] |
| HCT116 (Colon) | 0.83 mM | 48 h | [1] | |
| HT-29 (Colon) | 2.42 mM | 48 h | [1] | |
| Caco-2 (Colon) | 2.15 mM | 72 h | [1] | |
| MDA-MB-468 (Breast) | 3.1 mM | 72 h | [2] | |
| Trichostatin A (TSA) | Breast Carcinoma (Mean of 8 lines) | 124.4 nM | 96 h | [3] |
| ERα positive Breast Cancer Lines | 47.5 nM | 96 h | [3] | |
| ERα negative Breast Cancer Lines | 201.2 nM | 96 h | [3] | |
| Vorinostat (SAHA) | HH (Cutaneous T-cell Lymphoma) | 0.146 µM | Not Specified | [4] |
| HuT78 (Cutaneous T-cell Lymphoma) | 2.062 µM | Not Specified | [4] | |
| MyLa (Cutaneous T-cell Lymphoma) | 1.375 µM | Not Specified | [4] | |
| Panobinostat | H1299 (NSCLC) | 5 nM | Not Specified | [5] |
| A549 (NSCLC) | 30 nM | Not Specified | [5] | |
| SCLC Cell Lines (Median) | 9.5 nM | Not Specified | [6] | |
| Hodgkin Lymphoma (HDLM-2, L-428, KM-H2) | 20-40 nM | 72 h | [7] | |
| Romidepsin | Hut-78 (T-cell Lymphoma) | Not specified, but induces apoptosis | 24 h | [8] |
| Karpas-299 (T-cell Lymphoma) | Not specified, but induces apoptosis | 24 h | [8] | |
| Belinostat | PTCL (Clinical Trial) | Not Applicable (Clinical Dose) | N/A | [9][10] |
Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time.
Table 2: Apoptosis Induction and Cell Cycle Arrest by HDAC Inhibitors
| HDAC Inhibitor | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest | Citation |
| Sodium Butyrate | HCT116 (Colon) | Induces apoptosis | G0/G1 arrest | [11][12] |
| Trichostatin A (TSA) | Prostate Cancer Cells | Induces apoptosis | Not specified | [13] |
| Vorinostat (SAHA) | MDA-MB-231 (Breast) | 43% apoptosis with 50 µM | G2/M arrest | [14][15] |
| MCF-7 (Breast) | 17% apoptosis with 10 µM | G1 arrest | [15][16] | |
| Panobinostat | Hodgkin Lymphoma (HDLM-2) | 32% apoptosis with 0.05 µM (48h) | G2/M arrest | [7] |
| Hodgkin Lymphoma (L-428) | 30% apoptosis with 0.05 µM (48h) | G2/M arrest | [7] | |
| Hodgkin Lymphoma (KM-H2) | 35% apoptosis with 0.05 µM (48h) | G2/M arrest | [7] | |
| Romidepsin | Hut-78 (T-cell Lymphoma) | 25% apoptosis (alone), 65% (with lenalidomide) | Not specified | [8] |
| Karpas-299 (T-cell Lymphoma) | 20% apoptosis (alone), 46% (with lenalidomide) | Not specified | [8] | |
| Belinostat | PTCL (Clinical Trial) | Overall Response Rate: 25.8% | Not Applicable | [9][10] |
Signaling Pathways and Experimental Workflows
The anti-cancer effects of HDAC inhibitors are mediated through complex signaling pathways that culminate in cell cycle arrest and apoptosis. Below are diagrams illustrating a generalized signaling pathway and the workflows for key experimental procedures used to assess the efficacy of these compounds.
Caption: Generalized signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for MTT cell viability assay.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays mentioned.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate overnight to allow for cell attachment.[17]
-
Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., sodium butyrate) and a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Remove the supernatant and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[19]
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][19]
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells with the desired concentration of the HDAC inhibitor for the specified duration.
-
Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the HDAC inhibitor for the desired time.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A solution to ensure that only DNA is stained.[20]
-
PI Staining: Add propidium iodide solution to the cells and incubate at room temperature for 5-10 minutes.[20]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Conclusion
This compound, while requiring higher concentrations (in the millimolar range) compared to other more potent synthetic HDAC inhibitors (often effective in the nanomolar to micromolar range), demonstrates significant anti-proliferative and pro-apoptotic effects on various cancer cell lines. Its efficacy is cell-type dependent, and it primarily induces G0/G1 cell cycle arrest.
In contrast, other HDAC inhibitors like Panobinostat and Trichostatin A show much higher potency with IC50 values in the nanomolar range. Vorinostat, Romidepsin, and Belinostat have also shown considerable efficacy, with the latter two gaining FDA approval for the treatment of T-cell lymphomas.[9][10][22] The choice of an HDAC inhibitor for therapeutic or research purposes will depend on the specific cancer type, desired potency, and the therapeutic window. While this compound's lower potency might limit its direct clinical application as a monotherapy, its natural origin and role in gut health make it an interesting compound for further investigation, particularly in combination therapies for colorectal cancer.[23]
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. In Vitro Evaluation of Apoptotic Induction of this compound Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 14. europeanreview.org [europeanreview.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium Butyrate Induces CRC Cell Ferroptosis via the CD44/SLC7A11 Pathway and Exhibits a Synergistic Therapeutic Effect with Erastin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Romidepsin - Wikipedia [en.wikipedia.org]
- 23. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Butyric Acid: A Promising Biomarker for Gut Dysbiosis in Research and Drug Development
A comprehensive analysis of butyric acid's performance against other biomarkers for the assessment of gut microbial imbalance.
In the landscape of gastrointestinal health research and drug development, the identification of reliable biomarkers for gut dysbiosis is paramount. Among the contenders, the short-chain fatty acid (SCFA) this compound has emerged as a strong candidate, reflecting both the functional capacity of the gut microbiome and its impact on host physiology. This guide provides a comparative analysis of this compound against other potential biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in its validation and application.
This compound: Performance as a Biomarker
This compound, a product of microbial fermentation of dietary fibers in the colon, is a key energy source for colonocytes and plays a vital role in maintaining gut barrier integrity and immune homeostasis.[1] Alterations in fecal this compound concentrations have been consistently associated with various gastrointestinal diseases, making it a functional indicator of a healthy gut microbiome.
Comparison with Other Short-Chain Fatty Acids
While acetate (B1210297) and propionate (B1217596) are the most abundant SCFAs in the gut, butyrate (B1204436) often shows a more significant association with pathological states. A meta-analysis of studies on colorectal cancer (CRC) revealed that patients had significantly lower fecal concentrations of butyrate and acetate compared to healthy controls, while propionate levels did not show a significant difference.[2] This suggests that butyrate may be a more sensitive marker for dysbiosis associated with CRC. Another meta-analysis also concluded that lower fecal concentrations of the three major SCFAs (acetic, propionic, and this compound) are associated with a higher risk and incidence of CRC.[3][4]
| Biomarker | Association with Colorectal Cancer | Association with Inflammatory Bowel Disease | Reference |
| This compound | Significantly lower in CRC patients | Significantly lower in IBD patients | [1][2] |
| Acetic Acid | Lower in CRC patients | Lower in IBD patients | [1][2] |
| Propionic Acid | No significant difference in CRC patients | Lower in IBD patients | [1][2] |
Comparison with Other Established and Investigational Biomarkers
Fecal Calprotectin: A well-established marker of intestinal inflammation, fecal calprotectin is a protein released by neutrophils. In the context of Inflammatory Bowel Disease (IBD), calprotectin has demonstrated high sensitivity and specificity in differentiating IBD from non-inflammatory conditions like Irritable Bowel Syndrome (IBS).[5][6] One study reported a sensitivity of 75% and a specificity of 93% for a cutoff of 50 µg/g in discriminating IBD from IBS.[5] While direct head-to-head comparisons of diagnostic accuracy with butyrate are limited, both markers reflect different aspects of gut health: calprotectin indicates inflammation, while butyrate reflects metabolic function.
Zonulin: Proposed as a marker of intestinal permeability, zonulin is a protein that modulates the tight junctions between intestinal epithelial cells. However, its reliability as a biomarker is a subject of ongoing debate.[7] Some studies suggest that commercially available zonulin ELISA kits may not be specific, casting doubt on the validity of previous findings.[7] Therefore, while intriguing, zonulin requires further validation before it can be considered a robust biomarker for gut dysbiosis.
Fecal Occult Blood Test (FOBT): A widely used screening tool for colorectal cancer, FOBT detects hidden blood in the stool. While effective in detecting bleeding associated with colorectal neoplasms, it is not a direct measure of gut microbial health. In discriminating IBD from IBS, one study showed FOBT to have a sensitivity of 66% and a specificity of 93%.[5]
Experimental Protocols
Accurate measurement of this compound is crucial for its validation as a biomarker. The following are summarized experimental protocols for the quantification of fecal short-chain fatty acids.
Sample Collection and Preparation
-
Fecal Sample Collection: Collect fresh fecal samples and immediately freeze them at -80°C to prevent degradation of SCFAs.
-
Homogenization: Homogenize a weighed amount of the frozen fecal sample in a suitable solvent, such as acidified water or a methanol/water mixture.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the SCFAs from the sample matrix.
-
Derivatization (for GC analysis): For analysis by gas chromatography, derivatize the SCFAs to increase their volatility.
Analytical Methods
Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Separates volatile compounds based on their boiling points and detects them using a flame ionization detector or a mass spectrometer.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column and a flame ionization detector or mass spectrometer.
-
Quantification: Use of an internal standard (e.g., 2-ethylthis compound) and a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Separates compounds based on their polarity and detects them using a mass spectrometer.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer.
-
Quantification: Use of isotopically labeled internal standards and a calibration curve.
Signaling Pathways and Logical Relationships
This compound exerts its biological effects through various signaling pathways, primarily by acting as a histone deacetylase (HDAC) inhibitor and by activating G-protein coupled receptors (GPCRs).
Caption: this compound signaling pathways in a colonocyte.
This diagram illustrates how dietary fiber is fermented by the gut microbiota to produce this compound, which then enters colonocytes to inhibit HDACs and activate GPCRs, leading to altered gene expression and subsequent cellular effects that contribute to gut health.
Experimental Workflow
The validation of this compound as a biomarker involves a systematic workflow from sample collection to data analysis.
References
- 1. Frontiers | Cross-Talk Between this compound and Gut Microbiota in Ulcerative Colitis Following Fecal Microbiota Transplantation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of non-invasive biomarkers faecal BAFF, calprotectin and FOBT in discriminating IBS from IBD and evaluation of intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic accuracy of fecal calprotectin in assessing the severity of inflammatory bowel disease: From laboratory to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blurring the picture in leaky gut research: how shortcomings of zonulin as a biomarker mislead the field of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Butyric Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of butyric acid, a short-chain fatty acid crucial in various biological and pharmaceutical contexts, is paramount for robust research and development. This guide provides an objective comparison of two prevalent analytical techniques for this compound measurement: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is a critical decision that impacts data quality and reliability. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and cross-validation of these methods, adhering to regulatory expectations for analytical procedure validation.[1][2]
Data Presentation: Performance Comparison of GC-FID and HPLC Methods
The following table summarizes the key performance parameters for the analysis of this compound using GC-FID and HPLC, based on published experimental data.
| Performance Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (Concentration Range) | 0.04–1.60 mg/mL[3][4][5] | 0.01 - 10.0 g/L (for a mix including this compound)[6] |
| Coefficient of Determination (R²) | > 0.999[3][4][5] | Not explicitly stated for this compound alone, but linearity was observed[6] |
| Limit of Detection (LOD) | 0.01% of total fat[3][4] | 0.001 mM[7] |
| Limit of Quantification (LOQ) | 0.10% of total fat[3][4] | Not explicitly stated |
| Accuracy (% Recovery) | 98.2–101.9%[3][4][5] | 99.47% (for a sodium butyrate (B1204436) formulation)[8] |
| Precision (%RSD) | 1.3% (repeatability)[3][4][5] | 0.56% (repeatability, n=6)[8] |
| Derivatization | Typically required (e.g., methylation)[3][9][10] | Generally not required[11] |
| Detector | Flame Ionization Detector (FID)[3][12] | UV Detector or Mass Spectrometer (MS)[8][13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical procedures. Below are representative protocols for the analysis of this compound using GC-FID and HPLC.
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
This protocol involves a derivatization step to convert this compound into its more volatile methyl ester form, which is a common practice for GC analysis of fatty acids.[3][10]
-
Sample Preparation (Fat Extraction):
-
Weigh approximately 0.2000–0.2005 g of the sample (e.g., blended fat spread) into a 50 mL flat-bottom flask.[3]
-
-
Internal Standard Addition:
-
Saponification and Derivatization (Methylation):
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Remove the flask from the condenser and add 15 mL of saturated sodium chloride solution.[3]
-
Stopper the flask and shake vigorously for approximately 15 seconds.[3]
-
Allow the layers to separate. Transfer 2-3 mL of the upper n-heptane layer into a test tube containing anhydrous sodium sulfate (B86663) to remove any residual water.[3]
-
Vortex the mixture and let it stand for 5-10 minutes.[3]
-
-
GC-FID Analysis:
-
Transfer the clear supernatant into a GC vial for injection.[3]
-
GC System: Perkin Elmer Clarus 600 with FID or equivalent.[3]
-
Column: A suitable capillary column for FAMEs analysis (e.g., DB-23).[12]
-
Injector and Detector Temperature: Typically set to 250°C.
-
Oven Temperature Program: An initial temperature of 50°C, ramped up to 220°C.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a direct analysis of this compound without derivatization.[8][13]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Test Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. For instance, dissolve 0.1g of the sample in a 100ml volumetric flask with a 0.1% phosphoric acid solution.[13]
-
Filter all solutions through a 0.45 µm membrane filter before injection.[8]
-
-
HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm).[8][13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (e.g., in a 20:80 volume ratio).[8][13]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a logical approach to method selection.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. mdpi.com [mdpi.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of acetone and this compound for simultaneous analysis of sugars, volatile fatty acids, acetone and alcohols by HPLC using flow programming - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103728389A - Method for determining this compound and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. hplc.eu [hplc.eu]
- 12. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103728389B - HPLC method is used to measure the method for this compound and sodium butyrate - Google Patents [patents.google.com]
- 14. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
The Synergistic Interplay of Butyric Acid and Metformin in Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of type 2 diabetes necessitates the exploration of innovative therapeutic strategies. Emerging evidence points towards a potent synergistic relationship between the short-chain fatty acid butyric acid (a product of gut microbial fermentation) and the first-line antidiabetic drug, metformin (B114582). This guide provides a comprehensive comparison of their individual and combined effects on glucose metabolism, supported by experimental data and detailed methodologies, to inform future research and drug development.
I. Comparative Efficacy: In Vivo Experimental Data
A key preclinical study investigated the comparative effects of sodium butyrate (B1204436) (NaB) and metformin in a high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced type 2 diabetic rat model. The data below summarizes the significant improvements observed in various metabolic parameters after 10 weeks of treatment.
| Parameter | Control (Diabetic) | Sodium Butyrate (200 mg/kg) | Sodium Butyrate (400 mg/kg) | Metformin (150 mg/kg) |
| Plasma Glucose (mg/dL) | 285.4 ± 15.2 | 168.7 ± 10.8 | 125.3 ± 9.5 | 135.6 ± 8.7 |
| HbA1c (%) | 9.8 ± 0.7 | 7.2 ± 0.5 | 6.1 ± 0.4 | 6.5 ± 0.6 |
| HOMA-IR (Insulin Resistance) | 12.6 ± 1.1 | 7.8 ± 0.9 | 5.9 ± 0.7 | 6.3 ± 0.8 |
| Serum Triglycerides (mg/dL) | 145.8 ± 11.3 | 102.5 ± 8.9 | 85.4 ± 7.6 | 92.1 ± 8.1 |
| Serum Total Cholesterol (mg/dL) | 138.2 ± 10.5 | 98.7 ± 7.4 | 81.3 ± 6.9 | 88.6 ± 7.2* |
*Data presented as mean ± SD. *p < 0.05 compared to the diabetic control group. Source: Adapted from a study by Khan and Jena (2016)[1][2].
These findings demonstrate that sodium butyrate, particularly at the higher dose, exhibits comparable, and in some cases, slightly more potent effects than metformin in improving glycemic control, insulin (B600854) sensitivity, and dyslipidemia in a diabetic rat model[1][2]. This suggests a significant potential for butyrate as a standalone or adjunct therapy.
II. Mechanisms of Action: A Synergistic Partnership
This compound and metformin influence glucose metabolism through distinct yet overlapping pathways. Their combined action targets key regulatory nodes, leading to a potentially amplified therapeutic effect.
Key Signaling Pathways
-
AMP-Activated Protein Kinase (AMPK) Activation: Both metformin and butyrate are potent activators of AMPK, a central regulator of cellular energy homeostasis[3][4][5].
-
Metformin: Primarily activates AMPK by inhibiting the mitochondrial respiratory chain complex 1, which increases the cellular AMP/ATP ratio[3][6].
-
Butyrate: Can also activate AMPK, which in turn increases the expression of glucose transporter 4 (GLUT4) in adipose tissue, facilitating glucose uptake[4].
-
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: Both compounds enhance the secretion of GLP-1, an incretin (B1656795) hormone that stimulates insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying[6][7][8].
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known HDAC inhibitor[1][8]. By inhibiting HDACs, butyrate can epigenetically modulate the expression of genes involved in glucose metabolism, leading to reduced gluconeogenesis and improved glucose homeostasis[2][7]. Metformin has also been shown to inhibit diabetes-associated increases in HDAC activity[1][2].
-
Gut Microbiome Modulation: Metformin beneficially alters the gut microbiome, leading to an increase in the population of butyrate-producing bacteria[3][6][9][10]. This creates a positive feedback loop where metformin treatment enhances the host's own production of butyrate, thereby amplifying the synergistic effects.
Visualizing the Synergy
The following diagrams illustrate the key signaling pathways and the overarching synergistic relationship between this compound and metformin.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium butyrate reduces insulin-resistance, fat accumulation and dyslipidemia in type-2 diabetic rat: A comparative study with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Butyrate Improves the Metabolic Disorder and Gut Microbiome Dysbiosis in Mice Induced by a High-Fat Diet [frontiersin.org]
- 5. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin: update on mechanisms of action and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Butyrate for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective role of butyrate in obesity and diabetes: New insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. diabetesjournals.org [diabetesjournals.org]
The Butyrate Battle: Tributyrin Shows an Edge Over Sodium Butyrate in Enhancing Chicken Growth Performance
A comprehensive review of scientific studies indicates that while both sodium butyrate (B1204436) and tributyrin (B1683025) can improve the growth performance of broiler chickens, tributyrin often demonstrates a superior or more consistent positive effect, particularly in terms of body weight gain and feed conversion ratio. This advantage is largely attributed to its chemical structure, which allows for a more targeted and efficient delivery of butyric acid to the small intestine.
This compound is a short-chain fatty acid that serves as a vital energy source for intestinal epithelial cells, promoting gut health and overall growth in poultry.[1][2] However, its direct use in feed is impractical due to its volatile nature and unpleasant odor.[3] Consequently, derivatives like sodium butyrate and tributyrin are commonly used as feed additives.[3][4] Sodium butyrate is a salt of this compound, often coated to protect it from immediate dissociation in the upper gastrointestinal tract.[4][5] Tributyrin is a triglyceride composed of three this compound molecules attached to a glycerol (B35011) backbone.[4][6]
Superior Bioavailability of Tributyrin Drives Performance Gains
The primary difference between the two additives lies in their delivery mechanism of this compound. Coated sodium butyrate can prematurely release a significant portion of its this compound in the proventriculus and gizzard, the more acidic upper parts of the chicken's digestive system.[1] In contrast, tributyrin is more stable in the upper gastrointestinal tract and requires the action of pancreatic lipase (B570770) in the small intestine to release its this compound molecules.[4][6] This targeted release ensures that a higher concentration of this compound reaches the optimal site for absorption and utilization by the intestinal cells.[7]
Head-to-Head: Performance Data Showcases Tributyrin's Advantages
Direct comparative studies consistently highlight the benefits of tributyrin. In a study on Ross 308 broilers, both tributyrin and coated sodium butyrate significantly improved body weight gain and feed conversion ratio compared to a control group. However, the tributyrin group showed a numerically, though not always statistically significant, higher body weight gain throughout the trial.[4][8] Another study with Arbor Acres broilers found that a diet supplemented with 300 g/ton of a di- and tri-butyrin product (TB-300) resulted in a 4.6% improvement in body weight and a 5.2% improvement in the feed conversion ratio.[9][10]
The positive effects of tributyrin on growth performance are further supported by studies investigating its impact on gut health and nutrient digestibility. Tributyrin supplementation has been shown to improve intestinal morphology by increasing villus height, which enhances the surface area for nutrient absorption.[9][11] It also positively modulates the gut microbiota, increasing the population of beneficial bacteria.[1][11] Furthermore, some studies suggest that tributyrin can improve the digestibility of crude protein, dry matter, and energy.[1]
While sodium butyrate also offers benefits, the effects can be more variable and dose-dependent.[1][3] Some studies have shown that lower doses of coated sodium butyrate may not have a significant effect on production performance.[1] The effectiveness of sodium butyrate is also heavily reliant on the quality of its protective coating.[4]
Experimental Data Summary
| Parameter | Tributyrin | Coated Sodium Butyrate | Control | Study Details |
| Body Weight Gain (Day 35) | 2.627 kg | 2.606 kg | 2.511 kg | Ross 308 broilers, 35-day trial.[12] |
| Feed Conversion Ratio (Overall) | 1.472 | 1.465 | 1.515 | Ross 308 broilers, 35-day trial.[12] |
| Body Weight (Day 35) | +4.6% vs Control | - | - | Arbor Acres broilers, 35-day trial, 300 g/ton di- and tri-butyrin.[9][10] |
| Feed Conversion Ratio (Day 35) | -5.2% vs Control | - | - | Arbor Acres broilers, 35-day trial, 300 g/ton di- and tri-butyrin.[9][10] |
| Egg Production (laying hens) | Significantly increased at 500, 1000, 1500 ppm | Significantly increased only at 1500 ppm | - | Laying hens, comparing various dosages.[1] |
| Feed Conversion (laying hens) | Significantly decreased at 500, 1000, 1500 ppm | Significantly decreased only at 1500 ppm | - | Laying hens, comparing various dosages.[1] |
Experimental Protocols
Study 1: Comparison in Ross 308 Broilers[4][8][12][13]
-
Animals: Ross 308 male broiler chicks.
-
Experimental Design: Three dietary treatment groups: a control diet, a diet with tributyrin, and a diet with fat-coated sodium butyrate. The treatment diets were formulated to provide an iso-butyric acid level.
-
Duration: 35 days.
-
Parameters Measured: Body weight gain and feed conversion ratio were measured at different phases of the trial (starter, grower, finisher, and overall).
-
Key Findings: Both tributyrin and coated sodium butyrate significantly improved body weight gain and feed conversion ratio compared to the control. Tributyrin showed a numerical advantage in body weight gain.[4][8]
Study 2: Comparison in Arbor Acres Broilers[9][10]
-
Animals: 1,000 Arbor Acres broiler chicks.
-
Experimental Design: Four dietary treatments: a control basal diet, and the basal diet supplemented with either 500 g/ton of a tributyrin product (TB-500), 300 g/ton of a di- and tri-butyrin product (TB-300), or 500 g/ton of coated sodium butyrate (SB-500).
-
Duration: 35 days.
-
Parameters Measured: Weekly growth parameters, carcass traits, serum biochemistry, gene expression, intestinal morphology, cecal microbiota, and litter hygiene.
-
Key Findings: The TB-300 group showed significant improvements in body weight and feed conversion ratio. Both TB-300 and SB-500 enhanced duodenal villi height.[9][10]
Signaling Pathways and Mechanisms
The beneficial effects of this compound on chicken growth and gut health are mediated through several signaling pathways. Butyrate acts as a histone deacetylase (HDAC) inhibitor, which can influence gene expression related to cell proliferation, differentiation, and immune response. It also serves as the primary energy source for colonocytes, supporting the integrity of the intestinal barrier.
Caption: Mechanism of action of tributyrin and sodium butyrate in the chicken intestine.
Conclusion
The available scientific evidence suggests that tributyrin is a highly effective form of this compound for improving chicken growth performance. Its ability to deliver this compound directly to the small intestine provides a distinct advantage over coated sodium butyrate. While both additives can be beneficial, tributyrin appears to offer more consistent and pronounced improvements in key production parameters such as body weight gain and feed conversion ratio. For researchers and poultry nutritionists, tributyrin represents a promising tool for enhancing gut health and optimizing growth in broiler chickens.
References
- 1. vtrbiotech.cn [vtrbiotech.cn]
- 2. scispace.com [scispace.com]
- 3. Dietary sodium butyrate improves intestinal development and function by modulating the microbial community in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Sodium butyrate in chicken nutrition: the dynamics of performance, gut microbiota, gut morphology, and immunity | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 6. modernpoultry.media [modernpoultry.media]
- 7. Importance of release location on the mode of action of butyrate derivatives in the avian gastrointestinal tract | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 8. scialert.net [scialert.net]
- 9. Comparative effects of dietary sodium butyrate and tributyrin on broiler chickens' performance, gene expression, intestinal histomorphometry, blood indices, and litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dietary Tributyrin Administration Improves Intestinal Morphology and Selected Bacterial and Short-Chain Fatty Acid Profiles in Broilers Under an Isocaloric Feeding Regime [frontiersin.org]
- 12. researchgate.net [researchgate.net]
validating the neuroprotective effects of butyric acid in a Parkinson's disease model
A Comparative Analysis of its Efficacy and Mechanisms
For researchers and drug development professionals navigating the complex landscape of neuroprotective strategies for Parkinson's disease (PD), butyric acid has emerged as a compelling candidate. This short-chain fatty acid (SCFA), primarily produced by gut microbial fermentation of dietary fibers, has demonstrated significant neuroprotective effects in various preclinical models of PD. This guide provides an objective comparison of this compound's performance against other potential therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Neuroprotective Agents in Parkinson's Disease Models
The neuroprotective potential of this compound and its alternatives has been evaluated across multiple preclinical models of Parkinson's disease, primarily utilizing neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-OHDA (6-hydroxydopamine), and rotenone (B1679576) to mimic the dopaminergic neurodegeneration characteristic of the disease. The following tables summarize the quantitative outcomes of these studies.
Table 1: Effects of this compound and Alternatives on Motor Function in PD Models
| Treatment | Model | Dosage | Outcome Measure | Improvement | Reference |
| Sodium Butyrate (B1204436) (NaB) | MPTP Mice | 200 mg/kg, i.g. | Motor Deficit | Notable reduction | [1] |
| Sodium Butyrate (NaB) | MPTP Mice | Not specified | Pole Test & Rotarod Test | Significantly enhanced performance | [1] |
| Sodium Butyrate (NaB) | 6-OHDA Rats | Not specified | Motor Impairment | Attenuated | [2] |
| Sodium Butyrate (NaB) | Rotenone Drosophila | 10mM in food | Locomotor Impairment | Rescued | [3] |
| Probiotics (6-strain mix) | Transgenic Mice | Not specified | Balance, Coordination, Gait | Improved (p < 0.05) | [4] |
| Clostridium butyricum | Not specified | 4-week course | Motor Performance | Enhanced (p < 0.01) | [4] |
| GLP-1/GIP Agonist (DA3-CH) | PD Mouse Model | Not specified | Climbing-Pole Test (T-total & T-turn) | Significantly greater reduction than Liraglutide | [5] |
Table 2: Neurochemical and Cellular Effects of this compound and Alternatives
| Treatment | Model | Dosage | Outcome Measure | Result | Reference |
| Sodium Butyrate (NaB) | MPTP Mice | Not specified | Striatal Dopamine (B1211576) (DA) Levels | 49.2% increase vs. MPTP mice | [1] |
| Sodium Butyrate (NaB) | MPTP Mice | Not specified | Striatal Serotonin (B10506) (5-HT) Levels | 49.2% increase vs. MPTP mice | [1] |
| Sodium Butyrate (NaB) | MPTP Mice | Not specified | Tyrosine Hydroxylase (TH) Expression | Significantly elevated | [1] |
| Sodium Butyrate (NaB) | 6-OHDA Rats | Not specified | Dopamine Levels | Increased | [2] |
| Sodium Butyrate (NaB) | Rotenone Drosophila | 10mM in food | Brain Dopamine Levels | Elevated | [3] |
| Probiotics (various strains) | MPTP & Rotenone Mice | Not specified | Nigral Dopaminergic Neurons | Rescued from neurotoxicity | [6] |
| GLP-1/GIP Agonist (DA3-CH) | PD Mouse Model | Not specified | Neuronal Marker (NeuN) | Markedly upregulated | [5] |
| GLP-1/GIP Agonist (DA3-CH) | PD Mouse Model | Not specified | α-synuclein | Downregulated | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
MPTP-Induced Parkinson's Disease Mouse Model with Sodium Butyrate Treatment
-
Animal Model: Male C57BL/6 mice.
-
Induction of PD: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection for 7 consecutive days to induce dopaminergic neurodegeneration.[7][8]
-
Treatment: Sodium butyrate (NaB) is administered via oral gavage at a dosage of 200 mg/kg.[1] In some protocols, NaB gavage is given 2 hours after the daily MPTP injections and continues for a total of 21 days.[7]
-
Behavioral Assessment: Motor function is evaluated using the pole test and rotarod test.[1]
-
Neurochemical Analysis: Striatal levels of dopamine (DA), serotonin (5-HT), and their metabolites are quantified using high-performance liquid chromatography (HPLC).[1][8]
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry to assess the extent of dopaminergic neuron survival.[1]
Rotenone-Induced Parkinson's Disease Rat Model
-
Animal Model: Adult male rats.
-
Induction of PD: Rotenone is administered systemically via intraperitoneal (i.p.) injection at a dose of 2.75–3 mg/kg for 10-12 consecutive days.[9] This protocol produces a graded depletion of dopaminergic neurons.
-
Treatment: This model can be adapted to evaluate the neuroprotective effects of orally administered compounds like sodium butyrate.
-
Behavioral Assessment: A battery of tests is used to assess motor deficits, including open-field rearing, postural instability, and beam walking.[9]
-
Biochemical and Anatomical Analysis: Post-mortem analysis includes quantification of striatal dopamine levels and histological assessment of dopaminergic neuron loss in the substantia nigra.[9]
Pre-formed Fibrillar α-Synuclein-Induced Parkinson's Disease Rat Model
-
Animal Model: Wistar rats.
-
Induction of PD: Pre-formed fibrils (PFF) of α-synuclein are stereotactically injected into the brain to induce α-synuclein pathology, a key feature of Parkinson's disease.
-
Treatment: In a comparative study, rats were treated with trehalose (B1683222) (4g/kg, orally), a potent autophagy inducer, and/or sodium butyrate (300 mg/kg, orally), a histone deacetylase inhibitor.[10][11]
-
Histological Analysis: Immunofluorescence and Hematoxylin and Eosin (H&E) staining are performed on brain sections from the substantia nigra to assess neuronal integrity and pathology.[10]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its influence on multiple signaling pathways. The following diagrams illustrate these proposed mechanisms.
Caption: this compound's journey from the gut to the brain and its neuroprotective mechanisms.
Caption: A generalized experimental workflow for evaluating neuroprotective agents in PD models.
This compound's primary mechanism of action is believed to be through the inhibition of histone deacetylases (HDACs).[3] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and the increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF).[4] These factors are crucial for neuronal survival, differentiation, and synaptic plasticity.
Furthermore, this compound has been shown to exert anti-inflammatory effects. In a mouse model of PD, sodium butyrate treatment suppressed the TLR4/MyD88/NF-kB signaling pathway in both the colon and the striatum, leading to reduced neuroinflammation.[7] This modulation of the gut-brain axis is a key aspect of its neuroprotective potential.
In comparison, other short-chain fatty acids like acetate (B1210297) and propionate (B1217596) have also been investigated, but butyrate appears to be the most efficacious in mitigating brain damage in PD models.[1] Probiotics are thought to exert their neuroprotective effects in part by increasing the production of butyrate.[6] GLP-1 (glucagon-like peptide-1) receptor agonists, another class of potential therapeutics, show neuroprotective effects by reducing neuro-inflammation and improving neuronal glucose metabolism.[12][13] Dual GLP-1/GIP (glucose-dependent insulinotropic polypeptide) receptor agonists have demonstrated superior efficacy compared to single GLP-1 agonists in preclinical PD models.[5]
References
- 1. Implications of Butyrate Signaling Pathways on the Motor Symptomatology of Parkinson’s Disease and Neuroprotective Effects—Therapeutic Approaches: A Systematic Review [mdpi.com]
- 2. Potential of Prebiotic Butyrogenic Fibers in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium butyrate improves locomotor impairment and early mortality in a rotenone-induced Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic role of probiotics in motor and non-motor symptoms of Parkinson’s disease [explorationpub.com]
- 5. Dual activation of GLP-1 and GIP receptors confers neuroprotection in Parkinson’s models | BioWorld [bioworld.com]
- 6. Probiotics for Parkinson's disease: Current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice [mdpi.com]
- 9. transpharmation.com [transpharmation.com]
- 10. insights.tessmed.com [insights.tessmed.com]
- 11. researchgate.net [researchgate.net]
- 12. GLP-1 receptor agonists in Parkinson’s disease - ean.org [ean.org]
- 13. Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
comparative transcriptomics of intestinal tissue from butyrate- and placebo-treated mice
This guide provides a comparative analysis of the transcriptomic changes in murine intestinal tissue following treatment with butyrate (B1204436) versus a placebo. The information is intended for researchers, scientists, and drug development professionals interested in the molecular effects of butyrate on gut health.
Butyrate, a short-chain fatty acid produced by the fermentation of dietary fiber by the gut microbiota, plays a crucial role in maintaining intestinal homeostasis. It serves as a primary energy source for colonocytes and acts as a signaling molecule, notably by inhibiting histone deacetylases (HDACs), which leads to widespread changes in gene expression.[1] Understanding these transcriptomic shifts is key to harnessing butyrate's therapeutic potential.
Data Presentation: Key Differentially Expressed Genes
The following table summarizes the key differentially expressed genes in mouse colonic epithelial cells treated with sodium butyrate. The data is derived from a microarray analysis, which identified 2,604 differentially expressed probe sets.[2] The selected genes represent major biological processes affected by butyrate.
| Gene Symbol | Gene Name | Biological Process | Expression Change |
| Upregulated Genes | |||
| Anpep | Alanyl aminopeptidase | Cellular Development, Differentiation | Increased |
| Aldh1a1 | Aldehyde dehydrogenase 1 family, member A1 | Cellular Metabolism, Differentiation | Increased |
| Krt20 | Keratin 20 | Epithelial Cell Differentiation | Increased |
| Apoa1 | Apolipoprotein A1 | Lipid Metabolism | Increased |
| Slc16a1 | Solute carrier family 16 member 1 (MCT1) | Butyrate Transport | Increased |
| Downregulated Genes | |||
| Mki67 | Marker of proliferation Ki-67 | Cell Cycle, Proliferation | Decreased |
| Ccnb1 | Cyclin B1 | Cell Cycle (G2/M transition) | Decreased |
| Cdk1 | Cyclin dependent kinase 1 | Cell Cycle Regulation | Decreased |
| Fasn | Fatty acid synthase | Fatty Acid Biosynthesis | Decreased |
| Tyms | Thymidylate synthetase | Pyrimidine Metabolism, DNA Replication | Decreased |
Source: Adapted from Tabuchi Y, et al., FEBS Lett, 2006.[2] The study was performed on a mouse colonic epithelial cell line (MCE301).
Experimental Protocols
This section details a representative protocol for a comparative transcriptomics study using RNA sequencing (RNA-seq) to analyze the effects of butyrate in the intestinal tissue of mice.
Animal Treatment and Tissue Collection
-
Animal Model: 8-week-old male C57BL/6 mice are used.
-
Acclimatization: Mice are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Treatment Groups:
-
Butyrate Group: Mice receive sodium butyrate (e.g., 5 g/kg/day) administered via oral gavage or in drinking water for a period of 14-21 days.
-
Placebo Group: Mice receive a vehicle control (e.g., saline) following the same administration route and schedule.
-
-
Tissue Harvesting: At the end of the treatment period, mice are euthanized. The colon is immediately excised, flushed with cold phosphate-buffered saline (PBS) to remove luminal contents, and opened longitudinally. A section of the distal colon is collected and snap-frozen in liquid nitrogen for RNA extraction.
RNA Extraction and Quality Control
-
Homogenization: The frozen colon tissue is homogenized using a bead-based homogenizer in a lysis buffer (e.g., TRIzol).
-
Extraction: Total RNA is extracted from the homogenate using an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This includes a DNase treatment step to remove any contaminating genomic DNA.
-
Quality Control: The quantity and quality of the extracted RNA are assessed.
-
Concentration: Measured using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is typically required for library preparation.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation: An mRNA-seq library is prepared from 1 µg of total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process involves:
-
Poly(A) selection to isolate mRNA.
-
Fragmentation of the mRNA.
-
Synthesis of first and second-strand cDNA.
-
Adenylation of the 3' ends and ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.
-
Alignment: The cleaned reads are aligned to the mouse reference genome (e.g., GRCm39/mm39) using a splice-aware aligner like STAR.
-
Read Quantification: The number of reads mapping to each gene is counted using featureCounts or HTSeq.
-
Differential Gene Expression Analysis: The read counts are used to identify differentially expressed genes (DEGs) between the butyrate and placebo groups using a package like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: The list of DEGs is subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological processes and signaling pathways significantly affected by butyrate treatment.
Visualizations: Pathways and Workflows
Butyrate's Role as an HDAC Inhibitor
Butyrate's primary mechanism for altering gene expression is through the inhibition of histone deacetylases (HDACs). This action increases histone acetylation, leading to a more open chromatin structure and facilitating the transcription of various genes, particularly those involved in cell cycle arrest and apoptosis.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the key steps in a typical comparative transcriptomics study, from animal treatment to the final data analysis.
Multifaceted Effects of Butyrate on Gut Health
Butyrate impacts intestinal epithelial cells through several interconnected mechanisms, ultimately contributing to improved gut barrier function and overall intestinal health.
References
Validating GPR109A's Role in Mediating Butyric Acid's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 109A (GPR109A) dependent and independent effects of butyric acid, a key short-chain fatty acid produced by gut microbiota. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of GPR109A's role in mediating the physiological effects of butyrate (B1204436).
GPR109A-Dependent Effects of this compound: A Primary Signaling Hub
This compound is a low-affinity ligand for GPR109A, with an effective concentration for half-maximal activation (EC50) typically in the millimolar range, which is physiologically relevant in the colonic lumen where concentrations can reach up to 20 mM.[1] GPR109A is a Gi alpha subunit-coupled receptor, and its activation by butyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects, most notably impacting apoptosis in cancer cells and modulating inflammatory responses.
Key Validating Experiments and Quantitative Data
The definitive role of GPR109A in mediating butyrate's effects has been elucidated through comparative studies using wild-type (WT) models and GPR109A-knockout (GPR109A-/-) or knockdown models. These studies consistently demonstrate that the absence of GPR109A significantly attenuates or abrogates many of the well-established effects of butyrate.
Table 1: GPR109A-Dependent Apoptotic Effects of this compound in Cancer Cells
| Cell Line | Model System | Butyrate Concentration | Outcome Measure | GPR109A +/+ (Wild-Type) | GPR109A -/- (Knockout/Knockdown) | Reference |
| Colon Cancer Cells | In vitro | 1 mM | Apoptosis Induction | Significant increase in apoptosis | No significant increase in apoptosis | [3] |
| Mammary Tumor | MMTV-Neu Mouse Model | N/A (Endogenous) | Apoptosis (TUNEL staining) | Higher levels of apoptosis in tumors | Reduced apoptosis in tumors | [3] |
| Colon Cancer Cells | In vitro | 1 mM | Downregulation of Bcl-2, Bcl-xL, Cyclin D1 | Significant downregulation | No significant downregulation | [4] |
Table 2: GPR109A-Dependent Anti-Inflammatory Effects of this compound
| Model System | Butyrate Treatment | Outcome Measure | GPR109A +/+ (Wild-Type) | GPR109A -/- (Knockout) | Reference |
| Mouse Model of Colitis (DSS-induced) | In vivo | Survival Rate | 100% survival | 0% survival by day 10 | [1] |
| Mouse Colonic Antigen Presenting Cells | In vitro | IL-10 Expression | Increased expression | No change in expression | [5] |
| Mouse Colonic Antigen Presenting Cells | In vitro | IL-6 Expression | Decreased expression | Higher basal expression, no change with butyrate | [5] |
| Mouse Neonatal Colon Culture | 5 mM | IL-18 mRNA Induction | Upregulation | No upregulation | [1] |
GPR109A Signaling Pathway
The activation of GPR109A by butyrate initiates a signaling cascade that influences cellular processes like apoptosis and inflammation.
Figure 1. GPR109A signaling pathway upon butyrate binding.
Alternative Pathway: GPR109A-Independent Effects of this compound
While GPR109A is a critical mediator, it is not the sole effector of butyrate's biological activities. Butyrate is also a well-documented inhibitor of histone deacetylases (HDACs).[3] This action is independent of GPR109A and occurs intracellularly, requiring butyrate to be transported into the cell. The inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which in turn can induce apoptosis and cell cycle arrest in cancer cells.
Comparative Analysis: GPR109A vs. HDAC Inhibition
Distinguishing between GPR109A-mediated and HDAC inhibition-mediated effects is a key area of research. Experiments have shown that in colon cancer cells where GPR109A is silenced, the apoptotic effects of butyrate are diminished, even though its HDAC inhibitory activity remains.[3] Conversely, re-expression of GPR109A in these cells restores butyrate-induced apoptosis, and this effect is not associated with a further increase in HDAC inhibition.[3] This indicates that GPR109A-mediated apoptosis is a distinct pathway.
Table 3: Comparison of GPR109A-Dependent and -Independent (HDAC Inhibition) Effects of this compound
| Feature | GPR109A-Mediated Effects | HDAC Inhibition-Mediated Effects |
| Mechanism | Cell surface receptor (Gi-coupled) activation, leading to decreased cAMP. | Intracellular inhibition of histone deacetylase enzymes, leading to histone hyperacetylation and altered gene expression. |
| Cellular Location | Plasma membrane | Nucleus |
| Key Downstream Events | Downregulation of Bcl-2, Bcl-xL, and cyclin D1; suppression of NF-κB activation.[3][4] | Upregulation of p21, induction of Fas-mediated apoptosis of T cells.[6] |
| Validation | Abrogated in GPR109A knockout/knockdown models. | Persists in GPR109A knockout/knockdown models; mimicked by other HDAC inhibitors (e.g., trichostatin A). |
Experimental Protocols
Validation of GPR109A-Mediated Apoptosis using FACS Analysis
This protocol is designed to quantify apoptosis in cells with and without functional GPR109A expression when treated with butyrate.
Materials:
-
Cell lines: Wild-type and GPR109A-knockout/knockdown cancer cell lines (e.g., HCT-116)
-
Sodium Butyrate
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer
-
Flow Cytometer (FACS)
Procedure:
-
Cell Seeding: Seed wild-type and GPR109A-knockout cells at a density of 3 x 10^5 cells/well in a 6-well plate and incubate overnight.
-
Treatment: Treat the cells with the desired concentration of sodium butyrate (e.g., 1-5 mM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
NF-κB Luciferase Reporter Assay
This assay measures the effect of butyrate on NF-κB transcriptional activity, a key pathway in inflammation.
Materials:
-
Cells transfected with a NF-κB luciferase reporter construct and a GPR109A expression vector (or control vector).
-
Sodium Butyrate
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and either a GPR109A expression plasmid or an empty vector control.
-
Pre-treatment: 24 hours post-transfection, pre-treat the cells with sodium butyrate for 4 hours.
-
Stimulation: Add an inflammatory stimulus such as LPS (100 ng/mL) or TNF-α to the wells and incubate for an additional 4-6 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in butyrate-treated, GPR109A-expressing cells indicates inhibition of NF-κB activation.
cAMP Inhibition Assay
This assay directly measures the functional consequence of GPR109A activation.
Materials:
-
Cells expressing GPR109A
-
Sodium Butyrate
-
cAMP Assay Kit (e.g., AlphaScreen or HTRF)
Procedure:
-
Cell Stimulation: Incubate GPR109A-expressing cells with varying concentrations of sodium butyrate.
-
Adenylyl Cyclase Activation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit. A dose-dependent decrease in forskolin-stimulated cAMP levels upon butyrate treatment confirms GPR109A-mediated inhibition of adenylyl cyclase.
Histone Deacetylase (HDAC) Inhibition Assay
This assay quantifies the GPR109A-independent effect of butyrate on HDAC activity.
Materials:
-
Nuclear extracts from treated cells
-
HDAC fluorometric assay kit
-
Fluorometer
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with sodium butyrate for a specified time. Isolate nuclear extracts using a nuclear extraction kit.
-
HDAC Assay: In a 96-well plate, combine the nuclear extract with the HDAC substrate provided in the kit.
-
Incubation and Development: Incubate the plate to allow for deacetylation. Add the developer solution, which releases a fluorescent product from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. A decrease in fluorescence in butyrate-treated samples compared to controls indicates HDAC inhibition.
Experimental and Logical Workflow Diagrams
References
- 1. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate suppresses Cox-2 activation in colon cancer cells through HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells - PMC [pmc.ncbi.nlm.nih.gov]
Butyric Acid's Dual Impact on Histone Epigenetics: A Comparative Guide to Acetylation and Methylation
For Researchers, Scientists, and Drug Development Professionals
Butyric acid, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a well-established histone deacetylase (HDAC) inhibitor with profound effects on gene expression and cellular processes. While its role in promoting histone hyperacetylation is extensively documented, emerging evidence reveals a nuanced interplay with another critical epigenetic mark: histone methylation. This guide provides a comprehensive comparison of the effects of this compound on histone acetylation and methylation, supported by experimental data and detailed protocols to aid in research and therapeutic development.
Overview of this compound's Epigenetic Effects
This compound's primary and most characterized epigenetic function is the inhibition of Class I and II HDACs.[1][2][3] This inhibition leads to a global increase in histone acetylation, a mark generally associated with a more open chromatin structure and transcriptional activation.[4] However, the downstream effects on gene expression are complex, with butyrate (B1204436) treatment leading to both up- and down-regulation of different genes.[5]
The influence of this compound on histone methylation is more intricate and less comprehensively understood. It does not appear to directly inhibit histone methyltransferases (HMTs) or demethylases (HDMs) in the same manner as it inhibits HDACs. Instead, its effects on methylation are thought to be indirect, occurring through several mechanisms:
-
Crosstalk between histone modifications: The hyperacetylation induced by this compound can influence the activity of methylation-modifying enzymes. For instance, increased acetylation of certain histone residues can create binding sites for proteins that, in turn, recruit or inhibit HMTs or HDMs.
-
Altered gene expression of modifying enzymes: this compound can modulate the expression of genes encoding for histone methyltransferases and demethylases. For example, studies have shown that butyrate can regulate the expression of lysine-specific demethylase 1A and 1B (KDM1A and KDM1B).
-
Metabolic influence: As a metabolic substrate, this compound can influence the availability of metabolites that are crucial for histone methylation, such as S-adenosylmethionine (SAM), the primary methyl donor.
Quantitative Comparison of this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on histone acetylation and methylation.
Table 1: Effects of this compound on Histone Acetylation
| Histone Mark | Cell Type | Treatment Conditions | Fold Change/Observation | Experimental Method | Reference |
| Global H3 & H4 Acetylation | HepG2 cells | 5 mM Sodium Butyrate for 12h | Clear increase in overall acetylation | Western Blot | [6] |
| Histone H4 Acetylation | European Sea Bass (in vivo) | 0.2% Sodium Butyrate in diet for 8 weeks | ~2-fold increase in AcH4 at lysine (B10760008) 8 | Immunoblotting | [7] |
| H3K9ac & H3K27ac | Bovine cells | Not specified | Genome-wide increase correlated with transcription | ChIP-seq | [8] |
| Hyperacetylated H4 Proteoforms | SUM159 cells | Not specified | Rapid increase within 10 minutes | Top-down Proteomics | [2] |
Table 2: Effects of this compound on Histone Methylation
| Histone Mark | Cell Type | Treatment Conditions | Fold Change/Observation | Experimental Method | Reference |
| H3K4me3 | HepG2 cells | 5 mM Sodium Butyrate for 12h | No significant change at specific deacetylated regions | ChIP-chip | [5] |
| H3K9me2 | Vascular Smooth Muscle Cells | 5 mM Butyrate | Modest decrease | Western Blot | [9] |
| H3K4me2 | Vascular Smooth Muscle Cells | 5 mM Butyrate | Modest increase | Western Blot | [9] |
| H3K27me3 | Mouse Colon Tissue (in vivo) | Resistant starch type 4 diet (butyrate precursor) | Increased enrichment at the NFκB1 promoter | Not specified | [10] |
| H4K20me2 containing proteoforms | SUM159 and MCF7 cells | Not specified | Near-exclusive substrate for acetylation upon butyrate treatment | Top-down Proteomics | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments cited in this guide.
Histone Extraction for Mass Spectrometry and Western Blotting
This protocol is adapted from studies performing quantitative proteomics and western blotting on histones.[2][11]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and duration. A common treatment is 5 mM sodium butyrate for 24 hours.
-
Cell Harvest and Nuclear Isolation: Harvest cells and wash with ice-cold PBS supplemented with 5 mM sodium butyrate to inhibit HDAC activity during the isolation process. Lyse the cells in a hypotonic buffer containing a non-ionic detergent (e.g., NP-40 alternative) and protease inhibitors to release the nuclei. Pellet the nuclei by centrifugation.
-
Acid Extraction of Histones: Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate on a rotator at 4°C for at least 4 hours or overnight. This step solubilizes the basic histone proteins.
-
Protein Precipitation: Centrifuge to pellet the cellular debris and transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice.
-
Washing and Solubilization: Pellet the precipitated histones by centrifugation. Wash the pellet with ice-cold acetone (B3395972) to remove the acid. Air-dry the pellet and resuspend it in ultrapure water or a suitable buffer for downstream analysis (e.g., for mass spectrometry or SDS-PAGE).
-
Quantification: Determine the protein concentration using a BCA assay.
Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure based on methodologies for analyzing histone modifications.[12]
-
Cell Cross-linking: Treat cells with this compound. Immediately before harvesting, add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Lyse the nuclei to release the chromatin. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac or anti-H3K27me3). Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads multiple times with a series of buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins and DNA. It is crucial to include sodium butyrate (e.g., 20 mM) in the buffers when analyzing histone acetylation to prevent deacetylation.[12]
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR for specific gene targets or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathways and Experimental Workflows
This compound's Influence on Histone Modifications and Gene Expression
This compound, by inhibiting HDACs, leads to histone hyperacetylation, which can activate gene expression. This can trigger various downstream pathways, including the TP53 signaling pathway, leading to cell cycle arrest and apoptosis.[1] The impact on histone methylation is more indirect and can involve changes in the expression of histone-modifying enzymes.
References
- 1. Bioinformatic Dissecting of TP53 Regulation Pathway Underlying Butyrate-induced Histone Modification in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate inhibits human mast cell activation via epigenetic regulation of FcεRI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide ChIP-seq mapping and analysis reveal butyrate-induced acetylation of H3K9 and H3K27 correlated with transcription activity in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate Drives Metabolic Rewiring and Epigenetic Reprogramming in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary resistant starch type 4-derived butyrate attenuates nuclear factor-kappa-B1 through modulation of histone H3 trimethylation at lysine 27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic histone modification by butyrate downregulates KIT and attenuates mast cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
validation of in vitro findings on butyric acid's anti-cancer properties in xenograft models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data from various xenograft models validating the in vitro anti-cancer properties of butyric acid and its derivatives. The data herein is intended to support further research and development of this compound-based cancer therapies.
Quantitative Analysis of In Vivo Efficacy
The following tables summarize the key quantitative findings from xenograft studies investigating the anti-tumor effects of this compound and its analogs.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage & Administration | Tumor Volume Reduction | Source |
| Prostate Cancer | PC3 & TSU-Pr1 | Nude Mice | Sodium Butyrate (B1204436) & Tributyrin (B1683025) | Not specified | Tumors were almost double the size in untreated animals after 4 weeks. | [1] |
| Colorectal Cancer | SW480 | Nude Mice | Sodium Butyrate | 600 mg/kg/day | Significantly smaller tumor volume compared to control at the end of treatment. | [2] |
| Ehrlich Ascites Tumor | EAT cells | Mice | This compound | Intraperitoneal injection | Inhibited proliferation of EAT cells. | [3] |
Table 2: Induction of Apoptosis in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Apoptosis Induction | Source |
| Prostate Cancer | PC3 | Nude Mice | Tributyrin | 38% apoptotic nuclei. | [1] |
| Colorectal Cancer | HCT116 | Nude Mice | Sodium Butyrate | Involved in the inhibition of the growth of human CRC xenografts. | [4] |
| Ehrlich Ascites Tumor | EAT cells | Mice | This compound | Monitored by nuclear condensation, annexin-V staining, and DNA fragmentation. | [3] |
Table 3: Modulation of Key Signaling Proteins in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Key Protein Modulation | Source |
| Prostate Cancer | PC3 & TSU-Pr1 | Nude Mice | Sodium Butyrate & Tributyrin | Significantly lower percentage of Ki-67-positive-stained nuclei. | [1] |
| Colorectal Cancer | SW480 | Nude Mice | Sodium Butyrate | Significantly decreased expression of Trx-1. | [2] |
| Ehrlich Ascites Tumor | EAT cells | Mice | This compound | Downregulation of the secretion of VEGF. | [3] |
Key Signaling Pathways Modulated by this compound in Xenograft Models
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms as validated in xenograft models.
Figure 1: this compound inhibits prostate cancer cell proliferation via the p21-Rb-c-myc pathway.[1]
Figure 2: Sodium butyrate induces apoptosis in colorectal cancer xenografts via the MCU/Drp1 pathway.[4]
Figure 3: this compound exhibits anti-angiogenic effects by downregulating VEGF secretion.[3]
Experimental Protocols
Detailed methodologies for the key xenograft experiments cited in this guide are provided below.
Prostate Cancer Xenograft Model (Sodium Butyrate and Tributyrin)
-
Cell Lines: PC3 and TSU-Pr1 human prostate cancer cells.
-
Animal Model: Nude mice.
-
Xenograft Establishment:
-
Prostate cancer cell lines (PC3 and TSU-Pr1) were seeded on the chorioallantois membrane (CAM) of chicken eggs.
-
Microtumors were then implanted in a xenograft model using nude mice.
-
-
Treatment Regimen: The specific dosage and administration route for sodium butyrate and tributyrin in the mouse model were not detailed in the source material. However, in the CAM assay, a considerable treatment effect was observed at concentrations as low as 0.1 mM.[1]
-
Analysis:
-
Tumor Growth: Tumor size was monitored over 4 weeks.[1]
-
Apoptosis: The percentage of apoptotic nuclei in tumor tissues was determined.[1]
-
Protein Expression: Western blot analysis was performed for p21, Rb, and c-myc expression in HDAC-treated versus untreated prostate cancer cells. Immunohistochemistry was used to determine the percentage of Ki-67-positive-stained nuclei.[1]
-
Colorectal Cancer Xenograft Model (Sodium Butyrate)
-
Cell Line: SW480 human colorectal cancer cells.
-
Animal Model: Nude mice.
-
Xenograft Establishment: 1x10^6 SW480 cells were injected subcutaneously into nude mice.[2]
-
Treatment Regimen: Mice were treated with saline or sodium butyrate at a dose of 600 mg/kg/day for 24 days.[2]
-
Analysis:
Ehrlich Ascites Tumor Model (this compound)
-
Cell Line: Ehrlich ascites tumor (EAT) cells.
-
Animal Model: Mice.
-
Xenograft Establishment: The method for establishing the ascites tumor was not explicitly detailed in the source.
-
Treatment Regimen: this compound was injected intraperitoneally (i.p) into the mice.[3]
-
Analysis:
-
Cell Proliferation: The proliferation of EAT cells was monitored.[3]
-
Apoptosis: Induction of apoptosis was monitored by nuclear condensation, annexin-V staining, and DNA fragmentation.[3]
-
Angiogenesis: The secretion of VEGF in EAT cells was measured. CD31 immunohistochemical staining of peritoneum sections was performed to assess angioinhibitory effects.[3]
-
Figure 4: General experimental workflow for xenograft model studies investigating this compound.
References
- 1. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RB activation and repression of C-MYC transcription precede apoptosis of human prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate-induced proapoptotic and antiangiogenic pathways in EAT cells require activation of CAD and downregulation of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyric Acid's Impact on MicroRNA Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of butyric acid's effect on specific microRNA (miRNA) expression, supported by experimental data. We delve into the molecular pathways influenced by this short-chain fatty acid and compare its activity to other histone deacetylase (HDAC) inhibitors.
This compound, a product of dietary fiber fermentation by the gut microbiota, has emerged as a key regulator of gene expression, in part through its influence on non-coding RNAs such as microRNAs. As an inhibitor of histone deacetylases (HDACs), this compound modulates chromatin structure, leading to widespread changes in the transcription of genes and miRNAs implicated in cellular processes like proliferation, differentiation, and apoptosis.[1] This guide synthesizes findings from key studies to elucidate the specific effects of this compound on miRNA expression, particularly in the context of colorectal cancer (CRC), and provides a comparative overview with other HDAC inhibitors.
Comparative Analysis of MicroRNA Expression
This compound treatment in colorectal cancer cell lines, primarily HCT-116, has been shown to significantly alter the expression of a number of microRNAs. The following tables summarize the quantitative data from various studies, showcasing the dose-dependent and time-dependent effects of sodium butyrate (B1204436) (NaBu) on miRNA expression.
Upregulation of Tumor Suppressive MicroRNAs
This compound consistently upregulates several miRNAs known to have tumor-suppressive functions in colorectal cancer.
| MicroRNA | Cell Line | Butyrate Concentration & Time | Fold Change (vs. Control) | Reference |
| miR-21 | HCT-116 | 25 mM, 24h | 12.3-fold | [2] |
| 100 mM, 24h | 24.2-fold | [2] | ||
| miR-143 | HCT-116 | 25 mM, 24h | 14.1-fold | [2] |
| 12.5 mM, 48h | 2.2-fold | [2] | ||
| 12.5 mM, 72h | 7.8-fold | [2] | ||
| miR-145 | HCT-116 | 100 mM, 24h | 7.6-fold | [2] |
| 25 mM, 48h | 8.2-fold | [2] | ||
| 25 mM, 72h | 10.7-fold | [2] | ||
| miR-139 | HCT-116 | 2.5 mM, 24h | Significantly induced | [3] |
| miR-542 | HCT-116 | 2.5 mM, 24h | Significantly induced | [3] |
Downregulation of OncomiRs
Conversely, this compound has been demonstrated to downregulate oncogenic miRNAs (oncomiRs) and miRNA clusters. A notable example is the miR-17-92a cluster and the related miR-106b family.[3][4]
| MicroRNA/Cluster | Cell Line | Butyrate Concentration & Time | Effect | Reference |
| miR-106b family | HCT-116 | 1 mM, 24h | Decreased expression | [5] |
| miR-17-92a cluster | HCT-116, HT-29 | Not specified | Decreased expression | [2] |
| miR-92a | HCT-116, HT-29 | Not specified | Reduced levels of primary, precursor, and mature forms | [6] |
Comparison with Other HDAC Inhibitors
Direct comparative studies on a wide range of miRNAs are limited. However, one study in LT97 colon adenoma cells compared the effects of butyrate with another HDAC inhibitor, Trichostatin A (TSA).
| MicroRNA | Treatment | Effect (Fold Change vs. Control) | Reference |
| miR-135a | 2, 4, 10 mM Butyrate (24h) | ~0.5-fold reduction | [7] |
| TSA (24h) | ~0.5-fold reduction | [7] | |
| miR-106b | 4 mM Butyrate (24h) | ~0.5-fold reduction | [7] |
| TSA (24h) | ~0.5-fold reduction | [7] | |
| 2, 4, 10 mM Butyrate (48h) | ~0.6-fold reduction | [7] | |
| TSA (48h) | ~0.6-fold reduction | [7] | |
| miR-let-7a | 2, 4, 10 mM Butyrate (48h) | ~0.7-fold reduction | [7] |
These findings suggest that both butyrate and TSA can downregulate specific miRNAs involved in cell cycle regulation, although the extent of this regulation may vary.[7]
Signaling Pathways and Experimental Workflows
The regulation of miRNA expression by this compound has significant downstream consequences on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and typical experimental workflows.
References
- 1. Short Chain Fatty Acid Sodium Butyrate Increases miR-21, miR-143 and miR-145 Expression in Human Colorectal Cancer HCT-116 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijph.tums.ac.ir [ijph.tums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of miRNA-106b and miRNA-135a on butyrate-regulated expression of p21 and Cyclin D2 in human colon adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyric Acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of butyric acid is a critical aspect of laboratory safety and environmental responsibility. Due to its corrosive nature and strong, unpleasant odor, adherence to established protocols is essential to protect personnel, facilities, and the environment. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste.
Immediate Safety and Spill Response
In the event of a this compound spill, immediate and decisive action is necessary to mitigate risks.
1. Ensure Adequate Ventilation: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1] In case of a spill, ensure the area is well-ventilated.[2]
2. Wear Appropriate Personal Protective Equipment (PPE): Full personal protective equipment is mandatory when handling this compound. This includes, but is not limited to:
- Safety goggles and a face shield[1]
- A lab coat or apron[1]
- Chemical-resistant gloves[1]
- In case of fire or significant spills, a self-contained breathing apparatus may be necessary.[3][4]
3. Contain the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to soak up the spilled acid.[1][3][5]
4. Collect and Store Waste: Carefully place the absorbent material and any contaminated debris into a suitable, sealable, and properly labeled container for hazardous waste.[1][2][3]
5. Clean the Area: After the bulk of the spill has been collected, the area should be decontaminated.[1][2]
Waste Collection and Storage
Proper collection and storage of this compound waste awaiting professional disposal are crucial for maintaining a safe laboratory environment.
-
Use Compatible Containers: Collect and store this compound waste in containers made of a material that will not react with the acid. The container must be in good condition with a secure, tight-fitting lid to prevent leaks.[1]
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent violent chemical reactions.[1] Store acid waste separately from bases, cyanides, and sulfides.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
-
Designated Storage Area: Keep waste containers in a designated, well-ventilated, and clearly marked satellite accumulation area (SAA) within the laboratory. This area should be away from drains and sources of ignition.[1]
Hazardous Waste Labeling
Properly labeling hazardous waste is a regulatory requirement and is essential for the safety of all personnel. The label for this compound waste must include the following information:
-
Chemical Name: "this compound" (avoiding abbreviations or formulas)[1]
-
Hazardous Properties: Clearly indicate that the waste is "Corrosive"[1]
-
Generator Information: The name and address of the laboratory or institution[1]
-
Composition: List all chemical constituents and their estimated percentages.[1]
Disposal Procedures
The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the waste is handled, transported, and disposed of in compliance with all federal, state, and local regulations.[2][4][6]
While on-site neutralization can be an option for some simple corrosive wastes, it is generally not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.[1] For deuterated forms of this compound, specialized disposal is often necessary.[1]
For general informational purposes, the neutralization of a simple, non-deuterated corrosive acid waste would typically involve the following parameters:
| Parameter | Guideline |
| Target pH Range | 5.5 - 9.5 |
| Dilution of Neutralized Solution | Flush with at least 20 parts water |
| Neutralizing Agents | Sodium bicarbonate, sodium carbonate, calcium hydroxide (B78521), or sodium hydroxide[7][8] |
| Maximum Concentration for Neutralization | Dilute to <10% before neutralization |
Important: This information is for context only and should not be applied to this compound waste without professional consultation and approval from your institution's EHS department.[1] The reaction of an acid with a base can be exothermic, and using a strong base like sodium hydroxide with concentrated this compound can be hazardous.[7] A weak base like sodium bicarbonate is generally a safer choice for neutralizing acid spills.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.laballey.com [media.laballey.com]
- 4. media.laballey.com [media.laballey.com]
- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. quora.com [quora.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Butyric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling butyric acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety information, building trust through value that extends beyond the product itself.
This compound, a corrosive and combustible liquid with a pungent odor, requires careful handling to prevent severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is critical for mitigating risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense when working with this compound. The following table summarizes the recommended equipment for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Laboratory coat | Not generally required if handled in a properly functioning fume hood |
| Weighing and Transferring (open bench) | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Chemical-resistant apron or coveralls over a lab coat | NIOSH-approved respirator with organic vapor cartridges |
| Large Volume Handling (>1L) | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) with extended cuffs | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridges |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Full chemical-resistant suit | NIOSH-approved self-contained breathing apparatus (SCBA) for large spills |
Safe Handling and Storage Protocols
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not breathe in vapors or mists.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use tools and equipment that are compatible with this compound and will not generate sparks.[6]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[1][2]
-
Keep containers tightly closed.[2]
-
Store away from heat, sparks, and open flames.[6]
-
Protect containers from physical damage.[7]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure to this compound.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: For small spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][8] For large spills, dike the area to prevent spreading.[3]
-
Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate or soda ash.[1][9]
-
Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[4][8]
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[10]
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All this compound waste, including contaminated materials from spills, must be treated as hazardous waste.[10]
-
Collect waste in clearly labeled, sealed, and compatible containers.[4]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.[4]
-
Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of this compound down the drain.[3]
Visual Workflow Guides
To further clarify procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the emergency response plan for a this compound spill.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. groupeveritas.com [groupeveritas.com]
- 3. vigon.com [vigon.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. bio.vu.nl [bio.vu.nl]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
